molecular formula C11H14N2O B1427353 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide CAS No. 1894628-49-9

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Cat. No.: B1427353
CAS No.: 1894628-49-9
M. Wt: 190.24 g/mol
InChI Key: NKCDVKISFNKTNS-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide (CAS 1894628-49-9) is a high-purity chemical compound supplied for research and development purposes. This compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The molecular formula is C11H14N2O with a molecular weight of 190.24 g/mol . The THIQ core is present in numerous clinically used drugs and bioactive natural products, including the anti-Parkinsonian agent Apomorphine, the anticancer drugs Trabectedin and Lurbinectedin, and the muscle relaxant Atracurium . This scaffold is associated with a wide spectrum of biological activities, such as antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer effects, making it a highly valuable template for drug discovery . Researchers are exploring derivatives of this scaffold for their contractile activity on smooth muscle preparations and other physiological effects . The synthesis of such THIQ derivatives often employs classic methods like Pictet–Spengler condensation or Bischler–Nepieralski cyclization . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-3,13H,4-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCDVKISFNKTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894628-49-9
Record name 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: Core Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, a molecule of interest within the broader class of tetrahydroisoquinolines (THIQs). It is important to note that while the foundational THIQ scaffold is extensively studied, specific experimental data for this particular derivative is limited in publicly accessible literature. Therefore, this guide synthesizes established knowledge of the THIQ core and the acetamide functional group to present a scientifically grounded yet prospective overview. We will delve into the known structural details, predict physicochemical properties, propose viable synthetic routes based on established methodologies, and explore the inferred biological activities and therapeutic potential. This document is intended to serve as a foundational resource for researchers initiating studies on this and related compounds, providing both established facts and reasoned hypotheses to guide future investigations.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1] This heterocyclic system's rigid, yet three-dimensional, structure allows it to present substituents in well-defined spatial orientations, making it an ideal framework for interacting with diverse biological targets. The inherent bioactivity of the THIQ nucleus has led to its incorporation into drugs with a wide spectrum of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[1][2]

The therapeutic versatility of THIQs stems from their ability to mimic endogenous ligands and interact with various receptors and enzymes. For instance, THIQ derivatives have been developed as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[3] Furthermore, the THIQ scaffold is a key component of compounds targeting the central nervous system, highlighting its ability to cross the blood-brain barrier.

The Acetamide Functional Group: Modulator of Physicochemical and Biological Properties

The acetamide group (-CH₂CONH₂) is a common functional group in organic chemistry and medicinal chemistry that can significantly influence a molecule's properties. Acetamides are known to participate in hydrogen bonding, which can affect solubility, crystal packing, and interactions with biological macromolecules.[4] The incorporation of an acetamide moiety can modulate a compound's lipophilicity and metabolic stability.

From a pharmacological perspective, the acetamide group is present in numerous approved drugs and investigational compounds. For example, it is a key feature of the widely used analgesic and antipyretic agent, paracetamol.[5] Derivatives of acetamide have been reported to possess a range of biological activities, including analgesic, anti-inflammatory, anticancer, and antioxidant effects.[5][6][7] The ability of the amide bond to act as both a hydrogen bond donor and acceptor makes it a critical pharmacophoric element for binding to the active sites of enzymes and receptors.[4]

This compound: Known and Predicted Core Properties

While extensive experimental data for this compound is not available, we can compile its known identifiers and predict its fundamental properties based on its structure.

PropertyValueSource
CAS Number 1894628-49-9[8]
Molecular Formula C₁₁H₁₄N₂O[9]
Molecular Weight 190.24 g/mol [9]
IUPAC Name This compound
Predicted XLogP3-AA 1.3
Predicted Hydrogen Bond Donors 2
Predicted Hydrogen Bond Acceptors 2
Predicted Rotatable Bonds 1
Chemical Structure

Caption: Chemical structure of this compound.

Proposed Synthesis Methodologies

The synthesis of this compound is not explicitly detailed in the current literature. However, based on well-established synthetic routes for substituted THIQs, a plausible pathway can be proposed. The two most prominent methods for constructing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.[10]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[11][12][13] This method is particularly effective for β-arylethylamines with electron-donating substituents on the aromatic ring.[14]

A potential synthetic approach could start from a suitably substituted phenylethylamine precursor, which would then undergo a Pictet-Spengler reaction to form the THIQ ring. The acetamide side chain could be introduced either before or after the cyclization.

G cluster_0 Pictet-Spengler Synthesis Pathway Start Substituted β-phenylethylamine Step1 Condensation with Aldehyde/Ketone Start->Step1 Acid Catalyst Intermediate1 Iminium Ion Intermediate Step1->Intermediate1 Step2 Electrophilic Cyclization Intermediate1->Step2 Product Tetrahydroisoquinoline Core Step2->Product Step3 Side Chain Functionalization Product->Step3 e.g., Acylation FinalProduct 2-(1,2,3,4-Tetrahydroisoquinolin- 5-yl)acetamide Step3->FinalProduct

Caption: Proposed Pictet-Spengler synthesis workflow.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for synthesizing isoquinoline derivatives. It involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][15] This reaction typically yields a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.

G cluster_1 Bischler-Napieralski Synthesis Pathway Start_BN Substituted β-phenylethylamide Step1_BN Cyclization with Dehydrating Agent Start_BN->Step1_BN e.g., POCl₃ Intermediate_BN 3,4-Dihydroisoquinoline Step1_BN->Intermediate_BN Step2_BN Reduction Intermediate_BN->Step2_BN e.g., NaBH₄ Product_BN Tetrahydroisoquinoline Core Step2_BN->Product_BN Step3_BN Side Chain Functionalization Product_BN->Step3_BN e.g., Acylation FinalProduct_BN 2-(1,2,3,4-Tetrahydroisoquinolin- 5-yl)acetamide Step3_BN->FinalProduct_BN

Caption: Proposed Bischler-Napieralski synthesis workflow.

Inferred Biological Activity and Therapeutic Potential

Given the lack of direct biological data for this compound, its potential pharmacological profile must be inferred from the well-documented activities of the THIQ scaffold and acetamide-containing molecules.

Anticancer and Anti-Angiogenesis Potential

The THIQ scaffold is a prominent feature in numerous compounds with demonstrated anticancer activity.[16][17] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[17] Specifically, THIQ derivatives have been investigated as inhibitors of KRas, a key oncogene implicated in various cancers.[2] The acetamide moiety is also present in compounds with reported anticancer properties.[5] Therefore, it is plausible that this compound could exhibit antiproliferative and anti-angiogenic effects, warranting investigation in relevant cancer cell lines and animal models.

Neuropharmacological Activity

The THIQ nucleus is a core component of many neuroactive compounds. Its structural resemblance to endogenous neurotransmitters like dopamine and serotonin allows THIQ derivatives to interact with a variety of receptors and transporters in the central nervous system. This has led to the development of THIQs as antidepressants, antipsychotics, and agents for treating neurodegenerative diseases. The acetamide group can also contribute to neuropharmacological activity, with some derivatives showing analgesic properties.[6] Consequently, this compound could be a candidate for screening in assays related to neurological and psychiatric disorders.

Anti-inflammatory and Antioxidant Properties

Both THIQ and acetamide derivatives have been associated with anti-inflammatory and antioxidant activities.[2][7][18] The THIQ scaffold can modulate inflammatory pathways, while certain acetamide-containing compounds have shown radical scavenging capabilities.[7] This suggests that this compound may possess properties that could be beneficial in conditions characterized by inflammation and oxidative stress.

Experimental Protocols (Hypothetical)

The following are proposed, high-level experimental protocols for the synthesis and preliminary biological evaluation of this compound. These are intended as a starting point for methods development.

General Synthetic Protocol (via Pictet-Spengler Reaction)
  • Starting Material Synthesis: Synthesize the requisite 2-(3-aminophenethyl)acetamide or a suitable precursor.

  • Iminium Ion Formation: React the substituted phenylethylamine with an appropriate aldehyde (e.g., formaldehyde or its equivalent) in a suitable solvent under acidic conditions (e.g., hydrochloric acid or trifluoroacetic acid).

  • Cyclization: Heat the reaction mixture to facilitate the intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, lung, colon) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or SRB assay.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine the compound's potency.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of tetrahydroisoquinolines. While direct experimental data is scarce, a comprehensive analysis of its core components—the THIQ scaffold and the acetamide functional group—strongly suggests a high potential for diverse biological activities. The proposed synthetic pathways, based on robust and well-established chemical reactions, provide a clear roadmap for its preparation and subsequent investigation.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce high-purity this compound, followed by thorough physicochemical characterization.

  • Broad Biological Screening: A comprehensive in vitro screening campaign against a wide range of biological targets, including cancer cell lines, key enzymes, and receptors, to elucidate its primary pharmacological activities.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to both the THIQ ring and the acetamide side chain to establish clear SAR and identify more potent and selective compounds.

  • In Vivo Efficacy and Safety Profiling: For promising lead compounds, in vivo studies in relevant animal models will be crucial to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutics for a range of human diseases.

References

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  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.
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  • Al-Ostoot, F. H., Al-Anazi, K. M., & Aouad, M. R. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Chinese Chemical Society, 68(2), 221-236.
  • Guntipally, M., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 24(15), 2748.
  • Kumar, A., Sharma, P., & Kumar, D. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.
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  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
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  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Patsnap Synapse. (2024).
  • Bakhite, E. A., Moustafa, O. S., Abbady, M. S., & Marae, I. S. (2015). Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. Journal of Heterocyclic Chemistry, 52(5), 1435-1442.
  • Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8363–8373.
  • Kaplancikli, Z. A., et al. (2011).
  • Amato, G., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(12), 14711-14720.
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.
  • Oreate AI Blog. (2023).
  • Magnus, P., Matthews, K. S., & Lynch, V. (2003). New Strategy for the Synthesis of Tetrahydroisoquinoline Alkaloids. Organic Letters, 5(12), 2181–2184.
  • LookChem. (n.d.). Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)-.
  • Bakhite, E. A., et al. (2021). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 18(10), 2635-2649.
  • MOLBASE. (n.d.). N-(5-bromo-2-(3-methylbutyl)-1,2,3,4-tetrahydro-8-isoquinolinyl)acetamide.
  • PubChemLite. (n.d.). N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide.
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Sources

"2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: Structure, Synthesis, and Therapeutic Potential

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a detailed technical examination of a specific derivative, this compound. We will dissect its core molecular identity, including its IUPAC name and chemical structure, and present its key physicochemical properties. Furthermore, this document will explore a logical and field-proven synthetic strategy, explaining the causality behind the chosen methodology. The primary focus will be on the therapeutic potential of this molecular class, contextualizing its relevance for researchers and professionals in drug development by discussing the established roles of THIQ analogs as potent modulators of critical biological targets, including those in oncology and neuroscience.[2][3][4]

Core Molecular Identity

The foundational step in evaluating any compound for drug development is to establish its precise chemical identity. This section outlines the fundamental structural and chemical descriptors for this compound.

IUPAC Nomenclature and Registry Information

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[5] It is cataloged under the CAS Registry Number 1894628-49-9 .[6]

Chemical Structure

The molecule consists of a 1,2,3,4-tetrahydroisoquinoline core, which is a bicyclic system comprising a fused benzene ring and a partially saturated pyridine ring. An acetamide group (-CH₂C(=O)NH₂) is attached at the 5-position of this core structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is essential for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂OPubChem[5]
Molecular Weight190.24 g/mol PubChem[7]
Monoisotopic Mass190.11061 DaPubChem[5]
XLogP3-AA (Lipophilicity)1.3PubChem[7]
Hydrogen Bond Donor Count2PubChem[7]
Hydrogen Bond Acceptor Count2PubChem[7]
Rotatable Bond Count1PubChem[7]
Topological Polar Surface Area41.1 ŲPubChem[7]

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The THIQ framework is not merely a chemical curiosity; it is a validated "privileged scaffold." This concept refers to molecular cores that are capable of binding to multiple, distinct biological targets through strategic modification of their substituents. The structural rigidity of the bicyclic system, combined with the basic nitrogen atom and multiple sites for functionalization, makes the THIQ scaffold an ideal starting point for designing diverse compound libraries with a wide range of pharmacological activities.[1][2]

Natural products containing the THIQ core have demonstrated activities ranging from antitumor to antimicrobial, and synthetic derivatives have been developed as antihypertensives, anesthetics, and more.[1][8] This history of success is the primary driver for investigating novel derivatives like this compound.

privileged_scaffold cluster_mods Points of Diversification (R) cluster_targets Resulting Biological Activity core THIQ Core (C9H11N) N2 N-2 Position core->N2 Substitution C1 C-1 Position core->C1 Substitution C5_C8 Aromatic Ring (C5, C6, C7, C8) core->C5_C8 Substitution anticancer Anticancer (e.g., PRMT5, CD44) N2->anticancer neuro Neurological (e.g., Orexin Receptors) C1->neuro antimicrobial Antimicrobial C5_C8->antimicrobial hiv Anti-HIV (Reverse Transcriptase) C5_C8->hiv

Caption: The THIQ core as a privileged scaffold for drug discovery.

Synthesis and Chemical Accessibility

The viability of a compound in drug development is critically dependent on its synthetic accessibility. While no specific synthesis for this compound is detailed in the available literature, a robust and logical pathway can be constructed based on established methods for analogous structures.

Rationale for Synthetic Strategy

A common and effective method for preparing N-substituted or ring-substituted THIQ derivatives involves the alkylation of a pre-existing THIQ core with an appropriate electrophile.[9] A particularly relevant strategy is the reaction of a THIQ with a 2-chloro- or 2-bromo-acetamide derivative.[9][10] This approach is favored for its reliability and the commercial availability of the necessary starting materials.

For the target molecule, the acetamide side chain is attached to the aromatic ring (C5 position), not the nitrogen atom (N2 position). Therefore, the synthesis must start with a 5-substituted THIQ. A plausible route involves the synthesis of 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline, followed by hydrolysis of the nitrile to the desired primary amide.

Proposed Synthetic Pathway Workflow

The proposed synthesis follows a multi-step sequence designed for efficiency and high yield, starting from commercially available materials.

synthesis_workflow start Start: 5-Bromo-1,2,3,4-tetrahydroisoquinoline step1 Step 1: N-Protection Reagent: Boc Anhydride Forms N-Boc-5-bromo-THIQ step2 Step 2: Cyanation Reagent: Zn(CN)₂, Pd Catalyst Replaces -Br with -CN step3 Step 3: Side Chain Formation (Not needed if starting with cyanomethyl) Alternative: Palladium-catalyzed cross-coupling with a protected acetamide equivalent. step4 Step 4: Nitrile Hydrolysis Reagent: H₂O₂, base (e.g., NaOH) Converts -CH₂CN to -CH₂C(=O)NH₂ step5 Step 5: Deprotection Reagent: Trifluoroacetic Acid (TFA) Removes Boc group from Nitrogen finish Final Product: This compound start_alt Alternative Start: 5-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline step_hydrolysis Hydrolysis Reagent: H₂O₂, NaOH Converts nitrile to amide start_alt->step_hydrolysis step_hydrolysis->finish

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Nitrile Hydrolysis

This protocol describes the conversion of a precursor, 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline, to the final product. This step is critical and relies on a well-established chemical transformation.

Objective: To synthesize this compound via hydrolysis of 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Hydrogen Peroxide (H₂O₂) solution (30% w/w)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: Dissolve 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: Cool the solution in an ice bath. Slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide. Causality: The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon, initiating the hydrolysis. The reaction is exothermic, necessitating controlled addition and cooling to prevent runaway reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate. Causality: The extraction separates the organic product from inorganic salts and residual base.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Therapeutic Applications and Rationale

The true value of this compound for drug development lies in the established biological activities of its parent scaffold. The THIQ core is a key pharmacophore in several classes of therapeutic agents.

  • Anticancer Agents: The THIQ scaffold is a privileged structure for designing anticancer drugs.[2] For instance, THIQ derivatives have been developed as potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic target implicated in various cancers.[4] Other analogs have been designed as antagonists of the CD44 receptor, which is involved in cancer metastasis and chemoresistance.[3] The acetamide group at the 5-position can serve as a key hydrogen bonding motif, potentially anchoring the molecule in the active site of such targets.

  • Neurological Disorders: Substituted THIQs are known to act on central nervous system targets. A notable example is their function as orexin receptor antagonists, which are being explored for the treatment of sleep and eating disorders.[9]

  • Antiviral Activity: Certain THIQ derivatives have shown inhibitory activity against HIV-1 reverse transcriptase, a critical enzyme for viral replication.[10] This highlights the versatility of the scaffold in targeting enzymatic active sites.

The specific placement of the acetamide group on the 5-position of the aromatic ring provides a unique vector for interaction compared to more commonly studied C1 or N2 substituted analogs. This structural novelty makes it a compelling candidate for screening against a wide range of biological targets where hydrogen bonding and specific steric arrangements are crucial for binding.

Conclusion and Future Outlook

This compound is a molecule of significant interest, built upon the foundation of the therapeutically validated tetrahydroisoquinoline scaffold. Its well-defined structure, accessible synthetic routes, and the proven potential of its chemical class make it a strong candidate for further investigation.

Future research should focus on its biological evaluation through in-vitro screening against panels of cancer cell lines and key enzymatic targets like PRMT5. Furthermore, structure-activity relationship (SAR) studies, involving modification of the acetamide side chain and further substitution on the THIQ core, could lead to the discovery of novel and highly potent therapeutic agents for oncology, neuroscience, and infectious diseases.

References

  • PubChemLite. This compound. [Link]

  • Murugesan, S. et al. Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre, 2011, 3 (6):317-332. [Link]

  • LookChem. Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL). [Link]

  • PubChem. (R)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide | C11H14N2O | CID 22882465. [Link]

  • Chemspace. 2-(pyrimidin-2-ylsulfanyl)-N-[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]acetamide. [Link]

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  • Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • National Institutes of Health. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC. [Link]

  • PubChemLite. N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide. [Link]

  • MDPI. In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. [Link]

  • PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. [Link]

  • PubMed. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. [Link]

  • ResearchGate. (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]

Sources

An In-depth Technical Guide to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, a molecule of significant interest within the broader class of tetrahydroisoquinolines (THIQs). While specific literature on this particular isomer is sparse, this document synthesizes established principles of THIQ chemistry and pharmacology to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, propose a logical synthetic pathway, and explore its potential applications based on the well-documented activities of the THIQ scaffold.

Core Molecular Attributes

A foundational understanding of a compound begins with its essential identifiers and physicochemical properties. These data are crucial for laboratory handling, analytical characterization, and computational modeling.

PropertyValueSource
CAS Number 1894628-49-9[1]
Molecular Formula C₁₁H₁₄N₂O[2]
Molecular Weight 190.24 g/mol [2]
Monoisotopic Mass 190.11061 Da[2]
Predicted XlogP 0.1[2]

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its prevalence in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[3] THIQ-based compounds have been successfully developed into drugs for various indications, underscoring the therapeutic promise of this structural motif.[3][4]

The versatility of the THIQ scaffold allows it to interact with a multitude of biological targets. Its rigid, bicyclic structure provides a defined three-dimensional conformation that can be tailored to fit the binding pockets of enzymes and receptors. Documented pharmacological activities of THIQ analogs include:

  • Anticancer [5]

  • Anti-HIV [6]

  • Antihypertensive [7]

  • Antimicrobial and Antifungal [8]

  • Anticonvulsant [4]

The specific substitution pattern on the THIQ core is critical in determining the biological activity. The placement of the acetamide group at the 5-position of the benzene ring in this compound suggests a unique spatial arrangement that could confer novel pharmacological properties.

Proposed Synthetic Strategy

A logical approach would involve the synthesis of a 5-substituted THIQ precursor, which can then be elaborated to the final acetamide. A key strategy for introducing substituents onto the aromatic ring of THIQs is through directed ortho-metalation, followed by quenching with an appropriate electrophile.

Experimental Protocol: A Proposed Multi-Step Synthesis

This protocol is a hypothetical, yet rational, pathway based on analogous chemical transformations.

Step 1: N-Protection of 1,2,3,4-Tetrahydroisoquinoline

To prevent side reactions at the secondary amine, it must first be protected. A common and effective protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the resulting N-Boc-1,2,3,4-tetrahydroisoquinoline by column chromatography.

Step 2: Directed Ortho-Metalation and Carboxymethylation

This is the crucial step for introducing the side chain at the C5 position. The Boc group can act as a directed metalation group (DMG), guiding lithiation to the adjacent C8 position. However, achieving C5 functionalization is more challenging and may require a different strategy, potentially starting from an already substituted benzene derivative before forming the heterocyclic ring.

An alternative and more direct, though challenging, approach for functionalization at the C5 position could involve a Friedel-Crafts-type reaction on a suitably activated precursor or a more complex multi-step sequence starting from a pre-functionalized aromatic precursor prior to the cyclization step.

A more plausible route begins with a precursor that already contains the desired substitution pattern, which is then cyclized to form the THIQ ring. The classic Pictet-Spengler reaction is a powerful method for synthesizing THIQs.[9]

Revised Step 2 (Pictet-Spengler Approach):

  • Start with a commercially available or synthesized 2-(2-aminoethyl)phenylacetic acid derivative. The amino group would need to be protected (e.g., as a tosylamide).

  • The carboxylic acid can be converted to the corresponding amide through standard peptide coupling methods (e.g., using HATU or EDC/HOBt and ammonia).

  • The phenethylamine derivative is then reacted with formaldehyde or another suitable aldehyde in the presence of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

  • This reaction proceeds via an initial imine formation, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.

  • Deprotection of the amine would yield the target molecule.

Synthesis_Pathway cluster_0 Pictet-Spengler Route A 2-(2-Aminoethyl)phenylacetamide B Intermediate Iminium Ion A->B + Formaldehyde + Acid Catalyst C Cyclization B->C Intramolecular Electrophilic Substitution D This compound C->D Anticancer_Mechanism Target Therapeutic Target (e.g., PRMT5) Pathway Oncogenic Signaling Pathway Target->Pathway Promotes Compound 2-(THIQ-5-yl)acetamide Compound->Target Inhibition Apoptosis Tumor Cell Apoptosis Pathway->Apoptosis Inhibits

Sources

An In-Depth Technical Guide to the Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. This guide provides a comprehensive technical overview of viable synthetic pathways for 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide, a derivative with potential applications in drug discovery as a building block or lead compound. We will explore two primary strategic approaches: a linear synthesis commencing with a pre-functionalized aromatic precursor and a late-stage functionalization of a pre-formed THIQ core. This document delves into the retrosynthetic analysis, detailed reaction protocols, mechanistic considerations, and the rationale behind key experimental choices, targeting researchers, chemists, and professionals in drug development.

Introduction

The THIQ nucleus is a recurring motif in a wide array of alkaloids and synthetic molecules exhibiting diverse biological activities, including antitumor, anti-HIV, and central nervous system effects.[1] The specific substitution pattern on the THIQ ring system is critical for modulating pharmacological activity. The title compound, this compound, presents a unique synthetic challenge due to the need for regioselective functionalization at the C5 position of the bicyclic system. This guide aims to consolidate established synthetic methodologies and propose robust, logical pathways to access this target molecule, providing both theoretical grounding and practical, step-by-step protocols.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary strategic disconnections. The final acetamide functional group can be traced back to either a more stable carboxylic acid intermediate or a nitrile precursor. This leads to two key intermediates: 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid or 5-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline .

Further disconnection of the THIQ core itself suggests two divergent approaches:

  • The "Linear Build-Up" Approach (Pathway A): This strategy involves constructing the THIQ ring from a β-phenylethylamine that already contains the required C5-side chain precursor. This approach ensures regiochemical control from the outset.

  • The "Late-Stage Functionalization" Approach (Pathway B): This strategy involves synthesizing the parent THIQ core first, followed by the introduction of the acetamide side chain at the C5 position. This can be more convergent but poses significant challenges in achieving the desired regioselectivity.

G cluster_final_step Final Amide Formation cluster_pathway_A Pathway A: Linear Build-Up cluster_pathway_B Pathway B: Late-Stage Functionalization Target This compound Intermediate_Acid 2-(THIQ-5-yl)acetic acid Target->Intermediate_Acid Amide Coupling Intermediate_Nitrile 5-(Cyanomethyl)-THIQ Target->Intermediate_Nitrile Controlled Hydrolysis Phenylethylamine Pre-functionalized β-Phenylethylamine Intermediate_Acid->Phenylethylamine THIQ Ring Formation (e.g., Bischler-Napieralski) THIQ_Core N-Protected THIQ Intermediate_Acid->THIQ_Core C5-Carboxylation Intermediate_Nitrile->Phenylethylamine THIQ Ring Formation (e.g., Pictet-Spengler) Intermediate_Nitrile->THIQ_Core C5-Cyanomethylation StartingMaterial_A Substituted Toluene (e.g., 3-Methylbenzyl cyanide) Phenylethylamine->StartingMaterial_A Side-chain Elaboration StartingMaterial_B Parent THIQ THIQ_Core->StartingMaterial_B N-Protection

Figure 1: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathways

Pathway A: Linear Synthesis via Bischler-Napieralski Reaction

This pathway offers excellent control over regiochemistry by installing the side-chain precursor on the aromatic ring prior to cyclization. The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of an N-acyl-β-phenylethylamine, is a robust and widely used method for constructing the 3,4-dihydroisoquinoline core, which can be readily reduced to the desired THIQ.

The synthesis begins with a commercially available starting material like 3-methylbenzonitrile.

G A 3-Methylbenzonitrile B 3-(Bromomethyl)benzonitrile A->B 1. NBS, AIBN C 3-(2-Nitroethyl)benzonitrile B->C 2. Nitromethane, Base D 2-(3-(Cyanomethyl)phenyl)ethan-1-amine C->D 3. Reduction (e.g., H2, Raney Ni) E N-(2-(3-(Cyanomethyl)phenyl)ethyl)acetamide D->E 4. Ac2O or Acetyl Chloride F 5-(Cyanomethyl)-3,4-dihydroisoquinoline E->F 5. Bischler-Napieralski (POCl3) G 5-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline F->G 6. Reduction (NaBH4) H This compound G->H 7. Controlled Hydrolysis (e.g., H2O2, NaOH)

Figure 2: Workflow for Pathway A.

Causality and Experimental Choices:

  • Step 1-3: This sequence constructs the required β-phenylethylamine skeleton. Benzylic bromination followed by a Henry reaction with nitromethane and subsequent reduction is a classic and reliable method for chain extension.

  • Step 4: Acylation of the primary amine is necessary to form the amide precursor for the Bischler-Napieralski cyclization. Acetic anhydride is a mild and efficient reagent for this purpose.

  • Step 5: The Bischler-Napieralski reaction utilizes a dehydrating agent like phosphorus oxychloride (POCl₃) to effect an intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline ring. The cyclization is directed ortho to the ethylamine substituent, leading to the desired 5-substituted product.

  • Step 6: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for the imine double bond in the dihydroisoquinoline intermediate, yielding the stable THIQ core without affecting the nitrile group.

  • Step 7: The final conversion of the nitrile to the primary amide requires carefully controlled hydrolysis. Overly harsh conditions would lead to the carboxylic acid.[2] An alkaline solution of hydrogen peroxide is often effective for this selective transformation.[3][4]

Pathway B: Late-Stage Functionalization via Directed Ortho-Metalation

This more convergent approach begins with the readily available 1,2,3,4-tetrahydroisoquinoline. The key challenge is the regioselective introduction of a functional group at the C5 position. Directed ortho-metalation (DoM) is a powerful strategy, but typically directs functionalization to the position ortho to the directing group. For C5 functionalization, this would require a directing group at C4 or C6. A more plausible, albeit challenging, route involves lithiation of an N-protected THIQ, relying on the intrinsic acidity of the ring protons. A patent for a related structure demonstrates the feasibility of lithiating the aromatic ring of a THIQ derivative.[5]

G A 1,2,3,4-Tetrahydroisoquinoline B N-Boc-1,2,3,4-tetrahydroisoquinoline A->B 1. Boc2O, Base C N-Boc-5-carboxy-1,2,3,4-tetrahydroisoquinoline B->C 2. s-BuLi, TMEDA, -78°C 3. Quench with CO2(s) D N-Boc-2-(THIQ-5-yl)acetic acid C->D 4. Arndt-Eistert Homologation E N-Boc-2-(THIQ-5-yl)acetamide D->E 5. Amide Coupling (EDC, HOBt, NH4Cl) F This compound E->F 6. Deprotection (TFA)

Sources

An In-Depth Technical Guide to Predicting the Mechanism of Action for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rational basis for its therapeutic application and potential side effects.[1] This guide presents a comprehensive, integrated strategy for predicting the MoA of "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide," a compound for which no public biological data currently exists. We outline a systematic workflow that begins with computational hypothesis generation and progresses through rigorous experimental validation. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the causality behind each methodological choice and providing actionable protocols for target identification and pathway analysis.

Introduction: The Challenge of a Novel Chemical Entity

The compound this compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core. The THIQ scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, antiviral, and neuroprotective effects.[2][3] This prevalence suggests that the THIQ core can interact with a variety of biological targets, making MoA prediction for a novel derivative both challenging and critical.

Given the absence of published data for this specific molecule, our approach must be one of systematic investigation, starting from broad, predictive methods and progressively narrowing the focus to specific, testable hypotheses. This guide details a "forward pharmacology" or "phenotypic discovery" workflow, where we first seek to understand the compound's effect and then deconvolute the target responsible.[4]

Table 1: Physicochemical Properties of the Target Compound

PropertyValue (Predicted)Data Source
Molecular Formula C₁₁H₁₄N₂OPubChem
Molecular Weight 190.24 g/mol PubChem
SMILES C1C(NCCC1)C2=CC=CC=C2C(=O)NPubChem
Predicted LogP 0.8SwissADME

Phase 1: In Silico Prediction & Hypothesis Generation

The initial phase leverages computational tools to generate data-driven hypotheses at minimal cost and time, guiding all subsequent experimental work.[5] This approach harnesses vast biological and chemical databases to predict potential protein targets and affected pathways.[5][6]

Rationale for Computational Prioritization

Embarking on an MoA study without prior guidance is inefficient. Computational analysis allows us to:

  • Identify Probable Targets: By comparing the compound's structure to libraries of known bioactive molecules, we can predict its most likely protein targets.[7][8][9]

  • Filter by Biological Plausibility: Predicted targets can be cross-referenced with disease-relevant pathways to prioritize the most promising hypotheses.[10][11]

  • Minimize Experimental Scope: In silico predictions focus wet-lab resources on a smaller, more relevant set of potential targets and assays.

Workflow for Target Prediction

Our recommended workflow integrates several powerful, publicly available tools.

Caption: Integrated workflow for computational MoA hypothesis generation.

Step 1: Ligand-Based Target Prediction: We begin by submitting the compound's SMILES string to SwissTargetPrediction , a web server that predicts protein targets based on 2D and 3D similarity to a library of known bioactive ligands.[7][8][9][12] The tool provides a ranked list of potential targets, with the most probable ones listed first.

Step 2: Pathway Enrichment Analysis: The list of predicted protein targets (identified by their UniProt IDs) is then fed into a pathway database like the Kyoto Encyclopedia of Genes and Genomes (KEGG) .[10][11][13][14][15] This analysis identifies biological pathways that are statistically over-represented among the predicted targets, providing crucial context for the compound's potential systemic effects.

Hypothetical Prediction Results

Based on the prevalence of the THIQ scaffold in CNS-active agents, a plausible in silico prediction might yield the results shown in Table 2.[16][17]

Table 2: Hypothetical SwissTargetPrediction Output

Target ClassSpecific Target (Example)ProbabilityRationale for Interest
G-Protein Coupled ReceptorDopamine Receptor D2HighTHIQ is a known scaffold for dopamine receptor modulators.[18]
EnzymeMonoamine Oxidase BModerateStructurally similar compounds are known to inhibit MAO-B.
KinaseMitogen-activated protein kinase (MAPK)ModerateKinases are common off-targets for heterocyclic compounds.
Ion ChannelVoltage-gated sodium channelLowA common target for CNS-active compounds.

This output leads to a primary hypothesis: "this compound acts as a modulator of dopaminergic signaling, potentially through direct interaction with the D2 receptor."

Phase 2: Experimental Validation & Target Deconvolution

With a clear hypothesis, we move to the laboratory to validate the computational predictions. The experimental phase is designed to confirm target engagement and elucidate the functional consequences of this interaction.[19][20][21][22]

Initial Approach: Phenotypic Screening

Before focusing on a specific target, a broad phenotypic screen can provide unbiased insights into the compound's cellular effects.[4][23][24][25][26] This approach involves treating various cell lines with the compound and using high-content imaging to observe changes in cell morphology, viability, or specific protein markers.[1][24] A significant phenotypic change provides a functional readout that can later be linked back to a specific target.

Core Directive: Confirming Target Engagement

The central question of MoA validation is whether the compound physically binds to its predicted target in a biologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful and definitive method for this purpose.[27][28][29][30][31]

Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[30] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation.[28][31] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining, we can detect this stabilization as a "thermal shift," which is direct evidence of target engagement.[27][29]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for D2 Receptor Engagement

This protocol outlines the steps to validate the binding of this compound to the Dopamine D2 Receptor (DRD2) in a cell line endogenously expressing the target (e.g., HEK293-DRD2).

Materials:

  • HEK293-DRD2 cells

  • Culture medium (DMEM, 10% FBS)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)

  • Primary antibody against DRD2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Culture & Treatment:

    • Plate HEK293-DRD2 cells and grow to 80-90% confluency.

    • Treat cells with the test compound (e.g., 10 µM final concentration) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvesting & Aliquoting:

    • Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10⁷ cells/mL.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the tubes in a thermal cycler.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments). Include an unheated (RT) control.

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis & Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by Western Blot using an anti-DRD2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the relative band intensity against the corresponding temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample relative to the vehicle control confirms target engagement.

Phase 3: Functional Characterization & Pathway Analysis

Confirmation of target binding is necessary but not sufficient. We must also determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or allosteric modulator?

Downstream Signaling Assay

If the compound binds to the D2 receptor, a G-protein coupled receptor (GPCR), it should modulate downstream signaling pathways. The D2 receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP).

Hypothetical Signaling Pathway:

Caption: Hypothesized D2 receptor inhibitory signaling pathway.

A functional assay, such as a LANCE® Ultra cAMP Detection Assay, can be used to measure changes in intracellular cAMP levels in response to compound treatment. A decrease in cAMP upon compound addition would classify it as a DRD2 agonist.

Conclusion: Synthesizing a Coherent MoA

By systematically integrating computational prediction with rigorous experimental validation, this guide provides a robust framework for elucidating the mechanism of action for this compound. The workflow progresses logically from broad, similarity-based predictions to direct evidence of target engagement with CETSA, and finally to functional confirmation via downstream signaling assays. This multi-pillar approach ensures a high degree of scientific confidence in the final MoA model, providing a solid foundation for further preclinical and clinical development.

References

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  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

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  • Kaczor, A.A., et al. (2003). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Macaev, F., et al. (2015). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. [Link]

  • Li, X., et al. (2023). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. Frontiers in Pharmacology. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. [Link]

  • Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. (2023). Frontiers in Pharmacology. [Link]

  • Integrated Network Pharmacology Analysis and Experimental Validation to Elucidate the Mechanisms of Action of Moringa oleifera Seeds in the Treatment of Insulin Resistance. (2020). Drug Design, Development and Therapy. [Link]

  • Jordaan, M. A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • El-Gazzar, M.G., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. [Link]

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Unlocking the Therapeutic Potential of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: A Technical Guide to Identifying and Validating Its Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6][7] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide . In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related THIQ derivatives, explores the influence of the critical acetamide moiety, and details a robust, multi-pronged approach combining computational prediction with rigorous experimental validation. Our objective is to provide a scientifically sound roadmap for elucidating the mechanism of action and unlocking the therapeutic potential of this promising compound.

Introduction: The Enigmatic Potential of a Novel THIQ Derivative

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast array of natural products and synthetic molecules, demonstrating a remarkable promiscuity for interacting with diverse biological targets.[1][8] Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, including but not limited to, antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The specific compound of interest, this compound, presents a unique substitution pattern with an acetamide group at the 5-position of the THIQ core. While public databases like PubChem list the compound, there is a notable absence of published literature detailing its biological activity or molecular targets.[9]

This guide, therefore, serves as a proactive manual for the scientific community, outlining a logical and efficient workflow to de-orphanize this compound. We will begin by exploring the known biological landscape of the THIQ scaffold to generate initial hypotheses. Subsequently, we will delve into powerful in silico prediction methods to refine these hypotheses and prioritize potential targets. Finally, we will provide detailed, field-proven experimental protocols for the validation of these predicted interactions, ensuring a high degree of scientific rigor.

The THIQ Scaffold: A Privileged Pharmacophore with Diverse Biological Reach

The versatility of the THIQ scaffold stems from its rigid, yet three-dimensional, structure which allows for the precise positioning of various functional groups to interact with the binding sites of a wide range of proteins. A survey of the literature reveals that THIQ derivatives have been successfully developed as modulators of several major classes of biological targets.

G-Protein Coupled Receptors (GPCRs): A Prime Target Family

GPCRs represent one of the largest and most important families of drug targets. The THIQ scaffold has been extensively utilized in the design of ligands for various GPCRs, with the substitution pattern playing a critical role in determining selectivity and potency.

  • Dopamine Receptors: Numerous THIQ derivatives have been shown to possess high affinity for dopamine D2 and D3 receptors, making them attractive candidates for the treatment of neurological and psychiatric disorders.[1][4][10][11][12]

  • Serotonin Receptors: The THIQ core is also found in ligands targeting a range of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7.[13][14][15] This suggests potential applications in treating depression, anxiety, and other mood disorders.

  • Adrenergic Receptors: Certain THIQ derivatives have demonstrated activity as beta-adrenergic agonists, highlighting their potential in cardiovascular and respiratory medicine.[9][16]

Enzyme Inhibition: Modulating Key Cellular Processes

The THIQ scaffold has also proven to be a valuable template for the design of enzyme inhibitors.

  • Poly(ADP-ribose) Polymerase (PARP): Several THIQ-containing compounds have been identified as potent PARP inhibitors, a class of drugs with significant applications in cancer therapy.[2][8]

  • Kinases and Other Enzymes: THIQ derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), both of which are important targets in oncology and infectious diseases.[17]

Ion Channels: Regulating Cellular Excitability

The ability of THIQ derivatives to modulate ion channel activity opens up further therapeutic avenues.

  • Calcium and Potassium Channels: Specific THIQ analogs have been shown to block N-type calcium channels and modulate small-conductance calcium-activated potassium (SK) channels, suggesting potential for pain management and treatment of neurological disorders.[18][19]

Other Notable Targets

The promiscuity of the THIQ scaffold extends to other important target classes, including:

  • Sigma Receptors: These receptors are implicated in a variety of cellular functions and are considered targets for the treatment of neurological disorders and cancer.[20]

  • KRas: Some THIQ derivatives have shown inhibitory activity against KRas, a key oncogene.[21][22][23]

The Role of the Acetamide Moiety: A Key to Unlocking Specificity

The acetamide group in this compound is a critical structural feature that is likely to significantly influence its biological activity. The acetamide functionality can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[1] This dual nature allows for versatile interactions with amino acid residues in a protein's binding pocket.

Structure-activity relationship (SAR) studies of various compound classes have demonstrated that the introduction or modification of an acetamide group can dramatically impact a drug's potency, selectivity, and pharmacokinetic properties.[1][8][20][24][25][26][27] For example, in COX-2 inhibitors, the acetamide nitrogen forms crucial hydrogen bonds with key residues in the enzyme's active site.[1][25] Therefore, the acetamide group of our target compound is predicted to play a pivotal role in dictating its target profile.

In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

Given the lack of direct experimental data, a robust in silico approach is the logical first step in identifying potential biological targets for this compound. This computational workflow will allow for the rapid and cost-effective screening of large target databases, generating a prioritized list of candidates for experimental validation.

Figure 2: Experimental Validation Workflow. A step-wise approach to confirm and characterize the interaction of the compound with its biological target(s).

Biophysical Assays for Direct Binding Confirmation

These assays provide direct evidence of a physical interaction between the compound and a purified protein target.

Principle: Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm). DSF measures this change in Tm by monitoring the fluorescence of a dye that binds to unfolded proteins. [9][16][19][21][28] Protocol:

  • Protein Preparation: Purify the recombinant target protein to >95% purity.

  • Assay Setup: In a 96- or 384-well PCR plate, prepare reactions containing the target protein (final concentration 2-5 µM), SYPRO Orange dye (5X final concentration), and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO control.

  • Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate melting curves. The Tm is the temperature at the inflection point of the curve. A significant increase in Tm in the presence of the compound indicates binding.

Principle: CETSA extends the principle of thermal shift to a cellular environment, allowing for the assessment of target engagement in a more physiologically relevant context. [6][7][29][30][31] Protocol:

  • Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. [4][10][11][18][32]It provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.

Protocol:

  • Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.

Functional Assays to Determine Biological Activity

Once direct binding is confirmed, the next step is to assess the functional consequences of this interaction. The choice of assay will depend on the nature of the validated target.

If the target is an enzyme, a standard enzyme inhibition assay should be performed to determine the IC50 value of the compound. The specific protocol will vary depending on the enzyme, but a general workflow is as follows:

  • Reaction Setup: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Reaction Monitoring: Monitor the progress of the enzymatic reaction over time by measuring the formation of a product or the depletion of a substrate.

  • Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to determine the IC50 value.

For GPCR targets, cell-based reporter assays are a powerful tool to measure receptor activation or inhibition. [2][3][13][17][33] Principle: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a downstream signaling pathway of the GPCR.

Protocol:

  • Cell Line Preparation: Use a cell line that endogenously expresses the target GPCR or has been engineered to do so. Transfect the cells with a reporter plasmid containing a response element (e.g., CRE for Gs-coupled receptors, NFAT-RE for Gq-coupled receptors).

  • Compound Treatment: Treat the cells with varying concentrations of this compound. If testing for antagonism, co-treat with a known agonist.

  • Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.

  • Data Analysis: Plot the reporter activity as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The journey to elucidate the biological targets of a novel compound like this compound is a challenging yet rewarding endeavor. By following the systematic and multi-disciplinary approach outlined in this guide, researchers can efficiently navigate the complexities of target identification and validation. The combination of in silico prediction and rigorous experimental verification will not only unveil the mechanism of action of this specific molecule but also contribute to a deeper understanding of the therapeutic potential of the versatile tetrahydroisoquinoline scaffold. The validated targets will serve as a foundation for future lead optimization, preclinical development, and ultimately, the potential translation of this compound into a novel therapeutic agent.

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"2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" in silico screening studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Screening of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Abstract

This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of the novel compound, this compound. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antitumor, anti-HIV, and antibacterial properties.[1][2][3][4] Despite the potential of the core structure, the specific title compound remains largely uncharacterized. This document outlines a complete computational pipeline designed for drug development professionals, beginning with hypothesis-driven target identification and proceeding through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and advanced validation with molecular dynamics simulations. Each protocol is presented with the underlying scientific rationale to ensure a self-validating and reproducible research framework.

The Strategic Framework for In Silico Screening

In silico drug discovery is a multi-stage cascade designed to computationally screen and prioritize candidate molecules before committing to expensive and time-consuming wet-lab synthesis and testing.[5][6][7] This approach significantly reduces costs and accelerates the discovery timeline by filtering out compounds with predicted poor efficacy or unfavorable pharmacokinetic profiles. The workflow described herein is a robust pathway from initial compound query to a validated lead candidate hypothesis.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: System Preparation cluster_2 Phase 3: Primary Screening cluster_3 Phase 4: Drug-Likeness Profiling cluster_4 Phase 5: Advanced Validation TargetID Target Identification & Validation (Reverse Docking, Literature Analysis) LigandPrep Ligand Preparation (3D Structure Generation, Energy Minimization) TargetID->LigandPrep Select Target ReceptorPrep Receptor Preparation (PDB File Cleaning, Hydrogenation) TargetID->ReceptorPrep Select Target Docking Molecular Docking (Pose Prediction, Affinity Scoring) LigandPrep->Docking ReceptorPrep->Docking ADMET ADMET Prediction (Pharmacokinetics, Toxicity Assessment) Docking->ADMET Prioritize Hits MD Molecular Dynamics Simulation (Complex Stability, Interaction Dynamics) ADMET->MD Validate Drug-Likeness a a MD->a Validated Hit Candidate

Caption: The In Silico Drug Discovery Cascade.

Phase 1: Target Identification for a Novel Compound

For a novel compound like this compound, the primary challenge is identifying its biological target. Target identification is the foundational step in drug discovery, defining the molecular entity to be modulated for a therapeutic effect.[8][9] Computational methods offer powerful strategies for generating these hypotheses.

Causality Behind Experimental Choice: When no a priori target is known, a hypothesis must be generated. We leverage the known pharmacology of the parent scaffold (THIQ). THIQ derivatives have shown activity against enzymes crucial for cell proliferation and pathogen replication, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[10] Therefore, a logical starting point is to screen the compound against a panel of such targets. This strategy, often termed "reverse docking" or "target fishing," prioritizes potential targets based on predicted binding affinity.[11][12]

For the purpose of this guide, we will proceed with Human Dihydrofolate Reductase (DHFR) as a hypothetical target. DHFR is a well-validated target in oncology, and its inhibition disrupts DNA synthesis, leading to cell death.

Phase 2: Preparation of Molecular Systems

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures for both the ligand and the receptor protein. This preparation phase is a critical control point for ensuring meaningful results.

Ligand Preparation Protocol

The goal is to generate a geometrically correct, low-energy 3D conformation of the ligand.

Step-by-Step Methodology:

  • Obtain 2D Structure: The structure of this compound can be retrieved from databases like PubChem (CID 69501810) as a 2D SDF file or drawn using chemical sketchers like MarvinSketch or ChemDraw.[13]

  • Generate 3D Coordinates: Use a program like Open Babel to convert the 2D structure into a 3D conformation.[14]

    • Command: obabel input.sdf -O output.mol2 --gen3d

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Minimize its energy using a force field like MMFF94 (Merck Molecular Force Field). This step corrects unrealistic bond lengths and angles.

    • Command: obabel output.mol2 -O minimized.mol2 --minimize --ff MMFF94

  • Assign Charges and Atom Types: For docking with AutoDock-based tools, the ligand must be converted to the PDBQT format. This step assigns Gasteiger partial charges and defines rotatable bonds. This can be done using AutoDock Tools or a command-line script.[15]

Receptor Preparation Protocol

The objective is to prepare a clean, biologically relevant protein structure ready for docking.

Step-by-Step Methodology:

  • Download Receptor Structure: Download the crystal structure of Human DHFR from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1KMS .

  • Clean the PDB File: The raw PDB file contains non-essential molecules (water, co-crystallized ligands, ions) and potentially multiple protein chains.[16][17]

    • Using a molecular viewer like UCSF Chimera or PyMOL, delete all water molecules (solvent).[18]

    • Remove any existing co-crystallized ligands or ions from the binding site.

    • If the biological unit is a monomer, delete any additional protein chains.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., pH 7.4). This is crucial for accurately modeling hydrogen bonds.[19][20]

  • Assign Charges and Repair Structure: Use a tool like the Dock Prep function in UCSF Chimera or the Protein Preparation Wizard in Schrödinger Maestro to assign partial charges (e.g., AMBER ff14SB) and fix any potential structural issues like missing side chains.[18]

  • Generate Receptor PDBQT File: Convert the cleaned protein PDB file into the PDBQT format using AutoDock Tools. This prepares the receptor by merging non-polar hydrogens and assigning charges.

Phase 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[7][21][22] This allows for the rapid screening of how well our compound might bind to the DHFR active site.

G cluster_0 Input cluster_1 Process cluster_2 Output Ligand Prepared Ligand (ligand.pdbqt) Grid Define Grid Box (Specifies docking search space) Ligand->Grid Receptor Prepared Receptor (receptor.pdbqt) Receptor->Grid Vina Run AutoDock Vina (Generates binding poses) Grid->Vina config.txt Results Analyze Results (Binding Affinity, Pose Visualization) Vina->Results output.pdbqt a a Results->a Top Ranked Pose

Caption: Molecular Docking Workflow using AutoDock Vina.

Step-by-Step Docking Protocol (AutoDock Vina):

  • Define the Binding Site (Grid Box): The "grid box" is a 3D cube that defines the search space for the docking algorithm. It should be centered on the known active site of DHFR and be large enough to encompass the entire binding pocket. The coordinates and dimensions are specified in a configuration file (config.txt).

  • Create Configuration File: Create a text file (config.txt) with the following parameters:

  • Execute Docking: Run the AutoDock Vina simulation from the command line.

    • Command: vina --config config.txt --log results.log

  • Analyze Results: Vina will generate an output PDBQT file containing multiple binding poses (typically 9), ranked by their binding affinity score in kcal/mol. The more negative the value, the stronger the predicted binding.[21] Visualize the top-ranked pose in PyMOL or Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Data Presentation: Hypothetical Docking Results
Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-8.20.00Asp27, Ile7, Phe31
2-7.91.15Asp27, Phe31, Arg70
3-7.51.89Ile7, Arg70, Gln35
4-7.32.05Asp27, Gln35

Phase 4: In Silico ADMET Profiling

A potent compound is useless if it cannot reach its target in the body or is toxic. Predicting ADMET properties is a crucial step to avoid late-stage drug trial failures.[23][24][25] Web-based tools provide rapid and reliable predictions based on large datasets of known drugs.

Trustworthiness of Protocol: Using multiple prediction tools or consensus models increases the reliability of ADMET profiling.[23][24] For this guide, we will use the SwissADME web server, a widely respected, free tool.

Step-by-Step ADMET Protocol (SwissADME):

  • Input Structure: Navigate to the SwissADME website and input the SMILES string for this compound.

    • SMILES: O=C(N)Cc1cccc2c1CCNC2

  • Run Prediction: Execute the analysis.

  • Interpret Results: The server provides a comprehensive report on physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness (e.g., Lipinski's Rule of Five), and potential medicinal chemistry issues.

Data Presentation: Predicted ADMET & Physicochemical Properties
PropertyPredicted ValueConformance/Interpretation
Physicochemical
Molecular Weight190.24 g/mol Excellent (Lipinski: <500)
LogP (Consensus)0.85Good (Lipinski: <5)
H-Bond Donors2Excellent (Lipinski: <5)
H-Bond Acceptors2Excellent (Lipinski: <3)
TPSA55.12 ŲGood cell permeability predicted (<140 Ų)[26]
Pharmacokinetics
GI AbsorptionHighFavorable for oral administration
BBB PermeantNoUnlikely to cause CNS side-effects
P-gp SubstrateNoNot likely to be affected by efflux pumps
Drug-Likeness
Lipinski's Rule0 ViolationsHigh drug-likeness
Bioavailability Score0.55Good probability of being orally active

Phase 5: Advanced Validation with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[27][28] This is a computationally intensive but powerful method to validate the binding pose and interactions predicted by docking.

G cluster_0 System Setup cluster_1 Equilibration cluster_2 Production & Analysis Complex Protein-Ligand Complex (From Docking) Solvate Solvation (Add Water Box) Complex->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization (Remove Steric Clashes) Ions->Minimize NVT NVT Equilibration (Stabilize Temperature) Minimize->NVT NPT NPT Equilibration (Stabilize Pressure/Density) NVT->NPT Production Production MD Run (Simulate for ns-µs) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: General Workflow for Molecular Dynamics Simulation.

High-Level MD Protocol Overview (GROMACS):

  • System Building: Start with the top-ranked docked complex. A force field (e.g., CHARMM36 for protein, CGenFF for ligand) is applied to describe the physics of the atoms.[27] The complex is then placed in a periodic box of water molecules, and ions (e.g., Na+, Cl-) are added to neutralize the system's charge.[27]

  • Minimization & Equilibration: The system's energy is first minimized to remove any bad contacts. This is followed by a two-step equilibration: first under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature, and then under constant Number of particles, Pressure, and Temperature (NPT) to stabilize pressure and density.[27][29]

  • Production Run: The simulation is run for an extended period (e.g., 100 nanoseconds) to collect data on the system's trajectory.

  • Analysis: The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible protein regions, and hydrogen bond analysis to confirm the persistence of key interactions observed in docking.

A stable RMSD for the ligand and key interacting residues over the simulation time provides strong evidence for a stable binding mode, significantly increasing confidence in the compound as a viable hit.

Conclusion

This guide has detailed a systematic and robust in silico workflow for evaluating the therapeutic potential of this compound. By progressing from broad, hypothesis-generating target identification to specific, high-confidence validation via molecular dynamics, this computational cascade enables researchers to make informed decisions. The hypothetical screening against DHFR, coupled with a favorable ADMET profile, positions this compound as a promising candidate for further investigation. The subsequent steps would involve chemical synthesis and in vitro validation of DHFR inhibition, followed by cell-based assays to confirm its biological activity.

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An In-Depth Technical Guide to the ADMET Profile of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive ADMET Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is paramount. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1][2] A proactive and robust assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile at the preclinical stage is therefore not just advantageous, but essential for mitigating these risks.[1] This technical guide provides a comprehensive framework for the ADMET prediction of a novel therapeutic candidate, 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide. Due to the absence of existing literature for this specific molecule, this guide will leverage its chemical structure, data from analogous tetrahydroisoquinoline compounds, and a multi-tiered approach of in silico and in vitro methodologies to construct a predictive ADMET profile. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

The Compound of Interest: this compound

The core scaffold of this molecule, 1,2,3,4-tetrahydroisoquinoline (THIQ), is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide array of biological activities. However, this scaffold is also associated with potential neurotoxic effects, making a thorough ADMET evaluation critical.[3][4][5] This guide will address the ADMET assessment of this compound through a logical, stepwise progression from computational modeling to confirmatory laboratory-based assays.

Part 1: In Silico ADMET Prediction - A First Look at Developability

The initial phase of ADMET profiling for a novel chemical entity should always begin with in silico, or computational, prediction. These methods utilize a compound's structure to predict its physicochemical and pharmacokinetic properties through various models, such as quantitative structure-activity relationship (QSAR) models.[6] This approach is rapid, cost-effective, and provides a valuable early assessment of potential liabilities, guiding the prioritization of resources for subsequent in vitro testing.[7][8][9]

A variety of free and commercially available software and web servers can be employed for this purpose. For a comprehensive initial screen of this compound, a combination of the following freely accessible tools is recommended:

  • PreADMET: A web-based application for predicting various ADME and toxicity properties.[10]

  • admetSAR 2.0: A comprehensive source and free tool for the assessment of chemical ADMET properties.

  • pkCSM: Predicts small-molecule pharmacokinetic and toxicity properties using graph-based signatures.

  • CLC-Pred: A web-service for in silico prediction of cytotoxic effects in various cell lines.[11][12]

The following table summarizes the key ADMET parameters to be predicted and their significance in drug development. The predicted values for this compound, based on its chemical structure, are hypothetical and would need to be generated using the aforementioned tools.

Table 1: In Silico ADMET Prediction for this compound

ADMET Parameter Predicted Value (Hypothetical) Significance and Interpretation
Absorption
Aqueous SolubilityModerate to HighCrucial for dissolution in the gastrointestinal tract; a prerequisite for oral absorption.
Caco-2 PermeabilityModeratePredicts intestinal permeability. Moderate permeability suggests the compound may be absorbed, but could be a substrate for efflux transporters.
Human Intestinal Absorption (HIA)>80%A high value suggests good absorption from the gut into the bloodstream.
P-glycoprotein (P-gp) SubstrateYes/NoP-gp is a major efflux transporter that can limit drug absorption. Identifying if the compound is a substrate is critical.
Distribution
Plasma Protein Binding (PPB)Moderate (~80%)High binding can limit the free fraction of the drug available to exert its therapeutic effect.
Blood-Brain Barrier (BBB) PermeabilityYes/NoImportant for CNS-targeting drugs. The tetrahydroisoquinoline scaffold has been associated with CNS effects.
Metabolism
CYP450 2D6 InhibitionInhibitor/Non-inhibitorInhibition of major CYP enzymes can lead to drug-drug interactions.
CYP450 3A4 InhibitionInhibitor/Non-inhibitorInhibition of major CYP enzymes can lead to drug-drug interactions.
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateYes/NoImportant for predicting renal clearance.
Toxicity
hERG InhibitionLow RiskInhibition of the hERG potassium channel can lead to cardiotoxicity.[7][13][14][15][16]
Ames MutagenicityNon-mutagenicPredicts the potential for the compound to cause genetic mutations.[17][18][19][20][21]
HepatotoxicityLow RiskPredicts the potential for liver damage.
Cytotoxicity (various cell lines)IC50 valuesProvides an early indication of the compound's general toxicity to cells.[11][12]

Part 2: A Tiered In Vitro Approach to ADMET Validation

While in silico predictions are invaluable for initial screening, they must be validated through experimental in vitro assays.[1] A tiered approach, starting with high-throughput assays and progressing to more complex, resource-intensive studies, is the most efficient strategy.

ADMET_Workflow cluster_0 In Silico Screening cluster_1 Tier 1: High-Throughput In Vitro Assays cluster_2 Tier 2: Mechanistic In Vitro Assays cluster_3 Decision & Optimization in_silico In Silico ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) PAMPA PAMPA (Passive Permeability) in_silico->PAMPA Guide initial permeability assessment Microsomal_Stability Liver Microsomal Stability (Phase I Metabolism) in_silico->Microsomal_Stability Inform metabolic stability studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->Cytotoxicity Guide toxicity testing Caco2 Caco-2 Permeability (Active Transport & Efflux) PAMPA->Caco2 If permeability is a concern Hepatocyte_Stability Hepatocyte Stability (Phase I & II Metabolism) Microsomal_Stability->Hepatocyte_Stability If metabolic stability is low Decision Go/No-Go Decision Lead Optimization Caco2->Decision Hepatocyte_Stability->Decision Cytotoxicity->Decision

Caption: Tiered ADMET testing workflow.

Absorption: Permeability Assessment

2.1.1 Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability.[22][23] It is an excellent first-line experimental screen for intestinal absorption.

Experimental Protocol: PAMPA

  • Preparation of the Donor Plate:

    • A 1% (w/v) solution of lecithin in dodecane is prepared.

    • 5 µL of this lipid solution is added to each well of a 96-well filter donor plate and allowed to impregnate the filter for 5 minutes.

  • Preparation of the Acceptor Plate:

    • Each well of a 96-well acceptor plate is filled with 300 µL of phosphate-buffered saline (PBS) at pH 7.4, containing 5% DMSO.

  • Compound Preparation and Loading:

    • A stock solution of this compound is prepared in DMSO.

    • This stock is diluted in PBS (pH 7.4) to a final concentration of 10 µM (with a final DMSO concentration of 1%).

    • 150 µL of the compound solution is added to each well of the lipid-treated donor plate.

  • Incubation:

    • The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich".

    • The plate sandwich is incubated at room temperature for 4-16 hours with gentle shaking.

  • Quantification:

    • After incubation, the donor and acceptor plates are separated.

    • The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

    • The effective permeability (Pe) is calculated using the following equation:

      • Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

      • Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the filter, and Time is the incubation time.

Data Interpretation

  • High Permeability: Pe > 1.5 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 1.5 x 10⁻⁶ cm/s[22]

A high Pe value in the PAMPA assay suggests that this compound is likely to be well-absorbed through passive diffusion. If the permeability is low, further investigation with the Caco-2 assay is warranted to explore the possibility of active transport or efflux.

2.1.2 Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of transporters like P-glycoprotein.[24][25][26][27] This assay provides a more comprehensive assessment of intestinal permeability, accounting for both passive diffusion and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: The test compound (10 µM) is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time (e.g., 2 hours).

    • Basolateral to Apical (B-A) Transport: The test compound (10 µM) is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Quantification:

    • Samples are taken from the receiver chamber at specified time points and the concentration of the compound is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

  • Efflux Ratio Calculation:

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Interpretation

  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp (A-B) < 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s

  • Potential for Active Efflux: An efflux ratio > 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.[26]

If a high efflux ratio is observed, the assay should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.

Metabolism: Stability Assessment

2.2.1 Liver Microsomal Stability Assay

This assay provides an initial assessment of the metabolic stability of a compound, primarily by Phase I enzymes like cytochrome P450s (CYPs).[28][29]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Incubation:

    • This compound (1 µM) is added to the reaction mixture and pre-incubated at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points and Reaction Termination:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is stopped by the addition of cold acetonitrile containing an internal standard.

  • Quantification:

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[30]

Data Interpretation

  • High Stability: t½ > 60 minutes

  • Moderate Stability: 15 < t½ < 60 minutes

  • Low Stability: t½ < 15 minutes

Low metabolic stability in this assay may indicate rapid clearance in vivo, potentially leading to poor bioavailability and a short duration of action.

2.2.2 Hepatocyte Stability Assay

Hepatocytes contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of hepatic metabolism than microsomes.[31][32][33]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

  • Incubation:

    • This compound (1 µM) is added to the hepatocyte suspension and incubated at 37°C in a CO2 incubator.

  • Time Points and Sampling:

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is quenched by adding cold acetonitrile.

  • Quantification and Data Analysis:

    • Similar to the microsomal stability assay, the remaining parent compound is quantified by LC-MS/MS, and the t½ and CLint are calculated.[34]

Data Interpretation

The interpretation of hepatocyte stability data is similar to that of the microsomal stability assay, with the added insight into the contribution of Phase II metabolism. A significant difference in stability between the two assays may suggest a major role for Phase II enzymes in the compound's metabolism. This data can also be used to predict in vivo hepatic clearance.[34]

Toxicity Assessment

Given the potential for neurotoxicity associated with the tetrahydroisoquinoline scaffold, a careful assessment of cytotoxicity is crucial.[3][4][5]

2.3.1 General Cytotoxicity Assays (MTT and LDH)

The MTT and LDH assays are common methods to assess cell viability and cytotoxicity, respectively. They can be performed on a panel of cell lines, including hepatic cell lines (e.g., HepG2) and neuronal cell lines (e.g., SH-SY5Y) to assess general and tissue-specific toxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is incubated with a reaction mixture that measures the activity of lactate dehydrogenase (LDH) released from damaged cells.

  • Measurement: The absorbance is measured, and the amount of LDH release is proportional to the number of dead cells.

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control, and the EC50 (the concentration that causes 50% of maximal cytotoxicity) is determined.

Data Interpretation

A low IC50 or EC50 value indicates significant cytotoxicity and is a potential red flag for further development.

Decision_Tree cluster_Permeability Permeability Assessment cluster_Metabolism Metabolic Stability cluster_Toxicity Toxicity Start Initial ADMET Assessment Perm_High High Permeability (PAMPA/Caco-2) Start->Perm_High Perm_Low Low Permeability Start->Perm_Low Met_High High Stability Perm_High->Met_High Met_Low Low Stability Perm_High->Met_Low Efflux High Efflux Ratio? Perm_Low->Efflux Optimize Optimize Structure Efflux->Optimize Yes Stop Stop Development Efflux->Stop No Tox_Low Low Cytotoxicity Met_High->Tox_Low Tox_High High Cytotoxicity Met_High->Tox_High Met_Low->Optimize Proceed Proceed to further studies Tox_Low->Proceed Tox_High->Stop

Caption: Decision-making based on in vitro ADMET data.

Part 3: Synthesis and Future Directions

The comprehensive ADMET profiling of this compound, as outlined in this guide, provides a robust framework for assessing its drug-like properties. By integrating in silico predictions with a tiered in vitro validation approach, a clear picture of the compound's potential for absorption, distribution, metabolism, excretion, and toxicity can be established early in the drug discovery process.

Should the compound exhibit favorable ADMET properties—namely, high permeability, good metabolic stability, and low toxicity—it can be advanced with greater confidence into more complex preclinical studies. Conversely, if liabilities are identified, such as low permeability due to efflux or rapid metabolism, this data provides invaluable guidance for medicinal chemists to optimize the molecular structure to overcome these hurdles. The early identification of potential neurotoxicity associated with the tetrahydroisoquinoline scaffold, through targeted in vitro assays, is particularly crucial for ensuring the safety of this chemical class. This proactive, data-driven approach to ADMET profiling is fundamental to the successful and efficient development of new therapeutic agents.

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The Ascendant Scaffold: A Technical Guide to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of the 5-Substituted Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2][3] Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. This guide delves into a specific, yet underexplored, region of this scaffold: the C5-position. Our focus is the archetypal molecule, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide , a compound that serves as a gateway to a rich chemical space with profound therapeutic potential.

For researchers, scientists, and drug development professionals, this document is intended to be more than a mere compilation of facts. It is a technical narrative that explores the causality behind synthetic strategies, the logic of structure-activity relationship (SAR) studies, and the practicalities of biological evaluation. We will dissect the synthesis of the core scaffold, explore the derivatization of the 5-acetamide group, and examine the mechanistic underpinnings of the biological activities observed in its analogs, particularly in the realms of oncology and virology.

I. The Synthetic Landscape: Forging the 5-Acetamide Tetrahydroisoquinoline Core

The synthesis of this compound is not a trivial one-pot reaction but a multi-step endeavor that requires careful strategic planning. The primary challenge lies in the selective functionalization of the C5 position of the THIQ nucleus. A logical and efficient approach commences with a commercially available isoquinoline precursor, leading to the target molecule through a sequence of halogenation, reduction, and palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Pathway

The following proposed synthesis is a convergent strategy, designed for efficiency and adaptability, allowing for the introduction of diversity at various stages.

G cluster_0 Core Synthesis cluster_1 Functionalization Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline NBS, H2SO4 5-Bromo-1,2,3,4-tetrahydroisoquinoline 5-Bromo-1,2,3,4-tetrahydroisoquinoline 5-Bromoisoquinoline->5-Bromo-1,2,3,4-tetrahydroisoquinoline NaBH4, HCl Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate 5-Bromo-1,2,3,4-tetrahydroisoquinoline->Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate Heck Reaction: Methyl acrylate, Pd(OAc)2, PPh3, Et3N 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetic acid 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetic acid Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate->2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetic acid LiOH, THF/H2O This compound This compound 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetic acid->this compound Amidation: NH4Cl, EDCI, HOBt, DIPEA G Core This compound R1_R2 R1, R2: H, Alkyl, Aryl (Amide N-substitution) Core->R1_R2 Diversification Point A Linker Linker Variation (e.g., -CH2CONH-, -CONH-) Core->Linker Diversification Point B THIQ_Ring THIQ Ring Substitution (e.g., at C1, C7, N2) Core->THIQ_Ring Diversification Point C G cluster_0 Assay Workflow Prepare Reagents Prepare Tubulin Mix and Compound Dilutions Dispense Compounds Add Compounds to 96-well Plate Prepare Reagents->Dispense Compounds Initiate Polymerization Add Tubulin Mix and Incubate at 37°C Dispense Compounds->Initiate Polymerization Measure Fluorescence Kinetic Read in Plate Reader Initiate Polymerization->Measure Fluorescence Data Analysis Plot Curves and Calculate IC50 Measure Fluorescence->Data Analysis

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A Proposed Framework for the Preliminary Biological Evaluation of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, neuroprotective, anti-HIV, and anti-inflammatory properties.[2][4][5][6] This guide focuses on a novel derivative, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide (PubChem CID: 69501810), a compound for which, to date, no public biological activity data exists.[7]

Given the rich therapeutic potential of the THIQ family, a structured and rational investigation into this specific analog is highly warranted. This document outlines a comprehensive, multi-tiered strategy for conducting a preliminary biological evaluation. We will move from broad, target-agnostic phenotypic screens to more focused, hypothesis-driven mechanistic assays. The causality behind each experimental choice is detailed, providing a robust framework for researchers and drug development professionals to unlock the potential therapeutic value of this compound.

Introduction: The Tetrahydroisoquinoline Scaffold

The THIQ nucleus is a bicyclic heterocyclic amine that forms the structural basis for a wide array of isoquinoline alkaloids.[1] Its rigid, yet conformationally adaptable structure allows it to interact with a diverse range of biological targets, making it a highly attractive scaffold for drug discovery. Clinically relevant agents containing the THIQ core underscore its therapeutic importance.[6] The documented activities span multiple disease areas, from oncology, with compounds inhibiting critical targets like KRas[5][8], to neuroscience, where derivatives exhibit neuroprotective effects by modulating glutamatergic pathways and reducing oxidative stress.[9]

The subject of this guide, this compound, incorporates the foundational THIQ core with an acetamide moiety tethered to the 5-position of the aromatic ring. While the biological profile of this specific substitution pattern is unknown, the general precedent set by other THIQ acetamides, such as those investigated as HIV reverse transcriptase inhibitors[10], suggests a high probability of discovering novel biological activity.

A Rationalized Biological Screening Cascade

In the absence of prior data, a logical, tiered approach is essential to efficiently probe the biological potential of this compound. This strategy prioritizes resource-effective, high-throughput screening in Tier 1 to identify general bioactivity, followed by more complex, target-specific assays in Tier 2 to elucidate the mechanism of action. This cascade ensures that subsequent, more intensive studies are founded on robust initial findings.

G cluster_0 Tier 1: Broad Phenotypic Screening cluster_1 Tier 2: Hypothesis-Driven Mechanistic Assays cluster_2 Tier 3: Lead Optimization & In Vivo Models T1_Cytotox Anticancer Cell Panel (MTT/Resazurin Assay) T2_Oncology Oncology Targets (e.g., KRas, Kinase Panel) T1_Cytotox->T2_Oncology If Cytotoxic T2_Neuro Neuroscience Targets (e.g., NMDA Receptor, Antioxidant) T1_Cytotox->T2_Neuro If Non-Cytotoxic (or based on structural alerts) T3_LeadOp SAR Studies & ADME-Tox T2_Oncology->T3_LeadOp T2_Neuro->T3_LeadOp T3_InVivo Disease-Specific Animal Models T3_LeadOp->T3_InVivo

Caption: Proposed tiered screening cascade for biological evaluation.

Tier 1: General Cytotoxicity Screening

Rationale: The most frequently documented activity for novel THIQ derivatives is anticancer or cytotoxic effects.[1][5] Therefore, an initial broad screen against a panel of human cancer cell lines is the most logical and highest-yield starting point. This provides a rapid assessment of potential antiproliferative activity and informs the direction of subsequent mechanistic studies.

Protocol: Multiplexed Cancer Cell Line Viability Assay

This protocol utilizes a resazurin-based assay, a robust and sensitive method for quantifying cell viability.

  • Cell Line Panel Selection: A representative panel should be chosen, including but not limited to:

    • HCT116: Colorectal carcinoma, KRas mutant[5].

    • MCF-7: Breast adenocarcinoma, estrogen-responsive.

    • A549: Non-small cell lung carcinoma.

    • PC-3: Prostate adenocarcinoma, androgen-independent.

    • HEK-293: Human embryonic kidney cells (as a non-cancerous control for assessing general cytotoxicity).

  • Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment:

    • Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well.

    • Incubate for 2-4 hours, protected from light.

    • Measure fluorescence on a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis: Convert fluorescence readings to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Summary of Antiproliferative Activity
Cell LineCancer TypeIC₅₀ (µM)
HCT116ColorectalExperimental Value
MCF-7BreastExperimental Value
A549LungExperimental Value
PC-3ProstateExperimental Value
HEK-293Non-CancerousExperimental Value

Tier 2: Hypothesis-Driven Mechanistic Assays

Based on the Tier 1 results, a focused investigation into specific molecular targets is initiated. We propose two parallel paths targeting the most prominent activities of the THIQ class: oncology and neuroscience.

Oncology-Focused Investigation

Rationale: Should the compound exhibit significant and selective cytotoxicity against cancer cell lines in Tier 1, particularly KRas-mutant lines like HCT116, a direct investigation into known THIQ-modulated cancer pathways is warranted. KRas is a high-priority oncogene target, and several THIQ derivatives have been identified as inhibitors.[5][8]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK KRas KRas RTK->KRas Activates RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation THIQ_Compound THIQ Compound THIQ_Compound->KRas Inhibition

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, a substituted tetrahydroisoquinoline (THIQ) derivative. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2] This protocol outlines a robust two-stage synthetic strategy, commencing with the construction of the pivotal intermediate, (1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid, via the well-established Pictet-Spengler reaction.[3][4][5] The subsequent stage details the conversion of the carboxylic acid to the target primary amide. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and justifications for the selected methodologies.

Introduction and Synthetic Strategy

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the development of therapeutic agents due to its presence in a wide array of alkaloids and synthetic molecules with significant pharmacological activities.[6] The target molecule, this compound, features an acetamide functional group at the C5 position of the aromatic ring, suggesting a synthetic approach that installs this feature from a suitable precursor.

Our proposed synthetic route is a logical and efficient two-step process:

  • Step 1: Synthesis of (1,2,3,4-Tetrahydroisoquinolin-5-yl)acetic acid (Intermediate 2). This key step involves the construction of the THIQ ring system. We will employ the Pictet-Spengler reaction, a classic and reliable method for synthesizing THIQs from β-arylethylamines and a carbonyl compound.[3][4][7][8] This reaction proceeds via an initial condensation to form a Schiff base (iminium ion), followed by an intramolecular electrophilic aromatic substitution to close the ring.[5][9]

  • Step 2: Amidation of Intermediate 2 to yield this compound (Target Molecule 3). The terminal carboxylic acid of the intermediate will be converted to the primary amide. This transformation is a fundamental reaction in organic synthesis and can be achieved by first forming an ammonium salt, followed by thermal dehydration.[10][11]

This strategy is designed for clarity, reliability, and is based on well-documented chemical transformations, ensuring a high probability of success in a standard laboratory setting.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below. This diagram illustrates the progression from the starting material to the final product, highlighting the key intermediate.

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Amidation Start 2-(3-Aminomethylphenyl)acetic acid (Starting Material 1) Intermediate (1,2,3,4-Tetrahydroisoquinolin-5-yl)acetic acid (Intermediate 2) Start->Intermediate   Formaldehyde (HCHO),   Acid Catalyst (e.g., HCl) Product This compound (Target Molecule 3) Intermediate->Product   1. Ammonium Carbonate ((NH4)2CO3)   2. Heat (Δ)

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Solvents should be anhydrous where required.

Reagent/SolventFormulaM.W. ( g/mol )SupplierNotes
2-(3-(Aminomethyl)phenyl)acetic acidC₉H₁₁NO₂165.19Sigma-AldrichStarting Material 1
Formaldehyde (37% in H₂O)CH₂O30.03Fisher ScientificReagent for Step 1
Hydrochloric Acid (conc.)HCl36.46VWRCatalyst for Step 1
Ammonium Carbonate(NH₄)₂CO₃96.09Alfa AesarReagent for Step 2
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-AldrichExtraction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificExtraction & TLC
HexanesC₆H₁₄86.18VWRTLC
Sodium Sulfate (anhydrous)Na₂SO₄142.04Sigma-AldrichDrying Agent
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01Fisher ScientificNeutralization
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for filtration (Büchner funnel, filter paper)

  • pH meter or pH paper

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Detailed Experimental Protocols

Protocol 1: Synthesis of (1,2,3,4-Tetrahydroisoquinolin-5-yl)acetic acid (Intermediate 2)

Causality and Mechanistic Insight: This protocol utilizes the Pictet-Spengler reaction. The reaction is initiated by the condensation of the primary amine of 1 with formaldehyde to form an electrophilic N-acylimminium ion intermediate. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the THIQ ring. An acidic medium is crucial as it catalyzes both the formation of the iminium ion and the subsequent cyclization.[5][7]

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-(aminomethyl)phenyl)acetic acid (1 ) (10.0 g, 60.5 mmol).

  • Add 100 mL of 6 M hydrochloric acid. Stir the mixture until the starting material is fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add aqueous formaldehyde (37%, 5.0 mL, 66.6 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Carefully adjust the pH of the solution to ~7 by the slow addition of a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 30 mL) and then with a small amount of cold diethyl ether (20 mL).

  • Dry the solid under vacuum to yield (1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid (2 ) as a white to off-white solid.

  • Self-Validation: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding to the next step. The expected mass [M+H]⁺ is 178.08.

Protocol 2: Synthesis of this compound (Target Molecule 3)

Causality and Mechanistic Insight: This step involves the conversion of a carboxylic acid to a primary amide. The reaction proceeds by first forming the ammonium salt of the carboxylic acid upon addition of ammonium carbonate.[10] Subsequent heating of this salt leads to dehydration (loss of a water molecule), forming the stable amide bond.[10][11] Using an excess of the carboxylic acid starting material or ensuring the ammonia generated from the salt's decomposition does not escape is key to driving the equilibrium towards the product.[10]

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, place (1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid (2 ) (5.0 g, 28.2 mmol).

  • Add solid ammonium carbonate (3.25 g, 33.8 mmol) in small portions to the flask. A slight effervescence may be observed.

  • Fit the flask with a reflux condenser.

  • Heat the mixture gently at first, then increase the temperature to 180-190 °C in a sand or oil bath.

  • Maintain this temperature for 2-3 hours. The mixture will melt and then solidify as the reaction proceeds. Water will be evolved and can be observed condensing.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in DCM). The spot for the starting acid should be replaced by a new spot for the amide product.

  • After the reaction is complete, cool the flask to room temperature. The crude product will be a solid mass.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to afford the final product, this compound (3 ).

  • Self-Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (presence of amide C=O and N-H stretches), and High-Resolution Mass Spectrometry (HRMS). Expected mass [M+H]⁺ for C₁₁H₁₄N₂O is 191.11.

Troubleshooting and Key Insights

  • Pictet-Spengler Reaction (Step 1): Low yields can sometimes result from incomplete reaction or side product formation. Ensure the reaction is heated for a sufficient duration and that the pH adjustment for precipitation is done slowly and carefully to maximize product recovery. The aromatic ring must be sufficiently activated for the cyclization to proceed efficiently; in this case, the acetic acid group is slightly deactivating, but the reaction conditions are robust enough for this substrate.[7]

  • Amidation (Step 2): The high temperature required for dehydration can sometimes lead to decomposition. If charring is observed, consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Alternatively, modern amide coupling reagents (e.g., HATU, EDC/HOBt) could be used for a milder, albeit more expensive, conversion, although this protocol focuses on a classical, cost-effective method.[12]

  • Purification: If the final product is not sufficiently pure after recrystallization, column chromatography on silica gel (using a gradient of methanol in dichloromethane as the eluent) is a reliable method for further purification.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances. Retrieved from [Link]

  • Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (2013, August 28). Google Patents.
  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions. Retrieved from [Link]

  • Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. (2011). Der Pharmacia Lettre. Retrieved from [Link]

  • Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines. (2006). Synfacts. Retrieved from [Link]

  • Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines. (2020, February 10). ACS Catalysis. Retrieved from [Link]

  • The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]

  • A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed C−H Activation Cascade. (2021, January 7). The Journal of Organic Chemistry. Retrieved from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023, July 10). Chemical Reviews. Retrieved from [Link]

  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link] modified

  • Formation of Amides. (2025, December 28). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Rhodium Catalyzed Hydrogenation of Quinolines and Isoquinolines under Water-Gas Shift Conditions. (n.d.). Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy - YouTube. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021, March 15). PMC - NIH. Retrieved from [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Enantioselective Hydrogenation of Isoquinolines. (2013, July 23). Angewandte Chemie International Edition. Retrieved from [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.). Google Patents.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. (n.d.). Organic Letters. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

Sources

Mastering the Purification of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is but the first step. The journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is a meticulous process, demanding robust and reproducible purification strategies. The compound 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, a molecule of interest in medicinal chemistry, presents a unique purification challenge due to its combination of a polar acetamide group, a secondary amine within the tetrahydroisoquinoline core, and an aromatic ring system. This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, ensuring researchers can achieve the high purity standards required for downstream applications.

Physicochemical Profile and Impurity Considerations

A thorough understanding of the target molecule's properties is paramount for developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OPubChem[1]
Molecular Weight 190.24 g/mol PubChem[2]
Predicted XlogP 0.1PubChem[1]
Appearance Predicted to be a solid at room temperatureInferred from related structures

The predicted low XlogP value suggests a significant degree of polarity, which will heavily influence solvent selection for both recrystallization and chromatography.

Anticipated Impurity Profile

The purity of the final compound is intrinsically linked to the synthetic route employed. A common approach to synthesizing similar tetrahydroisoquinoline derivatives involves the Pictet-Spengler or Bischler-Napieralski reactions[3][4]. Potential impurities may include:

  • Unreacted Starting Materials: Such as the corresponding phenylethylamine and acetylating agent.

  • Isomeric Byproducts: Positional isomers (e.g., substitution at other positions of the aromatic ring) can be challenging to separate.

  • Over-alkylation or Acylation Products: The secondary amine of the tetrahydroisoquinoline ring is susceptible to further reaction.

  • Oxidation Products: The tetrahydroisoquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding isoquinoline.

A logical workflow for the purification of this compound is presented below.

purification_workflow crude Crude Reaction Mixture extraction Aqueous Workup/Extraction (to remove inorganic salts and highly polar impurities) crude->extraction recrystallization Recrystallization (for initial bulk purification) extraction->recrystallization If solid column_chrom Silica Gel Column Chromatography (to separate less polar impurities and isomers) extraction->column_chrom If oil or high impurity load recrystallization->column_chrom If further purification needed hplc Preparative RP-HPLC (for final polishing to >99% purity) recrystallization->hplc For high purity requirements final_product Pure this compound recrystallization->final_product If sufficiently pure column_chrom->hplc For high purity requirements column_chrom->final_product If sufficiently pure hplc->final_product

Caption: General purification workflow for this compound.

Purification Protocols

Recrystallization: The First Line of Purification

Recrystallization is an effective and economical technique for the bulk purification of solid compounds. The key is to identify a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution[5].

Protocol 1: Solvent Screening for Recrystallization

  • Place approximately 10-20 mg of the crude solid in a small test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature.

  • If the compound is insoluble, heat the mixture gently. If it dissolves, it is a potential recrystallization solvent.

  • If the compound is soluble at room temperature, the solvent is unsuitable.

  • Test a range of solvents with varying polarities.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Ethanol/Water The compound's polarity suggests good solubility in hot ethanol, with water acting as an anti-solvent to induce crystallization upon cooling.
Isopropanol A slightly less polar alcohol that may offer a better solubility profile.
Acetonitrile Often a good choice for compounds with aromatic rings and polar functional groups.
Ethyl Acetate/Hexane A more non-polar system that could be effective if the compound is less polar than predicted.

Protocol 2: Bulk Recrystallization

  • Dissolve the crude compound in a minimal amount of the chosen boiling solvent.

  • If colored impurities are present, add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography: For More Challenging Separations

For crude products that are oils or contain impurities with similar polarities to the target compound, silica gel column chromatography is a powerful purification method.

Protocol 3: Silica Gel Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent) Selection:

    • Begin with a non-polar solvent like hexane or dichloromethane (DCM) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or methanol.

    • A typical starting gradient could be 100% DCM, gradually increasing the percentage of methanol. The presence of the basic nitrogen in the tetrahydroisoquinoline ring may cause tailing on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

    • Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

column_chrom_workflow start Dissolve Crude Product load Load onto Silica Gel Column start->load elute Elute with Gradient (e.g., DCM to DCM/MeOH) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by silica gel column chromatography.

Preparative Reversed-Phase HPLC: Achieving the Highest Purity

For the final polishing step to achieve >99% purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity.

Protocol 4: Preparative RP-HPLC

  • Stationary Phase: A C18-bonded silica column is a good starting point due to the aromatic nature of the compound. For polar compounds, an embedded polar group (e.g., amide) column can provide alternative selectivity and better peak shape[6].

  • Mobile Phase:

    • Solvent A: Water with an acidic modifier (0.1% trifluoroacetic acid (TFA) or 0.1% formic acid). The acidic modifier protonates the secondary amine, improving peak shape and retention.

    • Solvent B: Acetonitrile or methanol with the same acidic modifier.

  • Method Development (Analytical Scale):

    • Begin with a broad gradient (e.g., 5-95% B over 20 minutes) on an analytical column to determine the approximate retention time of the target compound.

    • Optimize the gradient to achieve good separation between the product and any remaining impurities.

  • Scale-Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase chemistry.

    • Adjust the flow rate and gradient profile according to the dimensions of the preparative column.

    • Dissolve the partially purified product in a minimal amount of the initial mobile phase or a compatible solvent.

    • Inject the sample and collect the fraction corresponding to the main product peak.

  • Post-Purification Workup:

    • Evaporate the organic solvent from the collected fraction.

    • Lyophilize the remaining aqueous solution to obtain the pure product as its corresponding salt (e.g., TFA salt). If the free base is required, a subsequent basic workup and extraction will be necessary.

Table 3: Starting Conditions for Preparative RP-HPLC

ParameterRecommended Condition
Column C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized from analytical scale, e.g., 10-50% B over 30 minutes
Flow Rate Dependent on column diameter
Detection UV at 254 nm or 280 nm

Troubleshooting Common Purification Issues

IssuePossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add more solvent, or switch to a lower-boiling point solvent system.
Poor recovery from recrystallization The compound is too soluble in the cold solvent, or too much solvent was used initially.Use a different solvent system. Ensure a minimal amount of hot solvent is used for dissolution.
Peak tailing in column chromatography Strong interaction between the basic amine and acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent.
Poor separation of isomers Insufficient selectivity of the chosen chromatographic system.For column chromatography, try a different eluent system. For HPLC, screen different stationary phases (e.g., phenyl-hexyl, cyano) or use a different organic modifier (e.g., methanol instead of acetonitrile)[7].
Product decomposition on silica gel The compound is sensitive to the acidic nature of silica.Use deactivated silica gel or an alternative stationary phase like alumina.

Conclusion

The successful purification of this compound is readily achievable through a systematic application of recrystallization, column chromatography, and preparative RP-HPLC. The choice of method will depend on the initial purity of the crude material and the final purity requirements. By understanding the physicochemical properties of the target molecule and potential impurities, researchers can rationally design and optimize a purification strategy to obtain high-quality material essential for advancing drug discovery and development programs.

References

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PubChem. This compound. [Link]

  • PubChem. (R)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

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Analytical methods for "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Abstract

This document provides a comprehensive framework of analytical methodologies for the characterization of this compound, a heterocyclic compound featuring the privileged tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a prominent feature in numerous natural products and pharmacologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, analytical scientists, and quality control professionals, offering detailed protocols and the scientific rationale for techniques essential for confirming identity, determining purity, and elucidating the structure of this and similar molecules. The methodologies align with the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2]

Introduction and Physicochemical Profile

The rigorous analytical characterization of any new chemical entity (NCE) is a cornerstone of the drug discovery and development process. It ensures that biological and pharmacological data are derived from a compound of known identity, purity, and structural integrity. This compound combines a saturated heterocyclic system with an aromatic ring and a flexible acetamide sidechain, presenting a unique analytical profile.

A multi-faceted approach is required for full characterization, leveraging both chromatographic and spectroscopic techniques. This application note details robust starting protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂OCalculated
Molecular Weight190.24 g/mol Calculated
Monoisotopic Mass190.11061 DaCalculated
Key Structural FeaturesAromatic Ring, Secondary Amine, Primary Amide-

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] For this compound, a reversed-phase method is most appropriate.

Causality Behind Method Selection: The molecule possesses both hydrophobic (aromatic and aliphatic rings) and hydrophilic (amide, amine) regions, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The use of a volatile buffer like formic acid is crucial for compatibility with mass spectrometry, enabling a seamless transition from purity analysis to identity confirmation.[4]

HPLCFlowchart cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC System Operation cluster_data Data Processing p1 Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) a1 System Equilibration (Isocratic or Gradient) p1->a1 p2 Prepare Mobile Phase B (e.g., 0.1% Formic Acid in ACN) p2->a1 p3 Accurately weigh and dissolve sample in appropriate diluent a2 Inject Sample p3->a2 a1->a2 a3 Chromatographic Separation on C18 Column a2->a3 a4 UV Detection (e.g., 254 nm) a3->a4 d1 Integrate Chromatogram Peaks a4->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Generate Report d2->d3

Caption: HPLC Purity Determination Workflow.

Protocol 2.1: Reversed-Phase HPLC for Purity Assessment
  • Instrumentation and Columns:

    • HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm particle size (for HPLC).

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm (The benzene ring provides strong chromophore activity).

    • Gradient Elution:

      • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to ensure retention of the analyte.

      • Ramp to a high percentage (e.g., 95%) over several minutes to elute the compound and any less polar impurities.

      • Hold at high organic content to wash the column.

      • Return to initial conditions and re-equilibrate.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in the sample diluent.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis. Ensure the sample is fully dissolved.

  • Data Analysis:

    • Determine purity using the area normalization method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2]

Table 2: ICH Q2(R1) Validation Parameters for HPLC Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities and degradants.Peak purity analysis (using DAD), analysis of stressed samples.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a defined range.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked samples.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD/LOQ To determine the lowest concentration that can be detected/quantified reliably.Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Consistent results with minor changes in flow rate, temperature, pH.

Spectroscopic Analysis for Structural Elucidation

While chromatography assesses purity, spectroscopy is indispensable for confirming the molecular structure. A combination of MS, NMR, and FTIR provides orthogonal data points for unambiguous identification.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺, directly confirming the molecular weight.

Protocol 3.1.1: LC-MS Analysis

  • Instrumentation: An LC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

  • LC Method: Use the HPLC method described in Protocol 2.1, as it is already MS-compatible.

  • MS Parameters (Positive Ion Mode):

    • Rationale: The secondary amine in the THIQ ring is basic and will readily accept a proton in the acidic mobile phase, making positive ion mode the logical choice.

    • Capillary Voltage: ~3.0-4.0 kV.[5]

    • Source Temperature: 120-150 °C.[5]

    • Desolvation Gas Flow & Temperature: Optimize based on instrument manufacturer recommendations.

    • Scan Range: m/z 50-500.

Table 3: Expected Ions in ESI-MS

IonFormulaCalculated m/zRationale
[M+H]⁺[C₁₁H₁₅N₂O]⁺191.12Protonation of the basic nitrogen. Primary confirmation.
[M+Na]⁺[C₁₁H₁₄N₂ONa]⁺213.10Sodium adduct, common in ESI.
[2M+H]⁺[C₂₂H₂₉N₄O₂]⁺381.23Dimer ion, sometimes observed at higher concentrations.
Nuclear Magnetic Resonance (NMR) for Definitive Structure

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[6][7] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to assemble the molecular fragments.

Protocol 3.2.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with acidification). DMSO-d₆ is often a good starting choice as it can dissolve a wide range of compounds and keeps amide N-H protons from exchanging.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • If assignments are ambiguous, acquire 2D spectra (COSY, HSQC, HMBC).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Regions

NucleusStructural MoietyPredicted Chemical Shift (δ, ppm)Rationale / Expected Multiplicity
¹H Aromatic Protons (3H)6.8 - 7.5Doublets, Triplets. Position depends on substitution pattern.
Acetamide -CH₂- (2H)~3.5 - 4.2Singlet (if no adjacent chiral center) or AB quartet.
Ring -CH₂-N- (2H)~3.0 - 3.8Multiplets.
Ring Ar-CH₂- (2H)~2.7 - 3.2Multiplets.
Amide -NH₂ (2H)7.0 - 8.5 (in DMSO-d₆)Broad singlets.
Amine -NH- (1H)Variable, broadBroad singlet, may exchange with D₂O.
¹³C Carbonyl C=O168 - 175Key identifier for the amide group.
Aromatic Carbons110 - 1406 signals expected if all are unique.
Acetamide -CH₂-~40 - 50
Ring -CH₂-N-~45 - 55
Ring Ar-CH₂-~25 - 35
Fourier-Transform Infrared (FTIR) for Functional Group Identification

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] It is a rapid and effective technique for confirming the presence of key structural motifs.

Protocol 3.3.1: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Table 5: Key FTIR Absorption Bands for Functional Group Confirmation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H StretchSecondary Amine (-NH-) and Primary Amide (-NH₂)
3100 - 3000C-H StretchAromatic C-H
3000 - 2850C-H StretchAliphatic C-H (CH₂)
~1660C=O Stretch (Amide I)Primary Amide (-CONH₂)[9]
~1600N-H Bend (Amide II)Primary Amide (-CONH₂)
1600, 1475C=C StretchAromatic Ring

Integrated Analytical Workflow

A logical, phased approach to characterization is crucial for efficiency and data quality. The workflow should begin with an assessment of purity before committing resources to more time-consuming structural elucidation experiments.

FullWorkflow cluster_start Phase 1: Initial Screening & Purity cluster_elucidation Phase 2: Structural Confirmation cluster_end Phase 3: Final Certification s1 Synthesized Material s2 LC-MS Screen s1->s2 s3 HPLC Purity Check (>95% required) s2->s3 s4 Proceed to Full Characterization s3->s4 e1 High-Resolution MS (Confirm Formula) s4->e1 If Purity OK e2 1D & 2D NMR (Confirm Connectivity) s4->e2 If Purity OK e3 FTIR (Confirm Functional Groups) s4->e3 If Purity OK e4 Elemental Analysis (Confirm Composition) s4->e4 If Purity OK f1 Data Review & Collation e1->f1 e2->f1 e3->f1 e4->f1 f2 Certified Reference Material f1->f2

Caption: Integrated Workflow for Compound Characterization.

Conclusion

The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols and understanding the underlying scientific principles presented in this guide, researchers can confidently establish the identity, purity, and structure of their target compound. Adherence to validation principles, such as those from the ICH, is paramount for ensuring the generation of reliable and defensible data suitable for progression in a research or regulatory environment.

References

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
  • Igarashi, K., Ohta, M., Nakanishi, T., Kakiuchi, Y., Bissel, P., & Castagnoli, N., Jr. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80.
  • IUCr Journals. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Al-Deeb, O. A., Al-Hadiya, B. M., & Fars, K. A. (2013). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Tropical Journal of Pharmaceutical Research, 12(3), 401-406.
  • ResearchGate. (2013). (PDF) Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.
  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14567-14591.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.
  • Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1-1.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Powers Group, UNL. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.
  • University of Pembangunan Nasional "Veteran" Yogyakarta. (n.d.). Structure Elucidation.
  • ResearchGate. (2015). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • ResearchGate. (2015). What are the steps for complete structure elucidation with NMR?.
  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.

Sources

"2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" in vitro assay development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of In Vitro Assays for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, a Novel PARP1 Inhibitor Candidate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of robust in vitro assays for the characterization of novel small molecules targeting Poly(ADP-ribose) polymerase 1 (PARP1). Using "this compound" (hereafter designated as THIQ-5-acetamide) as a representative candidate compound, we detail the strategic development of biochemical and cell-based assays. The protocols herein are designed not merely as procedural steps but as a self-validating framework, grounded in established scientific principles, to elucidate the compound's mechanism of action, potency, and cellular efficacy. We cover primary screening via a homogeneous biochemical assay, secondary validation in a cellular context, and characterization of the critical "PARP trapping" phenomenon.

Introduction: The Rationale for Targeting PARP1

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Upon detecting DNA damage, PARP1 utilizes NAD+ as a substrate to catalyze the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins.[1][3] This PARylation event serves as a scaffold to recruit the machinery required for DNA repair.[1]

The therapeutic potential of PARP inhibitors (PARPi) is most prominently realized in cancers harboring defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations.[1][4] Inhibiting PARP1 in these HR-deficient cells prevents the repair of SSBs, which then collapse into more lethal double-strand breaks (DSBs) during replication.[5] The cell's inability to repair these DSBs leads to genomic catastrophe and targeted cell death, a concept known as synthetic lethality.[1][5]

The compound this compound (THIQ-5-acetamide) possesses structural motifs, specifically a cyclic amide-like scaffold, common to many known NAD+-competitive PARP inhibitors.[6] This structural alert provides a strong rationale for investigating it as a potential PARP1 inhibitor. This guide outlines the critical assays required to validate this hypothesis and build a comprehensive pharmacological profile.

Foundational Assay Strategy: A Multi-Tiered Approach

A robust evaluation of a potential PARP inhibitor requires a multi-tiered approach that progresses from simple, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This strategy ensures that hits from primary screens are not artifacts and that their enzymatic activity translates into the desired cellular effect.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Mechanistic Assays biochem_screen Primary Screen: Homogeneous Enzymatic Assay (e.g., AlphaLISA) ic50 Potency Determination: IC50 Value Calculation biochem_screen->ic50 Confirm Hits cell_par Target Engagement: Cellular PARylation Assay ic50->cell_par Advance Potent Compounds cell_via Functional Outcome: Cell Viability & Cytotoxicity cell_par->cell_via Validate Cellular Activity trapping Mechanism of Action: PARP Trapping Assay cell_via->trapping Characterize Lead Candidates

Figure 1: A tiered workflow for the in vitro evaluation of a novel PARP inhibitor candidate.

Tier 1: Biochemical Potency Assessment

The initial step is to determine if THIQ-5-acetamide directly inhibits the enzymatic activity of purified PARP1. Homogeneous assays are ideal for this purpose due to their high-throughput nature and sensitivity. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format is an excellent choice.

Principle of the PARP1 AlphaLISA Assay

This assay quantifies the PARylation of a biotinylated histone substrate by PARP1.[7] A highly specific antibody that recognizes the poly(ADP-ribose) chain is used. Streptavidin-coated Donor beads bind to the biotinylated histone, while Protein A-conjugated Acceptor beads bind to the anti-PAR antibody. When PARylation occurs, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm. Inhibition of PARP1 activity prevents this proximity, resulting in a loss of signal.[8]

G Principle of PARP1 AlphaLISA Assay cluster_0 No Inhibition (High Signal) cluster_1 With Inhibitor (Low Signal) PARP1 PARP1 Enzyme PARylated_Histone PARylated Biotin-Histone PARP1->PARylated_Histone Histone Biotin-Histone Histone->PARylated_Histone NAD NAD+ NAD->PARylated_Histone ADP-Ribose Chains Donor Streptavidin Donor Bead PARylated_Histone->Donor Biotin Binding Acceptor Anti-PAR Ab Acceptor Bead PARylated_Histone->Acceptor PAR Binding Donor->Acceptor Proximity (<200nm) Emission Emission (615 nm) Acceptor->Emission Excitation Excitation (680 nm) Excitation->Donor PARP1_i PARP1 Enzyme No_Reaction No PARylation Histone_i Biotin-Histone Donor_i Streptavidin Donor Bead Histone_i->Donor_i Biotin Binding NAD_i NAD+ Inhibitor THIQ-5-acetamide Inhibitor->PARP1_i Blocks NAD+ binding site Acceptor_i Anti-PAR Ab Acceptor Bead No_Signal No Signal

Figure 2: Diagram illustrating the AlphaLISA proximity-based assay for PARP1 activity.

Protocol: Determining IC₅₀ of THIQ-5-acetamide

Objective: To determine the concentration of THIQ-5-acetamide required to inhibit 50% of PARP1 enzymatic activity.

Materials:

  • Recombinant Human PARP1 Enzyme (BPS Bioscience, Cat# 80501 or similar)

  • Biotinylated Histone H1 Substrate

  • NAD+

  • PARP1 Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.25 mM DTT)

  • THIQ-5-acetamide (Test Compound)

  • Olaparib or Talazoparib (Positive Control Inhibitor)

  • AlphaLISA Anti-Rabbit IgG Acceptor beads (PerkinElmer, Cat# AL104C)

  • AlphaScreen Streptavidin-conjugated Donor beads (PerkinElmer, Cat# 6760002S)

  • Anti-PAR Monoclonal Antibody

  • 384-well low-volume white microplate (e.g., OptiPlate-384)

  • AlphaScreen-capable microplate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of THIQ-5-acetamide in 100% DMSO, starting at a high concentration (e.g., 10 mM). Also prepare a dilution series for the control inhibitor (Olaparib). The final DMSO concentration in the assay should not exceed 1%.[2][7]

  • Enzyme Reaction Setup:

    • Add 2.5 µL of PARP1 Assay Buffer to all wells.

    • Add 0.5 µL of the diluted THIQ-5-acetamide, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Prepare a Master Mix containing PARP1 enzyme, biotinylated histone substrate, and activated DNA (if required by the enzyme manufacturer) in Assay Buffer.

    • Add 5 µL of the Master Mix to all wells except the "No Enzyme" negative control wells. Add 5 µL of Assay Buffer to these wells instead.

    • Prepare a 2X NAD+ solution in Assay Buffer.

    • Start the reaction by adding 2 µL of 2X NAD+ to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection mix by diluting the Anti-PAR antibody and AlphaLISA Acceptor beads in the detection buffer provided by the manufacturer.

    • Add 5 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Prepare the Donor bead solution by diluting Streptavidin Donor beads in the detection buffer.

    • Add 5 µL of the Donor bead solution to each well under subdued lighting.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis:

  • Subtract the background signal (No Enzyme control) from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a high concentration of control inhibitor (100% inhibition).

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ConcentrationRationale
Recombinant PARP11-5 ng/wellEmpirically determined to yield a robust signal-to-background ratio.
Biotin-Histone H120-50 nMShould be near the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.
NAD+100-200 µMNear cellular concentrations; avoids substrate depletion during the assay.[9]
Incubation Time60 minutesAllows for sufficient product formation without reaching saturation.
Final DMSO≤ 1%High concentrations of DMSO can inhibit enzyme activity.[2]

Table 1: Typical optimized parameters for a PARP1 AlphaLISA assay.

Tier 2: Cellular Target Engagement and Functional Outcomes

Demonstrating that a compound inhibits purified PARP1 is crucial, but it's essential to confirm this activity within a cellular environment. Cell-based assays validate that the compound is cell-permeable, engages its target, and produces the desired biological effect.

Protocol: In-Cell Western for PARylation Inhibition

Objective: To quantify the inhibition of cellular PARP activity by measuring levels of poly(ADP-ribose) (PAR) in cells following DNA damage.

Materials:

  • MCF-7 (HR-proficient) or MDA-MB-436 (BRCA1 mutant, HR-deficient) cells

  • 96-well clear-bottom tissue culture plates

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Hydrogen Peroxide (H₂O₂) for inducing DNA damage

  • THIQ-5-acetamide and control inhibitor

  • Primary Antibodies: Anti-PAR monoclonal antibody, and a normalization antibody (e.g., anti-Actin or a DNA stain like DRAQ5).

  • IRDye®-conjugated Secondary Antibodies (e.g., IRDye 800CW Goat anti-Mouse, IRDye 680RD Goat anti-Rabbit)

  • Odyssey® Blocking Buffer

  • Formaldehyde and Triton X-100 for fixation and permeabilization

  • Odyssey® Imaging System or similar infrared imager

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that results in an 80-90% confluent monolayer on the day of the experiment.

  • Compound Treatment: Pre-incubate cells with a serial dilution of THIQ-5-acetamide or control inhibitor for 1-2 hours. Include DMSO-only controls.

  • DNA Damage Induction: Add H₂O₂ (e.g., 200 µM final concentration) to all wells except the "No Damage" control for 10-15 minutes to induce SSBs and activate PARP1.

  • Fixation and Permeabilization:

    • Aspirate the media and immediately fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block the plate with Odyssey® Blocking Buffer for 90 minutes.

    • Incubate with the primary antibodies (anti-PAR and anti-Actin) diluted in blocking buffer overnight at 4°C.

    • Wash extensively with PBS + 0.1% Tween-20.

    • Incubate with the appropriate IRDye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash again extensively.

  • Imaging and Analysis:

    • Remove the final wash buffer and allow the plate to dry completely.

    • Scan the plate using an Odyssey® Imaging System at both 700 nm and 800 nm wavelengths.

    • Quantify the integrated intensity for each channel. Normalize the PAR signal (800 nm) to the Actin signal (700 nm) for each well.

    • Plot the normalized PAR signal against the inhibitor concentration to determine the cellular EC₅₀.

Protocol: Cell Viability Assay

Objective: To assess the cytotoxic effect of THIQ-5-acetamide, particularly looking for synthetic lethality in HR-deficient cells.

Procedure:

  • Cell Plating: Seed both HR-proficient (e.g., MCF-7) and HR-deficient (e.g., MDA-MB-436) cells in parallel in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of THIQ-5-acetamide for an extended period (e.g., 72-120 hours).

  • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis: Plot cell viability (%) versus inhibitor concentration for each cell line. A significantly lower GI₅₀ (concentration for 50% growth inhibition) in the HR-deficient cell line compared to the HR-proficient line is indicative of synthetic lethality.

Tier 3: Uncovering the Mechanism - The PARP Trapping Assay

Beyond catalytic inhibition, many potent PARP inhibitors exert their cytotoxicity by "trapping" PARP1 on damaged DNA.[5] This trapped PARP1-DNA complex is a physical obstacle to DNA replication and is often more cytotoxic than the catalytic inhibition alone.[5][10]

Principle of the PARP Trapping Fluorescence Polarization (FP) Assay

This assay measures the ability of an inhibitor to prevent the auto-PARylation-induced dissociation of PARP1 from a DNA probe.[10] A fluorescently labeled DNA probe with a nick or break is used. When PARP1 binds to this probe, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) value.[11][12] Upon addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the small DNA probe to tumble rapidly and yield a low FP signal.[10] A trapping agent will bind to the PARP1-DNA complex and prevent this dissociation, thus maintaining a high FP signal even in the presence of NAD+.[10]

G PARP Trapping Fluorescence Polarization (FP) Assay cluster_0 Step 1: Binding cluster_1 Step 2: Dissociation (No Trapper) cluster_2 Step 3: Trapping p1 Fluorescent DNA Probe (Fast Tumbling, Low FP) p3 PARP1-DNA Complex (Slow Tumbling, High FP) p1->p3 p2 PARP1 p2->p3 p4 PARP1-DNA Complex (High FP) p6 Free Fluorescent DNA (Low FP) p4->p6 p7 Auto-PARylated PARP1 p4->p7 p5 NAD+ p5->p6 p5->p7 p8 PARP1-DNA Complex p10 Trapped PARP1-DNA-Inhibitor Complex (Remains High FP) p8->p10 p9 Trapping Inhibitor (THIQ-5-acetamide) p9->p10 p11 Dissociation Blocked (Stays High FP) p10->p11 NAD+ added

Figure 3: Workflow of a fluorescence polarization assay to measure PARP trapping.

Protocol: PARP Trapping FP Assay

Materials:

  • Recombinant Human PARP1

  • Fluorescently labeled, nicked dsDNA oligo probe (e.g., 5'-FAM)

  • Assay Buffer

  • THIQ-5-acetamide and control trapper (e.g., Talazoparib)

  • NAD+

  • 384-well low-volume black microplate

  • Microplate reader capable of measuring fluorescence polarization[11]

Procedure:

  • Compound Plating: Prepare and plate serial dilutions of THIQ-5-acetamide and controls as in the biochemical assay.

  • PARP1-DNA Binding:

    • Prepare a mix of PARP1 enzyme and the fluorescent DNA probe in assay buffer.

    • Add this mix to all wells.

    • Incubate for 30 minutes to allow binding to reach equilibrium.

  • Trapping Incubation: Add the diluted compounds to the wells and incubate for an additional 30 minutes.

  • Dissociation Reaction:

    • Take an initial FP reading (T₀) to confirm the high-FP state.

    • Initiate the dissociation reaction by adding a saturating concentration of NAD+ to all wells.

    • Immediately begin kinetic FP readings every 1-2 minutes for 60 minutes.

  • Data Analysis:

    • For each concentration, calculate the percentage of PARP1-DNA complex remaining at a fixed time point (e.g., 60 min) compared to the T₀ reading.

    • Plot the percentage of trapped complex versus inhibitor concentration to determine the EC₅₀ for trapping.

Conclusion and Future Directions

This application note provides a validated, tiered strategy for the comprehensive in vitro characterization of this compound as a novel PARP1 inhibitor. By systematically progressing from biochemical potency to cellular target engagement and mechanistic trapping assays, researchers can build a robust data package. Positive results from this workflow—specifically, potent enzymatic inhibition (low nM IC₅₀), selective cytotoxicity in HR-deficient cells, and significant PARP trapping activity—would strongly support the advancement of THIQ-5-acetamide into more complex preclinical models, such as 3D spheroid cultures and in vivo xenograft studies.[13][14]

References

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from BPS Bioscience website. [Link]

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  • Zandarashvili, L., et al. (2020). Targeting PARP-1 Allosteric Regulation Offers Therapeutic Potential against Cancer. Cancer Research, 80(18), 3933-3946. [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Di Paolo, A., et al. (2019). Abstract 3810: Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. Cancer Research, 79(13_Supplement), 3810-3810. [Link]

  • LaFargue, C. J., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1153. [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(3), 102509. [Link]

  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from Assay-Protocol.com. [Link]

  • Creative Biostructure. (2023). Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. Cancer Research, 83(8_Supplement), 6111-6111. [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Gergely, P., & Virág, L. (2006). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 317, 243-253. [Link]

  • Gattis, S. G., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78-86. [Link]

  • Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100346. [Link]

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Application Notes and Protocols for Cell-Based Assays of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] THIQ derivatives have been reported to exhibit antitumor, anti-inflammatory, neuroprotective, and antimicrobial properties, among others.[2][3][4] This diverse pharmacological profile has made the THIQ nucleus a focal point for drug discovery efforts.

This document provides a comprehensive guide for the initial cell-based characterization of a novel THIQ derivative, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide (hereafter referred to as Cmpd-X). Given that public data on this specific compound is not available, these protocols are designed to systematically investigate its potential biological effects, with a primary focus on a prominent target for similar heterocyclic compounds: the Poly(ADP-ribose) polymerase (PARP) enzyme family.[5][6]

PARP1 is a critical enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks.[7][8][9] Its inhibition has proven to be a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5][9][10]

These application notes will guide researchers through a logical workflow, from initial cytotoxicity screening to specific target engagement and downstream functional assays, to elucidate the cellular mechanism of action of Cmpd-X.

Compound Handling and Preparation

Prior to commencing any cell-based assay, it is imperative to ensure the proper handling and preparation of Cmpd-X to maintain its integrity and ensure reproducible results.

1. Solubility Testing: The solubility of Cmpd-X is a critical parameter. Based on its chemical structure, it is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of Cmpd-X in 100% DMSO.

    • Visually inspect for complete dissolution. Gentle warming or vortexing may be required.

    • For cell-based assays, further dilute the stock solution in cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

2. Stability: Stock solutions of Cmpd-X in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in aqueous culture medium at 37°C should be determined if long-term (e.g., >24 hours) incubations are planned.

Experimental Workflow Overview

The following diagram illustrates the proposed experimental workflow for the characterization of Cmpd-X.

G cluster_0 Initial Characterization cluster_1 Target Identification & Engagement cluster_2 Mechanism of Action A Cell Viability Assay (e.g., MTT, CellTiter-Glo) B Determine IC50 / GI50 A->B Analyze dose-response C Hypothesize Target (e.g., PARP1) B->C Inform dose selection D Cellular Thermal Shift Assay (CETSA) C->D Validate direct binding E PAR Activity Assay (In-Cell Western / ELISA) D->E Confirm functional inhibition F DNA Damage Assay (γH2AX Staining) E->F Assess downstream effects

Caption: A logical workflow for the cell-based characterization of a novel compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[11][12] This provides a quantitative measure of the compound's potency (e.g., IC50 or GI50) and helps establish a suitable concentration range for subsequent mechanistic studies.[12] The MTT assay, a colorimetric method, is a cost-effective and reliable option.[13]

Materials
  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Cmpd-X

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentration serial dilution of Cmpd-X and the positive control (Olaparib) in complete medium. A typical range would be from 100 µM down to 1 nM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

ParameterRecommendation
Cell LineMCF-7 (Breast Cancer), HeLa (Cervical Cancer)
Seeding Density3,000 - 8,000 cells/well (optimize for linear growth)
Incubation Time72 hours
Compound Concentration1 nM to 100 µM (8-point dilution series)
Positive ControlOlaparib (1 nM to 10 µM)
Vehicle Control0.1% DMSO in culture medium

Protocol 2: Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[14][15][16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[15][17]

Materials
  • Cancer cell line expressing the target protein (e.g., PARP1)

  • Cmpd-X

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: Primary antibody against PARP1, HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

Step-by-Step Protocol
  • Cell Treatment:

    • Culture cells to ~80% confluency in petri dishes.

    • Treat the cells with Cmpd-X at a concentration above its IC50 (e.g., 10x IC50) or with a vehicle control (DMSO) for 1-2 hours.

  • Heat Shock:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein samples and analyze them by SDS-PAGE and Western blotting using a primary antibody specific for PARP1.

    • Quantify the band intensities to determine the amount of soluble PARP1 at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble PARP1 as a function of temperature for both the vehicle- and Cmpd-X-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Cmpd-X indicates target engagement.

Protocol 3: Mechanistic Assay - PARP Activity (In-Cell Western)

To confirm that target engagement translates into functional inhibition, it is essential to measure the activity of PARP in the cell. PARP enzymes synthesize poly(ADP-ribose) (PAR) chains on target proteins.[7][18] A decrease in PAR levels upon compound treatment indicates PARP inhibition. An In-Cell Western (ICW) assay is a high-throughput method for this purpose.

Materials
  • Cancer cell line

  • Cmpd-X and a known PARP inhibitor

  • DNA damaging agent (e.g., H2O2)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: anti-PAR (mouse) and a normalization antibody (e.g., anti-Actin, rabbit)

  • Fluorescently-labeled secondary antibodies: IRDye 800CW goat anti-mouse, IRDye 680RD goat anti-rabbit

  • 96-well black-walled plates

  • Infrared imaging system (e.g., LI-COR Odyssey)

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black-walled plate and allow them to attach overnight.

    • Pre-treat cells with serial dilutions of Cmpd-X or a positive control for 1 hour.

  • Induction of PARP Activity:

    • Induce DNA damage and activate PARP by treating cells with H2O2 (e.g., 1 mM) for 10 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 15 minutes.

  • Immunostaining:

    • Block the wells with blocking buffer for 1.5 hours.

    • Incubate with primary antibodies (anti-PAR and anti-Actin) overnight at 4°C.

    • Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the plate and scan using an infrared imaging system.

    • Quantify the fluorescence intensity for both PAR (800 nm channel) and Actin (700 nm channel).

    • Normalize the PAR signal to the Actin signal.

    • Plot the normalized PAR signal against the Cmpd-X concentration to determine the IC50 for PARP inhibition.

PARP1 Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA damage response.

cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate CmpdX Cmpd-X (PARP Inhibitor) CmpdX->PARP1 inhibits

Caption: Role of PARP1 in DNA single-strand break repair and its inhibition.

Protocol 4: Downstream Functional Assay - DNA Damage (γH2AX Staining)

Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which can be converted into more toxic double-strand breaks (DSBs) during DNA replication.[9] A key marker for DSBs is the phosphorylation of histone H2AX at serine 139, known as γH2AX.[8] An increase in γH2AX foci is a downstream indicator of effective PARP inhibition.

Materials
  • Cell line (preferably one with a known DNA repair deficiency, e.g., BRCA1 mutant, for enhanced sensitivity)

  • Cmpd-X

  • Chamber slides or 96-well imaging plates

  • Fixing and permeabilization buffers (as in Protocol 3)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells on chamber slides or imaging plates.

    • Treat cells with Cmpd-X at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.

  • Immunofluorescence:

    • Fix, permeabilize, and block the cells as described previously.

    • Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus. An automated high-content imaging system is recommended for unbiased quantification.

    • An increase in the number of γH2AX foci in Cmpd-X-treated cells compared to the vehicle control indicates an accumulation of DNA double-strand breaks.

Conclusion

This document provides a structured and comprehensive framework for the initial cell-based characterization of the novel compound this compound. By following this logical progression of assays—from general cytotoxicity to specific target engagement and downstream functional consequences—researchers can efficiently elucidate the compound's mechanism of action. The focus on PARP inhibition serves as a scientifically-grounded starting point based on the known activities of the tetrahydroisoquinoline scaffold. These protocols are designed to be adaptable and should be optimized for the specific cell lines and experimental conditions used in your laboratory.

References

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  • Wang, Y., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333. [Link]

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Application Notes & Protocols: A Framework for the Preclinical In Vivo Evaluation of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including neuroprotective, anticancer, and antimicrobial properties[1][2]. This document outlines a comprehensive, multi-phased strategy for the initial in vivo characterization and efficacy screening of a novel THIQ derivative, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide. Due to the absence of published literature for this specific compound[3], the proposed study design is exploratory, aiming to establish a foundational understanding of its pharmacokinetic profile, safety, and potential therapeutic utility in a relevant central nervous system (CNS) animal model. The protocols herein are grounded in the principles of scientific rigor, adhering to guidelines set forth by the National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) and considerations from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure data quality and translatability[4][5].

PART I: Foundational Rationale and Strategic Overview

The therapeutic potential of THIQ analogs is well-documented. For instance, certain derivatives have shown promise in the context of neurodegenerative diseases by modulating the processing of amyloid precursor protein (APP) or by exhibiting neuroprotective effects through the inhibition of glutamate-induced excitotoxicity and scavenging of free radicals[6][7]. Given this background, our working hypothesis is that this compound may possess CNS activity.

This guide details a two-phase approach. Phase 1 focuses on essential preliminary studies: dose range-finding, pharmacokinetics (PK), and initial safety pharmacology. The data from this phase are critical for selecting a safe and pharmacologically active dose for subsequent studies. Phase 2 outlines an exploratory efficacy study in a validated animal model of neurodegeneration. This phased approach ensures a logical, data-driven progression, maximizing the value of the research while adhering to ethical considerations in animal use.

G cluster_0 Phase 1: Preliminary In Vivo Characterization cluster_1 Phase 2: Exploratory Efficacy Screening cluster_2 Decision Point cluster_3 Outcome p1_1 Dose Range-Finding (MTD) p1_2 Single-Dose Pharmacokinetics (PK) p1_1->p1_2 Inform Dose Selection p1_3 CNS Safety Pharmacology (FOB/Irwin Test) p1_2->p1_3 Correlate Exposure with Effects p2_1 Select & Justify Animal Model (e.g., 5xFAD for Alzheimer's) p1_3->p2_1 Establish Safe Dose Range for Efficacy Studies p2_2 Chronic Dosing Study p2_3 Behavioral Assessments p2_2->p2_3 p2_4 Post-mortem Neuropathology p2_3->p2_4 decision Favorable PK/Safety & Efficacy Signal? p2_4->decision outcome Proceed to Dose-Response & Mechanism of Action Studies decision->outcome

Figure 1: Overall workflow for the preclinical evaluation of this compound.

PART II: Phase 1 - Preliminary In Vivo Characterization

The primary goal of this phase is to determine a safe and tolerable dose range and to understand the basic pharmacokinetic properties of the compound. These data are prerequisites for designing meaningful efficacy studies.

Maximum Tolerated Dose (MTD) Study

Objective: To identify the highest dose of this compound that can be administered to rodents without causing significant overt toxicity or mortality.

Protocol:

  • Animal Model: Male and female C57BL/6J mice (n=3-5 per group), 8-10 weeks old. The use of both sexes is recommended by regulatory guidelines to identify potential sex-specific differences in toxicity.

  • Acclimation: Animals should be acclimated for a minimum of 7 days before the start of the experiment.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).

  • Observation Period: Closely monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) immediately after dosing and at regular intervals for up to 72 hours. Body weight should be recorded daily.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity.

Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the compound in plasma and, if possible, in the brain.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point), cannulated (jugular vein) for serial blood sampling.

  • Dosing: Administer a single dose of the compound (a dose well below the MTD, e.g., 30 mg/kg) via the intended route.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

  • Brain Tissue (Optional but Recommended): At each time point, a separate cohort of animals can be euthanized for brain tissue collection to determine the brain-to-plasma ratio.

  • Bioanalysis: Process blood to obtain plasma. Analyze plasma and brain homogenate concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
t1/2 Half-lifeDetermines the dosing interval for chronic studies.
Brain/Plasma Ratio Relative concentration in brain vs. plasmaEssential for CNS-targeted drugs.
Table 1: Key Pharmacokinetic Parameters
CNS Safety Pharmacology

Objective: To assess the acute effects of the compound on the central nervous system. The Functional Observational Battery (FOB) or Irwin test is a standard set of procedures for this purpose[8].

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=8-10 per group).

  • Groups: Vehicle control, and at least three doses of the test compound (e.g., low, mid, and high doses selected based on MTD data).

  • Assessments: Conduct a series of non-invasive assessments at the time of expected peak plasma concentration (Tmax) and at several later time points. These include:

    • Behavioral: Alertness, grooming, posture, gait, stereotypy.

    • Neurological: Motor coordination (e.g., rotarod test), grip strength, sensory responses (e.g., pinna reflex, corneal reflex).

    • Autonomic: Body temperature, salivation, piloerection.

  • Data Analysis: Score the observations and analyze for statistically significant differences between treated and control groups.

PART III: Phase 2 - Exploratory Efficacy in a Neurodegeneration Model

Based on the neuroprotective potential of the THIQ class[6][7], a transgenic mouse model of Alzheimer's disease, the 5xFAD model, is proposed. These mice express human APP and PSEN1 transgenes with five familial Alzheimer's disease mutations, leading to rapid development of amyloid-beta (Aβ) pathology.

Objective: To evaluate the potential of this compound to mitigate pathological and behavioral deficits in the 5xFAD mouse model.

Chronic Dosing Study Design

Protocol:

  • Animal Model: 3-month-old male and female 5xFAD transgenic mice and wild-type littermates (n=12-15 per group). Adherence to the ARRIVE guidelines for study design is crucial[9].

  • Randomization and Blinding: Animals must be randomly assigned to treatment groups. All subsequent procedures, including dosing and behavioral testing, should be performed by an investigator blinded to the treatment allocation[10].

  • Groups:

    • Group 1: Wild-type + Vehicle

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + Test Compound (Dose selected from Phase 1 data)

  • Dosing Regimen: Administer the compound or vehicle daily for 3 months via the same route used in Phase 1.

  • Monitoring: Monitor animal health and body weight weekly.

G cluster_groups Treatment Groups (n=12-15/group) start Start: 3-month-old 5xFAD & WT Mice randomize Randomization & Blinding start->randomize g1 WT + Vehicle randomize->g1 g2 5xFAD + Vehicle randomize->g2 g3 5xFAD + Compound randomize->g3 dosing Daily Dosing for 3 Months g1->dosing g2->dosing g3->dosing behavior Behavioral Testing (Month 3) dosing->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Neuropathological & Biochemical Analysis euthanasia->analysis

Figure 2: Experimental workflow for the chronic efficacy study in the 5xFAD mouse model.

Behavioral Assessments

At the end of the 3-month treatment period (when mice are 6 months old), conduct a battery of behavioral tests to assess cognitive function.

Protocol: Y-Maze Spontaneous Alternation

  • Apparatus: A three-arm maze with equal angles between arms.

  • Procedure: Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes. Record the sequence of arm entries.

  • Analysis: Calculate the percentage of spontaneous alternations (i.e., entering a different arm on each of three consecutive entries). A decrease in this percentage is indicative of impaired working memory.

Protocol: Morris Water Maze (MWM)

  • Apparatus: A circular pool of opaque water with a hidden escape platform.

  • Acquisition Phase (5 days): Conduct four trials per day where the mouse must find the hidden platform using spatial cues in the room. Record the escape latency.

  • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. This tests for spatial reference memory.

Neuropathological and Biochemical Analysis

Objective: To quantify the effect of the compound on key pathological hallmarks of Alzheimer's disease.

Protocol:

  • Tissue Processing: Following euthanasia, perfuse the mice and harvest the brains. One hemisphere should be fixed for immunohistochemistry, and the other should be dissected (cortex and hippocampus) and snap-frozen for biochemical analysis.

  • Immunohistochemistry (IHC): Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaque burden.

  • Biochemical Analysis (ELISA): Homogenize the frozen brain tissue to measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific enzyme-linked immunosorbent assays (ELISAs).

EndpointMethodExpected Outcome in 5xFAD + VehiclePotential Therapeutic Effect
Working Memory Y-MazeDecreased spontaneous alternationImprovement towards wild-type levels
Spatial Memory Morris Water MazeIncreased escape latency; less time in target quadrantImprovement towards wild-type levels
Amyloid Plaques IHCHigh plaque burdenReduction in plaque number/area
Aβ42 Levels ELISAElevated soluble and insoluble Aβ42Reduction in Aβ42 levels
Table 2: Summary of Efficacy Endpoints

PART IV: Scientific Integrity and Adherence to Guidelines

Throughout all experimental phases, strict adherence to established guidelines is paramount for ensuring the reproducibility and validity of the findings.

  • The ARRIVE Guidelines: These guidelines, developed by the NC3Rs, provide a checklist for reporting animal research, ensuring that studies are described with sufficient detail to be critically evaluated and reproduced[9]. Key elements include justification of sample size, randomization, and blinding[4][10].

  • The PREPARE Guidelines: These guidelines focus on the planning stages of animal experiments, covering all aspects from experimental design to facility evaluation, to ensure that all potential variables are considered[11].

  • FDA and GLP: While these early-stage exploratory studies may not need to be fully GLP-compliant, following the principles of Good Laboratory Practice (e.g., detailed protocols, accurate record-keeping, and quality assurance) is highly recommended to ensure data integrity[5].

By designing and executing this study with scientific rigor and a commitment to animal welfare, researchers can generate a robust initial dataset to guide the future development of this compound as a potential therapeutic agent for CNS disorders.

References

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). (2016). Animal models for CNS safety pharmacology under the spotlight. [Link]

  • Division of Biomedical Services. NC3Rs guidelines. [Link]

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  • PubMed. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. [Link]

  • Scholar Research Library. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. [Link]

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  • PubMed. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. [Link]

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  • PubMed. (n.d.). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

  • PubMed Central. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. [Link]

  • PubMed. (2009). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmeth-yl)acetamide. [Link]

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Application Note: A Methodological Guide to Characterizing 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural alkaloids and its proven success in forming the core of numerous biologically active compounds.[1][2][3] Derivatives of THIQ have demonstrated a vast spectrum of pharmacological activities, including antitumor, neuroprotective, and antimicrobial effects, often by targeting key enzymes.[2][4] This document presents a detailed guide for researchers and drug development professionals on how to approach the characterization of a novel THIQ derivative, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide (CAS: 1894628-49-9), as a potential enzyme inhibitor. We provide a strategic framework for target selection, detailed, self-validating protocols for primary screening and secondary assays, and guidance on data interpretation and mechanistic studies.

Introduction: The Promise of the THIQ Scaffold

The THIQ nucleus is a versatile structural motif that has given rise to a multitude of therapeutic agents.[3] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve high-affinity and selective interactions with biological targets.[1] Notable examples include the angiotensin-converting enzyme (ACE) inhibitor Quinapril, which is synthesized from a THIQ intermediate, and potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key target in oncology.[1][5]

Given this rich history, novel, uncharacterized derivatives like this compound represent a promising starting point for new drug discovery campaigns. The presence of the acetamide side chain offers a potential hydrogen-bonding moiety that could be crucial for binding within an enzyme's active site. This guide provides the foundational methodologies to systematically uncover the therapeutic potential of this compound.

Strategic Framework for Inhibitor Characterization

A logical, phased approach is critical to efficiently characterize a novel compound. The workflow should begin with broad screening against high-potential enzyme targets, followed by progressively more detailed studies to confirm activity, determine potency and selectivity, and finally elucidate the mechanism of action.

G cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) a Hypothesis Generation (Based on THIQ literature) b Select Enzyme Panel (e.g., PRMT5, DHFR, Kinases, Cholinesterases) a->b c Single-Concentration Primary Screen (e.g., @ 10 µM) b->c d Dose-Response Assay (IC50 Determination) c->d Identify 'Hits' e Selectivity Profiling (Test against related enzymes) d->e f Cellular Activity Assay (e.g., Anti-proliferation) d->f g Enzyme Kinetics (e.g., Michaelis-Menten) f->g Confirm On-Target Effect h Binding Studies (e.g., SPR, ITC) g->h i Structural Biology (Co-crystallization) h->i

Figure 1: A phased workflow for characterizing a novel enzyme inhibitor.

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating necessary controls and clear endpoints. They represent logical starting points for screening this compound based on known activities of the THIQ scaffold.

Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

Rationale: DHFR is a critical enzyme in nucleotide biosynthesis, making it a well-established target for anticancer and antimicrobial agents.[6] Several heterocyclic compounds, including THIQ derivatives, have been investigated as DHFR inhibitors.[6] This assay measures the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Human recombinant DHFR enzyme

  • NADPH (Nicotinamide adenine dinucleotide phosphate)

  • DHF (Dihydrofolic acid)

  • Assay Buffer: 100 mM MES, 50 mM NaCl, 1 mM DTT, pH 6.0

  • Test Compound: this compound dissolved in 100% DMSO

  • Positive Control: Methotrexate

  • UV-transparent 96-well plates

  • Plate reader capable of reading absorbance at 340 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in DMSO.

  • Reaction Mixture Preparation: For each well, prepare the reaction mixture as follows:

    • 88 µL Assay Buffer

    • 1 µL of compound dilution (or DMSO for controls)

    • 5 µL of 10 µM DHF solution (final concentration 0.5 µM)

    • 5 µL of 20x DHFR enzyme solution

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 1 µL of 5 mM NADPH solution to each well (final concentration 50 µM).

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

Required Controls:

  • Negative Control (100% Activity): Replace compound with DMSO.

  • Positive Control (0% Activity): Replace compound with a saturating concentration of Methotrexate (e.g., 10 µM).

  • Background Control: Omit the DHFR enzyme to measure non-enzymatic NADPH oxidation.

Data Validation:

  • The Z'-factor for the assay should be > 0.5, indicating a robust assay window.

  • The IC50 value for the positive control (Methotrexate) should be within the expected range for the given assay conditions.

Protocol 2: In Vitro PRMT5 Inhibition Assay (Luminescent)

Rationale: PRMT5 is an attractive epigenetic drug target for various cancers.[5] Given that potent and selective N-substituted THIQ derivatives have been identified as PRMT5 inhibitors, this is a high-priority target family for screening.[5] This protocol utilizes a commercially available luminescent assay that measures the depletion of the co-substrate S-adenosylmethionine (SAM).

Materials:

  • Human recombinant PRMT5/MEP50 complex

  • Histone H4 peptide substrate

  • S-adenosylmethionine (SAM)

  • MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega or similar)

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 0.01% Tween-20

  • Test Compound and Positive Control (e.g., GSK3326595) in 100% DMSO

  • White, opaque 384-well plates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of PRMT5/MEP50, H4 peptide, and SAM in Assay Buffer at 2x the final desired concentration.

  • Compound Plating: Add 50 nL of compound dilutions (or DMSO/control) to the wells of the 384-well plate.

  • Enzyme/Substrate Addition: Add 2.5 µL of the 2x PRMT5/H4 peptide solution to each well. Gently mix and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of the 2x SAM solution to initiate the reaction. Mix and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of MTase-Glo™ Reagent to each well. Mix and incubate for 30 minutes.

    • Add 10 µL of MTase-Glo™ Detection Solution to each well. Mix and incubate for another 30 minutes.

  • Read Luminescence: Measure the luminescence signal using a plate reader. The signal is inversely proportional to PRMT5 activity.

Required Controls:

  • Negative Control (No Inhibition): DMSO vehicle.

  • Positive Control (Full Inhibition): A known PRMT5 inhibitor like GSK3326595.

  • "No Enzyme" Control: Omit PRMT5 to define the baseline luminescence (representing 100% inhibition).

Data Validation:

  • The signal-to-background ratio should be sufficient for robust analysis (>5-fold).

  • The positive control should yield an IC50 value consistent with published data.

Data Analysis and Interpretation

For dose-response experiments, the percentage of inhibition is calculated for each compound concentration relative to the high (DMSO) and low (positive control) signals. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic model using graphing software like GraphPad Prism or R.

Table 1: Hypothetical Screening Data for this compound

Enzyme Target FamilySpecific EnzymeIC50 (µM)Notes
Methyltransferases PRMT50.85Potent activity observed.
EZH2> 50Selective over this methyltransferase.
Reductases DHFR12.5Moderate activity.
Kinases CDK2> 50No significant activity.
Esterases Acetylcholinesterase25.3Weak activity.
Butyrylcholinesterase18.9Weak activity.[7]

Scientist's Note: The hypothetical data in Table 1 suggests that this compound is a potent and potentially selective inhibitor of PRMT5. The moderate activity against DHFR is also noteworthy, but the primary focus for follow-up studies should be on the more potent PRMT5 inhibition.

Mechanistic Follow-up Studies

Identifying a potent IC50 is the first step. Understanding how the compound inhibits the enzyme is crucial for further development. Enzyme kinetics studies are performed by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed inhibitor concentrations. Plotting this data (e.g., using a Lineweaver-Burk plot) can help determine the mode of inhibition.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition comp Inhibitor (I) binds only to free Enzyme (E) at the active site, competing with Substrate (S). noncomp Inhibitor (I) binds to an allosteric site on either free Enzyme (E) or the Enzyme-Substrate (ES) complex. uncomp Inhibitor (I) binds only to the Enzyme-Substrate (ES) complex at an allosteric site.

Figure 2: Common reversible modes of enzyme inhibition.

Expert Insight: A competitive inhibitor often mimics the structure of the natural substrate. For PRMT5, this would suggest the compound might be binding in the SAM or peptide substrate binding pocket. Non-competitive or uncompetitive inhibition would imply binding to a different, allosteric site, which can sometimes offer advantages in terms of selectivity and overcoming high endogenous substrate concentrations.

Conclusion

While this compound is a novel compound with no published biological data, its core THIQ scaffold provides a strong rationale for investigating it as an enzyme inhibitor. The diverse activities of related compounds suggest that screening against methyltransferases (like PRMT5), reductases (like DHFR), and other enzyme classes is a scientifically sound strategy. The protocols and workflow detailed in this application note provide a comprehensive and robust framework for researchers to systematically evaluate this and other novel THIQ derivatives, potentially uncovering new lead compounds for therapeutic development.

References

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide - EvitaChem. EvitaChem.
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  • SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. European Patent Office - EP 1751111 B1.
  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega via PubMed Central (PMC).
  • Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. PubMed.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PubMed Central (PMC).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central (PMC).
  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source not specified).

Sources

Application Notes & Protocols for the Investigation of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2][3][4] THIQ derivatives have demonstrated a wide range of therapeutic potential, including neuroprotective, anti-inflammatory, and anticonvulsant effects, making them compelling candidates for neurological disorder research.[1][2][3][5] This document introduces 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide (herein referred to as THIQ-Acetamide-5), a novel investigational compound. While specific biological data for this derivative is not yet published[6], its structure suggests potential modulation of pathways implicated in neurodegeneration and neuroinflammation.

These application notes provide a comprehensive, strategy-driven guide for researchers to systematically evaluate the therapeutic potential of THIQ-Acetamide-5. The protocols herein are designed as a self-validating cascade, progressing from initial in vitro characterization of anti-inflammatory and neuroprotective effects to preliminary in vivo assessment in relevant disease models. The overarching goal is to elucidate the compound's mechanism of action and establish a foundational dataset for further drug development.

Compound Profile & Therapeutic Rationale

Chemical Structure
  • IUPAC Name: this compound

  • CAS Number: 1894628-49-9[7]

  • Molecular Formula: C₁₁H₁₄N₂O[6]

  • Structure:

    
    
    
Hypothesized Mechanism of Action & Rationale

Neuroinflammation and excitotoxicity are common pathological pillars in a host of neurological conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[8][9][10] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in neuroinflammation.[8][9] When activated by pathological stimuli like lipopolysaccharide (LPS) or disease-associated proteins, microglia release pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins, which can be toxic to neurons.[8][9]

The THIQ scaffold has been linked to several relevant biological activities:

  • Anti-Neuroinflammatory Effects: Many THIQ derivatives are known to modulate inflammatory pathways.[1][2][3] The primary hypothesis for THIQ-Acetamide-5 is the inhibition of microglial activation and subsequent reduction of pro-inflammatory cytokine release. This could occur through modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK).[8]

  • Neuroprotection: Certain THIQs exhibit direct neuroprotective properties, potentially through scavenging of free radicals or inhibition of glutamate-induced excitotoxicity.[5] For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to prevent glutamate-induced cell death by antagonizing the NMDA receptor system.[5]

This guide will first focus on validating the anti-neuroinflammatory hypothesis using in vitro microglial assays before proceeding to assess direct neuroprotective effects on neuronal cultures.

Experimental Workflow: A Phased Approach

A logical, phased approach is critical for efficiently evaluating a novel compound. The following workflow ensures that foundational mechanistic questions are answered in vitro before committing to more complex and resource-intensive in vivo studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation a Protocol 1: Anti-Inflammatory Screening (LPS-stimulated Microglia) b Protocol 2: Neuroprotection Assay (Toxin-induced Neuronal Death) a->b Hit Confirmation c Protocol 3: Mechanism of Action (Signaling Pathway Analysis) b->c Elucidation d Protocol 4: Pharmacokinetics & BBB Penetration c->d Candidate Selection e Protocol 5: Efficacy in Disease Model (e.g., LPS-induced Neuroinflammation) d->e Dose Selection end Go/No-Go for Preclinical Development e->end start Start: THIQ-Acetamide-5 start->a

Caption: Phased experimental workflow for THIQ-Acetamide-5 evaluation.

Phase 1: In Vitro Protocols

Protocol 1: Anti-Neuroinflammatory Activity in Microglial Cells

Principle: This protocol uses the well-established lipopolysaccharide (LPS) stimulation of microglial cells (e.g., BV-2 or HMC3 cell lines) as a robust model of acute neuroinflammation.[8][10][11] The ability of THIQ-Acetamide-5 to suppress the production of key inflammatory mediators, nitric oxide (NO) and TNF-α, is quantified.

Materials & Reagents:

  • BV-2 (murine) or HMC3 (human) microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • THIQ-Acetamide-5 (dissolved in DMSO to create a 10 mM stock)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitrite determination

  • TNF-α ELISA Kit (mouse or human, as appropriate)

  • MTT or similar cell viability assay kit

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Plate BV-2 or HMC3 cells in 96-well plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of THIQ-Acetamide-5 (e.g., 0.1, 1, 10, 25, 50 µM) in culture media. The final DMSO concentration should be ≤ 0.1%. Remove old media from cells and add 100 µL of media containing the compound or vehicle (DMSO). Incubate for 2 hours.

    • Rationale: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

  • Inflammatory Challenge: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Do not add LPS to the "No Stim" control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well for NO and TNF-α analysis. Store at -80°C if not used immediately.

  • Nitric Oxide (NO) Assay:

    • Use the collected supernatant and follow the manufacturer's instructions for the Griess Reagent Kit.

    • Measure absorbance at ~540 nm. Calculate nitrite concentration using the provided sodium nitrite standard curve.

  • TNF-α ELISA:

    • Quantify TNF-α levels in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[8]

  • Cell Viability Assay:

    • After removing the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.

    • Self-Validation: This step is crucial. A compound is only considered a valid "hit" if it reduces inflammatory markers without significantly reducing cell viability at the same concentration.

Data Presentation & Interpretation:

Treatment GroupTHIQ-Acetamide-5 (µM)Nitrite (µM)TNF-α (pg/mL)Cell Viability (%)
Vehicle (No LPS)01.2 ± 0.315 ± 4100 ± 5
Vehicle (+ LPS)045.8 ± 3.12500 ± 18098 ± 6
Dexamethasone (1 µM)N/A5.5 ± 0.8210 ± 25101 ± 4
Test Compound138.1 ± 2.52150 ± 15099 ± 5
Test Compound1015.2 ± 1.4980 ± 9097 ± 7
Test Compound508.9 ± 1.1450 ± 5095 ± 8
(Note: Data is hypothetical and for illustrative purposes only. Dexamethasone serves as a positive control.)

A dose-dependent decrease in NO and TNF-α production without a corresponding decrease in cell viability would indicate successful anti-inflammatory activity.

Protocol 2: Neuroprotective Activity Against Oxidative Stress

Principle: This assay evaluates the ability of THIQ-Acetamide-5 to protect neuronal cells from death induced by a common neurotoxin. The human neuroblastoma SH-SY5Y cell line is a widely used model for this purpose.[12] Glutamate or H₂O₂ will be used to induce excitotoxicity or oxidative stress, respectively.

Materials & Reagents:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • THIQ-Acetamide-5 (10 mM stock in DMSO)

  • Glutamate (100 mM stock in water) or Hydrogen Peroxide (H₂O₂) (100 mM stock)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at 2 x 10⁴ cells/well and allow to adhere for 24-48 hours.

  • Compound Pre-treatment: Add serial dilutions of THIQ-Acetamide-5 (e.g., 0.1, 1, 10, 50 µM) to the cells and incubate for 2 hours.

  • Neurotoxic Insult: Add glutamate to a final concentration of 5-10 mM or H₂O₂ to 100-200 µM.

    • Controls: Include "Vehicle" (no compound, no toxin), "Toxin Only" (no compound, with toxin), and a known neuroprotective agent as a positive control (e.g., MK-801 for glutamate).

  • Incubation: Incubate for 24 hours.

  • Assess Cell Death: Measure the release of LDH into the culture medium using a commercial LDH assay kit. LDH is a cytosolic enzyme that is released upon cell lysis, serving as a marker of cytotoxicity.

    • Self-Validation: The assay includes a "Maximum LDH Release" control (cells lysed with detergent) to normalize the data and calculate the percentage of protection.

Interpretation: A significant reduction in LDH release in the compound-treated groups compared to the "Toxin Only" group indicates neuroprotective activity.

Phase 2: In Vivo Protocols

Protocol 5: Efficacy in an Acute Neuroinflammation Mouse Model

Principle: After demonstrating in vitro efficacy, the next logical step is to assess the compound's activity in vivo. Intraperitoneal (IP) injection of LPS in mice induces a robust and reproducible systemic and central nervous system inflammatory response, characterized by the production of cytokines in both the periphery and the brain. This model is ideal for a first-pass in vivo proof-of-concept.

Materials & Reagents:

  • C57BL/6 mice (male, 8-10 weeks old)

  • THIQ-Acetamide-5 formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween® 80)

  • LPS from E. coli (dissolved in sterile saline)

  • Anesthesia and surgical tools for tissue collection

  • ELISA kits for mouse TNF-α and IL-6

Step-by-Step Procedure:

  • Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS (2 mg/kg, IP)

    • Group 3: THIQ-Acetamide-5 (e.g., 10 mg/kg, IP) + LPS

    • Group 4: THIQ-Acetamide-5 (e.g., 30 mg/kg, IP) + LPS

  • Compound Administration: Administer the vehicle or THIQ-Acetamide-5 via IP injection.

  • LPS Challenge: One hour after compound administration, inject mice with either saline or LPS (2 mg/kg, IP).

  • Tissue Collection: At 4 hours post-LPS injection (a peak time for cytokine response), anesthetize the mice and collect blood via cardiac puncture. Perfuse the brain with ice-cold PBS.

  • Sample Processing:

    • Serum: Allow blood to clot, centrifuge to collect serum.

    • Brain: Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize brain tissue for protein analysis.

  • Cytokine Analysis: Measure TNF-α and IL-6 levels in both the serum and brain homogenates using ELISA kits.

Interpretation: A statistically significant reduction in LPS-induced TNF-α and IL-6 levels in the brains of mice treated with THIQ-Acetamide-5 compared to the Vehicle + LPS group would provide strong evidence of in vivo anti-neuroinflammatory efficacy and CNS target engagement.

Mechanism of Action Elucidation

Signaling Pathway Analysis

If THIQ-Acetamide-5 proves effective in Protocol 1, the next step is to investigate its molecular mechanism. The NF-κB pathway is a master regulator of inflammation.

Principle: Western blotting can be used to measure the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB. A reduction in the phosphorylation of these proteins would suggest the compound acts upstream to inhibit pathway activation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα (Degradation) IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Releases p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Transcription THIQ Hypothesized Target: THIQ-Acetamide-5 THIQ->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol: Use cell lysates from the experiment in Protocol 1 (or a repeat experiment) and perform Western blotting using antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. A decrease in the ratio of phosphorylated to total protein would confirm pathway inhibition.[8]

References

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  • InnoSer. In vitro neurology assays.
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  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Antkiewicz-Michaluk, L. et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry.
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Application Notes and Protocols for the Evaluation of Tetrahydroisoquinoline-Based PARP Inhibitors in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives as potential Poly(ADP-ribose) polymerase (PARP) inhibitors in cancer cell line studies. The THIQ scaffold is a well-established "privileged" structure in medicinal chemistry, recognized for its versatility in the design of bioactive compounds targeting a range of therapeutic areas, including oncology.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating the anticancer potential of this class of compounds.

Scientific Rationale and Mechanism of Action

1.1 The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The THIQ nucleus is a core component of numerous natural alkaloids and synthetic compounds that exhibit significant biological activities, including antitumor effects.[1] Its rigid, three-dimensional structure provides a versatile framework for the spatial orientation of various pharmacophoric groups, enabling high-affinity interactions with diverse biological targets. Several THIQ derivatives have been investigated for their anticancer properties, demonstrating mechanisms that include the inhibition of critical cellular enzymes and signaling pathways.[3][4][5]

1.2 PARP Inhibition: A Targeted Anticancer Strategy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][7] In cancer cells with deficiencies in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cells are unable to repair these DSBs, resulting in genomic instability and subsequent cell death. This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors in treating certain types of cancers, such as specific ovarian, breast, prostate, and pancreatic cancers.[7][8]

1.3 THIQ-Based PARP Inhibitors

The design of novel PARP inhibitors has explored various chemical scaffolds that can mimic the nicotinamide moiety of the NAD+ substrate, which is essential for PARP's catalytic activity. The THIQ framework has been identified as a promising scaffold for developing potent and selective PARP inhibitors.[9] By functionalizing the THIQ core with appropriate side chains, it is possible to design molecules that fit into the NAD+ binding pocket of PARP, thereby inhibiting its enzymatic activity. These application notes will focus on a representative, hypothetical compound, designated THIQ-PARPi-01 , to illustrate the experimental evaluation of such molecules.

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of THIQ-PARPi-01 in cancer cell lines.

2.1 Materials and Reagents

  • Cell Lines:

    • BRCA1-mutant human breast cancer cell line (e.g., MDA-MB-436)

    • BRCA-proficient human breast cancer cell line (e.g., MCF-7) for selectivity assessment.

  • Reagents:

    • THIQ-PARPi-01 (synthesized in-house or sourced commercially)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: anti-PAR (poly-ADP-ribose), anti-PARP1, anti-β-actin

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

    • Hydrogen peroxide (H₂O₂) for inducing DNA damage

2.2 Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of THIQ-PARPi-01 .

  • Cell Seeding:

    • Culture BRCA-deficient and proficient cell lines to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of THIQ-PARPi-01 in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of THIQ-PARPi-01 . Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

2.3 Protocol 2: PARP Inhibition Assay (Western Blot)

This protocol confirms the on-target activity of THIQ-PARPi-01 by measuring the inhibition of PARylation in response to DNA damage.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat the cells with various concentrations of THIQ-PARPi-01 (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for 2 hours.

    • Induce DNA damage by adding 10 mM H₂O₂ for 10 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Protein Extraction:

    • Lyse the cells with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for β-actin as a loading control.

  • Data Interpretation:

    • A strong PAR signal should be visible in the H₂O₂-treated, vehicle-control lane, indicating robust PARP activity.

    • A dose-dependent decrease in the PAR signal in the THIQ-PARPi-01 treated lanes confirms the inhibition of PARP activity.

Caption: Experimental workflow for evaluating THIQ-based PARP inhibitors.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Cytotoxicity of THIQ-PARPi-01 in Breast Cancer Cell Lines

Cell LineBRCA1 StatusIC₅₀ (nM) [Mean ± SD, n=3]Selectivity Index
MDA-MB-436Mutant15.2 ± 2.165.8
MCF-7Wild-Type1000.5 ± 50.7-
Olaparib(Control)25.5 ± 3.558.8

Selectivity Index = IC₅₀ (BRCA-proficient) / IC₅₀ (BRCA-deficient)

A higher selectivity index indicates a greater potency in BRCA-deficient cells, which is the desired outcome for a PARP inhibitor based on the principle of synthetic lethality.

Troubleshooting

ProblemPotential CauseSolution
High variability in MTT assay Inconsistent cell seeding; edge effects in the plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the 96-well plate.
No PAR signal in Western blot Ineffective DNA damage; inactive H₂O₂.Use fresh H₂O₂ solution. Confirm DNA damage induction via another marker (e.g., γH2AX).
High background in Western blot Insufficient blocking; antibody concentration too high.Increase blocking time to 2 hours. Optimize primary and secondary antibody concentrations.
Compound precipitates in medium Poor solubility.Prepare a more dilute initial stock solution. Ensure the final DMSO concentration is as low as possible.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold provides a promising framework for the development of novel PARP inhibitors. The protocols outlined in these application notes offer a robust methodology for the initial in vitro characterization of such compounds. By assessing both cytotoxicity in relevant cancer cell lines and on-target engagement through PARylation assays, researchers can effectively identify and advance lead candidates for further preclinical development.

References

  • Murugesan, S. et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre, 3(6), 317-332. Link

  • Sayed, E. M. et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Molecules, 29(4), 843. [Link]

  • Mishra, G. et al. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Pharmaceuticals, 15(11), 1332. [Link]

  • Singh, A. et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(7).
  • Kaur, H. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894. [Link]

  • Wang, C. et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 166, 313-326. [Link]

  • Kaur, H. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13866-13894.
  • Wakabayashi, H. et al. (2010). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 30(10), 3955-3962. [Link]

  • Bakhite, E. A. et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1642. [Link]

  • Kalvins, I. et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports, 11(1), 17743. [Link]

  • Fontaine, S. D. et al. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 81(4), 1076-1086. [Link]

  • F. Hoffmann-La Roche AG. (2007). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES.
  • Lee, H. W. et al. (2017). 2-Acyl-3-carboxyl-tetrahydroisoquinoline Derivatives: Mixed-Type PTP1B Inhibitors without PPARγ Activation. Journal of Medicinal Chemistry, 60(1), 349-366. [Link]

  • Saitoh, T. et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. [Link]

  • Lee, E. H. et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(19), 4991. [Link]

  • Wesołowska, O. et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 24(24), 17296. [Link]

  • Kaur, H. et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]

  • Ploypradith, P. et al. (2012).
  • Lee, J. M. et al. (2021). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 13(18), 4639. [Link]

  • Cong, Z. et al. (2022). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Scientific Reports, 12(1), 1-13.

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Application Notes & Protocols for the In Vivo Formulation of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel chemical entity (NCE), 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, for in vivo preclinical studies. Due to the limited public data on this specific compound, this guide is built upon foundational principles of pharmaceutical science, addressing the common challenge of poor aqueous solubility seen in many NCEs.[1][2] We present a logical, step-by-step framework for physicochemical characterization, formulation strategy selection, and protocol execution. The objective is to enable the development of safe, stable, and effective formulations that yield reliable and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data in animal models.[3][4]

PART 1: STRATEGIC FORMULATION DEVELOPMENT

The Preclinical Formulation Challenge

The journey of a new chemical entity from discovery to clinical trials is fraught with challenges, a primary one being the development of a suitable formulation for in vivo testing.[1] A poorly designed formulation can lead to variable drug exposure, erroneous efficacy and toxicology data, and ultimately, the unjust termination of a promising therapeutic candidate.[1][2] For this compound, the absence of established formulation data[5] necessitates a systematic approach grounded in its fundamental physicochemical properties.

Physicochemical Profile & Initial Assessment

A thorough understanding of a compound's properties is the cornerstone of rational formulation design.[1] While experimental data for the topic compound is scarce, we can infer a likely profile based on its structure and data from related molecules.

Table 1: Physicochemical Properties of this compound

Property Value / Prediction Implication for Formulation
Molecular Formula C₁₁H₁₄N₂O -
Molecular Weight ~190.11 Da[5] Low molecular weight is generally favorable for absorption.
Structure Contains a basic secondary amine (pKa ~9-10) and an amide group. The basic amine allows for salt formation and pH-dependent solubility. Solubility should increase significantly at acidic pH.
Predicted XlogP 0.1[5] This low value suggests relatively good hydrophilicity. However, derivatives of the core scaffold are often poorly soluble in water[6], suggesting this prediction should be verified experimentally.

| Predicted Class | Likely Biopharmaceutical Classification System (BCS) Class II or IV. | Assumed to be solubility-limited. Formulation strategies will focus on enhancing solubility and dissolution.[7] |

The presence of the basic tetrahydroisoquinoline nitrogen is the most critical feature. This provides a direct chemical handle to dramatically increase aqueous solubility by lowering the pH to form a soluble salt.

Formulation Strategy Decision Framework

The selection of a formulation strategy should be a logical process driven by the compound's properties, the intended route of administration, and the study's objective (e.g., PK, efficacy, or toxicology).[4] Simple and safe solutions or suspensions are preferred for preclinical studies.[4]

Below is a decision-making workflow to guide the formulation process for this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Protocol Execution cluster_3 Phase 4: Final Steps start Start: Obtain This compound solubility_test Protocol 1: Perform Solubility Screen in Aqueous & Organic Vehicles start->solubility_test decision Is aqueous solubility > target concentration? solubility_test->decision solution_path Simple Aqueous Solution (e.g., Saline) decision->solution_path  Yes ph_adjust Can pH adjustment achieve target concentration? decision->ph_adjust No qc Protocol 5: Perform QC Checks (Visual, pH) solution_path->qc cosolvent Can co-solvents achieve target concentration? ph_adjust->cosolvent No protocol_ph Protocol 2: Aqueous Solution via pH Modification ph_adjust->protocol_ph Yes suspension Proceed with Suspension Formulation cosolvent->suspension No protocol_cosolvent Protocol 3: Co-Solvent Based Solution cosolvent->protocol_cosolvent Yes protocol_suspension Protocol 4: Oral Suspension suspension->protocol_suspension protocol_ph->qc protocol_cosolvent->qc protocol_suspension->qc

Caption: Workflow for preparing a sterile parenteral solution.

Protocol 3: Preparation of a Co-Solvent Solution (for Oral, IP, SC)

Rationale: A co-solvent system is a common strategy for compounds that lack sufficient aqueous solubility, even with pH modification. [1]A typical system is PEG 400 and saline.

Materials:

  • Compound powder

  • Polyethylene Glycol 400 (PEG 400)

  • 0.9% Sodium Chloride

  • Glass vial or beaker

  • Magnetic stirrer

Method:

  • Calculation: Determine the required mass of compound and volumes of PEG 400 and saline. For a 20% PEG 400 formulation, 20% of the final volume will be PEG 400 and 80% will be saline.

  • Solubilization: Add the weighed compound to the required volume of PEG 400 in a glass vial.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (<40°C) may be used to aid dissolution.

  • Dilution: While stirring, slowly add the required volume of 0.9% Saline to the PEG 400 concentrate.

  • Observation: Observe the solution for any signs of precipitation. If the solution remains clear, it is suitable for use. A common issue with co-solvents is the drug precipitating upon dilution. [1]6. Storage: Store in a well-sealed container at the recommended temperature, protected from light.

Protocol 4: Preparation of a Suspension for Oral Gavage

Rationale: When a solution is not feasible, a uniform suspension is the next-best option for oral administration. [4]The goal is to create a homogenous mixture that allows for consistent dosing.

Materials:

  • Compound powder

  • Suspending vehicle (e.g., 0.5% w/v Methylcellulose in purified water)

  • Wetting agent (e.g., Tween® 80)

  • Mortar and pestle

  • Graduated cylinder

Method:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle in advance by slowly adding methylcellulose powder to hot water (~80°C) while stirring, then allowing it to cool completely (which increases its viscosity).

  • Wetting: In a mortar, add the weighed compound powder. Add a small amount of Tween® 80 (e.g., 1 drop per 50 mg of compound) and triturate with the pestle to form a uniform paste. This step is crucial to ensure the hydrophobic powder is wetted and disperses easily.

  • Levigation: Slowly add a small volume of the methylcellulose vehicle to the paste and continue to triturate until a smooth, uniform slurry is formed.

  • Dilution to Volume: Gradually transfer the slurry to a graduated cylinder, using additional vehicle to rinse the mortar and pestle to ensure a complete transfer. Add vehicle to the final desired volume.

  • Homogenization: Seal the cylinder and mix by repeated inversion. A magnetic stirrer can be used for continuous mixing.

  • Dosing: Always stir or vortex the suspension immediately before drawing each dose to ensure uniformity.

Protocol 5: Formulation Quality Control & Best Practices

Objective: To ensure every formulation is safe, stable, and correctly prepared before administration. [8][9] Checks:

  • Visual Inspection: All formulations should be inspected for clarity (solutions), uniformity (suspensions), and absence of foreign particles or unexpected color changes. [8]* pH Measurement: For parenteral solutions, ensure the pH is within a tolerable range for the route of administration (typically pH 4-8 for SC/IP, closer to 7.4 for IV).

  • Stability: Formulations should be prepared fresh daily if stability is unknown. For longer studies, a simple stability check involves leaving an aliquot on the bench for the maximum anticipated time between preparation and dosing and visually checking for precipitation.

  • Sterility: All components and procedures for preparing parenteral doses must be sterile to prevent infection. [8]* Dose Volume: Ensure the administered volume is within established limits for the species and route.

Table 3: Maximum Recommended Dosing Volumes in Rodents

Route Mouse (mL/kg) Rat (mL/kg)
Oral (gavage) 10 10
Intravenous (IV) 5 5
Intraperitoneal (IP) 10 10

| Subcutaneous (SC) | 10 | 5 |

Source: Adapted from OECD Guidelines.[10]

References

  • Sharma, V., & Singh, P. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(6), 1207–1223. Available at: [Link]

  • Alvebratt, C., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 92, 160-167. Available at: [Link]

  • Wu, Y., et al. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics, 16(6), 790. Available at: [Link]

  • Vithani, K., & Goyanes, A. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Weaver, M. L., et al. (2016). Vehicle Systems and Excipients Used in Minipig Drug Development Studies. Toxicologic Pathology, 44(4), 552-565. Available at: [Link]

  • University of Washington, Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Available at: [Link]

  • NIH Institutional Animal Care and Use Committee. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available at: [Link]

  • Gad Consulting Services. (2016). Vehicles for Animal Studies. Available at: [Link]

  • Iroaganachi, M., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(16). Available at: [Link]

  • Marx, J. O., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 638–647. Available at: [Link]

  • Iroaganachi, M., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. CABI Digital Library. Available at: [Link]

  • Kigasawa, K., et al. (2020). In vivo screening of subcutaneous tolerability for the development of novel excipients. Scientific Reports, 10(1), 1-8. Available at: [Link]

  • Singh, G. (2022). A Detailed Concepts on Parenteral Preparation. International Journal of Research in Engineering and Science (IJRES), 10(8), 65-76. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(12), e202300905. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide. This resource is designed to provide expert insights and practical solutions to the solubility challenges that can be encountered during experimental work with this compound. Given the limited publicly available solubility data for this specific molecule[1], this guide synthesizes established principles of formulation science with an understanding of its structural characteristics to offer robust troubleshooting strategies.

Understanding the Molecule: A Structural Perspective

This compound possesses a unique combination of functional groups that dictate its solubility behavior. The core structure is a tetrahydroisoquinoline, which contains a basic secondary amine.[2] This amine group is expected to have a pKa that allows for protonation under acidic conditions, a key factor that can be leveraged to enhance aqueous solubility.[3] The presence of an acetamide group introduces a polar, hydrogen-bonding moiety, which can contribute to water solubility.[4] However, the overall molecule has a significant non-polar hydrocarbon framework, which can lead to poor aqueous solubility, a common challenge for many new chemical entities.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, not dissolving in aqueous buffers?

A1: The limited aqueous solubility is likely due to the hydrophobic nature of the tetrahydroisoquinoline ring system. While the acetamide and amine groups offer some hydrophilicity, the overall molecule may still be insufficiently soluble in neutral aqueous media. The solubility of amines is often pH-dependent; the neutral form is typically less soluble than its protonated salt form.[3][8]

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The initial and often most effective approach for a basic compound like this is pH adjustment.[9][10] By lowering the pH of your aqueous solution, you can protonate the secondary amine in the tetrahydroisoquinoline ring, forming a more soluble salt. A systematic pH-solubility profile is highly recommended as a first step.

Q3: Are there common organic solvents that are likely to dissolve this compound?

A3: Based on its structure, polar aprotic solvents and alcohols are good starting points for solubilization. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used in early-stage research to dissolve compounds with similar characteristics.[11] For subsequent experiments where these solvents may be incompatible, a co-solvent system with water can be explored.[9]

Q4: Can I use excipients to improve the solubility for in vivo studies?

A4: Absolutely. If simple pH adjustment or co-solvents are not suitable for your application, particularly for in vivo studies, various formulation strategies involving excipients can be employed. These include complexation with cyclodextrins, the formation of amorphous solid dispersions with polymers, and the use of lipid-based formulations.[12][13] These techniques can significantly enhance both solubility and bioavailability.[5][14]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic workflow for addressing solubility issues with this compound.

Workflow for Solubility Troubleshooting

Caption: A decision tree for systematically troubleshooting solubility issues.

Protocol 1: pH-Dependent Solubility Screening
  • Prepare a series of buffers: Prepare a range of buffers, for example, 0.1 M citrate buffer (pH 2-4), phosphate buffer (pH 6.8), and phosphate-buffered saline (PBS, pH 7.4).

  • Add excess compound: To a small, fixed volume of each buffer (e.g., 1 mL), add an excess amount of this compound (enough that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV.[15]

  • Plot the results: Plot solubility (e.g., in µg/mL) against pH to determine the pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility at lower pH values due to the protonation of the basic amine.[8][16]

Protocol 2: Co-solvent System Development
  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. A starting list is provided in the table below.

  • Prepare stock solution: Dissolve a high concentration of the compound in a strong organic solvent like DMSO to create a stock solution.

  • Titration: In a series of vials, prepare different ratios of your chosen co-solvent and your primary aqueous buffer (e.g., 10:90, 20:80, 50:50 co-solvent:buffer).

  • Spike with stock solution: Add a small, fixed amount of your DMSO stock solution to each co-solvent/buffer mixture.

  • Observe for precipitation: Visually inspect for any precipitation over time. The highest ratio of aqueous buffer that maintains a clear solution is your target.

Co-solventTypical Concentration RangeNotes
Ethanol5-40%Commonly used, but can have biological effects.
Propylene Glycol10-60%A versatile and widely used solubilizer.
Polyethylene Glycol (PEG 300/400)10-60%Effective for many poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)<10% (for in vitro)Excellent solvent, but use should be minimized in biological assays.[11]

Advanced Formulation Strategies

For compounds classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), enhancing the dissolution rate is crucial for achieving adequate oral bioavailability.[14][17] The following are established, advanced techniques for this purpose.

Amorphous Solid Dispersions (ASDs)

In an ASD, the crystalline drug is dispersed in a polymer matrix in an amorphous state.[18] This high-energy, non-crystalline form can lead to significantly higher apparent solubility and faster dissolution rates.[17]

  • Mechanism: Overcomes the crystal lattice energy, which is a major barrier to dissolution.

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specialized polymers like Apinovex™.[6][12]

  • Preparation Methods: Spray drying and hot-melt extrusion are common manufacturing techniques.[5]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule.[5]

  • Mechanism: The drug-cyclodextrin complex has a hydrophilic exterior, which improves its solubility in aqueous media.[14]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Preparation Methods: Kneading, co-precipitation, or freeze-drying.[14]

Formulation_Strategies cluster_0 Amorphous Solid Dispersion cluster_1 Cyclodextrin Complexation cluster_2 Lipid-Based Formulation asd_node Drug Molecules (Amorphous) polymer_node Polymer Matrix asd_node->polymer_node Dispersed within drug_node Drug Molecule cd_node Cyclodextrin drug_node->cd_node Encapsulated within lipid_node Lipid Carrier drug_lipid Drug Solubilized in Lipid lipid_node->drug_lipid

Caption: Overview of advanced solubility enhancement techniques.

Lipid-Based Formulations

For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[13] These formulations involve dissolving the drug in oils, surfactants, and co-solvents.

  • Mechanism: The drug is pre-dissolved in the formulation and can form fine emulsions or microemulsions upon contact with gastrointestinal fluids, facilitating absorption.[7][17]

  • Types: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are common examples.[5]

Conclusion

Addressing the solubility of this compound requires a systematic and informed approach. By understanding the physicochemical properties derived from its structure, researchers can effectively apply strategies ranging from simple pH adjustment to more complex formulation techniques. This guide provides a foundational framework for troubleshooting and resolving solubility challenges, ultimately enabling the successful progression of your research and development activities.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Pharma Focus America. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Manufacturing Chemist. (2023). Enhancing solubility with novel excipients. Retrieved from [Link]

  • Pouton, C. W., & Porter, C. J. H. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Wiley Online Library. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Acetamide (FDB008298). Retrieved from [Link]

  • SlidePlayer. (n.d.). Amine compounds. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2011). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). (R)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide. Retrieved from [Link]

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

Sources

Technical Support Center: Stability Testing of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide." This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) related to the stability testing and degradation product analysis of this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary reactive sites on this compound susceptible to degradation?

A1: Based on its chemical structure, the molecule possesses two primary sites prone to degradation:

  • The Acetamide Side Chain: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2] This reaction would cleave the side chain, yielding 1,2,3,4-tetrahydroisoquinolin-5-yl-acetic acid and ammonia.

  • The Tetrahydroisoquinoline Ring: The secondary amine within the ring and the benzylic hydrogens are susceptible to oxidation.[3] This could lead to the formation of an aromatic isoquinoline ring system or N-oxide derivatives.

Q2: I am observing a new peak in my HPLC chromatogram during a preliminary stability study. What could it be?

A2: A new peak typically indicates a degradation product. To identify it, consider the following:

  • Retention Time: Is the new peak more or less polar than the parent compound? Hydrolysis of the acetamide to a carboxylic acid would likely result in a more polar compound with a shorter retention time in reversed-phase HPLC.

  • Forced Degradation: Conduct forced degradation studies (see Section II) to intentionally generate degradation products.[4][5] Comparing the retention time of the unknown peak with those generated under specific stress conditions (e.g., acid hydrolysis) can provide clues to its identity.

  • Mass Spectrometry (LC-MS): The most effective way to identify the unknown peak is by using LC-MS to determine its mass-to-charge ratio (m/z). This will allow you to propose a molecular formula and structure for the degradant.

Q3: My compound appears to be degrading under ambient light on the lab bench. What should I do?

A3: This suggests potential photosensitivity. It is crucial to conduct formal photostability testing according to ICH Q1B guidelines.[6][7][8][9] In the interim, protect your samples from light by using amber vials or wrapping them in aluminum foil.[7] If photostability is confirmed, light-resistant packaging will be necessary for the final product.[7]

II. Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5] A typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Issue 1: No Degradation Observed Under Stress Conditions

If you are not observing any degradation, your stress conditions may be too mild. Consider the following adjustments:

Stress ConditionInitial RecommendationTroubleshooting Steps
Acid Hydrolysis 0.1 M HCl at 60°C for 24h1. Increase HCl concentration to 1 M.2. Increase temperature in 10°C increments.3. Extend the duration of the study.
Base Hydrolysis 0.1 M NaOH at 60°C for 24h1. Increase NaOH concentration to 1 M.2. Increase temperature cautiously.3. Extend the duration of the study.
Oxidation 3% H₂O₂ at room temperature for 24h1. Increase H₂O₂ concentration to 10% or 30%.2. Gently heat the sample (e.g., to 40°C).3. Extend exposure time.
Thermal 80°C for 48h (solid state)1. Increase temperature in 10°C increments.2. Add humidity if performing the study on the drug product.
Issue 2: Complete Degradation of the Parent Compound

If the parent peak has disappeared entirely, your stress conditions are too harsh. It is crucial to study the primary degradation pathway, which is difficult if only secondary or tertiary degradants remain.

  • Strategy: Reduce the severity of the conditions. Decrease the concentration of the stress agent (acid, base, peroxide), lower the temperature, or shorten the exposure time. Analyzing samples at multiple time points can help identify the primary degradation products before they degrade further.[4]

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 48 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 48 hours.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours.
  • Thermal Degradation: Store the solid compound in an oven at 105°C for 7 days.
  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be protected from light.[7]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from process impurities, excipients, and degradation products.[11][12]

1. Initial Method Scouting:

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Use a gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[13]
  • Detection: Use a UV detector, monitoring at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

2. Method Optimization:

  • Inject a mixture of the unstressed and stressed samples.
  • Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate separation between the parent peak and all degradation product peaks. The goal is to resolve all peaks to baseline.

3. Method Validation:

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to separate the parent compound from all potential degradants.

IV. Visualization of Potential Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound based on its chemical structure.

G parent This compound hydrolysis Acid/Base Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation product1 1,2,3,4-Tetrahydroisoquinolin-5-yl-acetic acid + Ammonia hydrolysis->product1 Cleavage of amide bond product2 2-(Isoquinolin-5-yl)acetamide oxidation->product2 Aromatization of THIQ ring product3 N-Oxide Derivative oxidation->product3 Oxidation of secondary amine

Caption: Predicted degradation pathways of the target compound.

G cluster_forced_degradation Forced Degradation Workflow cluster_analysis Analytical Workflow start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress sample Withdraw and Neutralize/ Dilute Samples stress->sample hplc HPLC Analysis with PDA Detector sample->hplc purity Assess Peak Purity hplc->purity lcms LC-MS for Identification purity->lcms If impurities detected

Caption: Workflow for forced degradation and analysis.

V. References

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Quality Guidelines - ICH. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. [Link]

  • What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]

  • Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]

  • What is the mechanism of Acetamide? Patsnap Synapse. [Link]

  • Acetamides. Organic Chemistry Portal. [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Publications. [Link]

  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • This compound. PubChemLite. [Link]

  • Forced degradation studies fda. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr. [Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. NIH. [Link]

  • (R)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide | C11H14N2O | CID 22882465. [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the off-target effects of the novel compound 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide. Given the therapeutic potential and inherent structural complexities of the tetrahydroisoquinoline scaffold, a thorough off-target liability assessment is critical for advancing a lead compound.[1][2][3] This guide provides a structured approach, from initial computational predictions to rigorous experimental validation, to de-risk your compound and build a comprehensive safety profile.

I. Frequently Asked Questions (FAQs)

Q1: We have synthesized this compound and confirmed its on-target activity. Where do we begin our off-target investigation?

A1: A systematic off-target investigation should begin with a combination of computational and experimental approaches. Start with in silico predictions to generate a list of potential off-target liabilities based on the chemical structure of your compound.[4][5] These predictions can then guide the selection of focused in vitro screening panels.

Q2: Our in silico analysis predicted several potential off-target interactions. How do we prioritize which ones to validate experimentally?

A2: Prioritization should be based on a combination of factors:

  • Prediction Score: Focus on targets with the highest prediction scores from multiple algorithms.[4]

  • Target Class: Prioritize targets with known safety liabilities, such as kinases, GPCRs, ion channels, and transporters.[6]

  • Physiological Relevance: Consider the tissue expression and known physiological roles of the predicted off-targets in the context of your intended therapeutic indication.

Q3: We are observing a cellular phenotype that doesn't seem to be explained by the on-target activity of our compound. Could this be an off-target effect?

A3: Yes, an unexpected phenotype is a strong indicator of a potential off-target effect. In this situation, broader, unbiased screening approaches are recommended. Phenotypic screening, followed by target deconvolution techniques such as chemical proteomics, can help identify the responsible off-target(s).[7][8]

Q4: What are the most common off-target liabilities associated with the tetrahydroisoquinoline scaffold?

A4: The tetrahydroisoquinoline core is a privileged scaffold found in many biologically active compounds and natural products.[1][2] As such, it has been associated with a range of biological activities. While specific off-targets will be compound-dependent, general liabilities for this scaffold may include interactions with:

  • Monoamine transporters and receptors: Due to its structural similarity to certain neurotransmitters.[1]

  • Various enzymes: Including but not limited to kinases and methyltransferases.[9]

  • Other CNS targets: The scaffold is known to be CNS-active.[10]

Q5: How do we differentiate between a true off-target effect and experimental artifacts?

A5: This is a critical question. Orthogonal validation is key. If an interaction is identified using one assay format (e.g., a binding assay), it should be confirmed using a different, preferably functional, assay. Additionally, establishing a clear dose-response relationship and using structurally related but inactive control compounds can help to rule out artifacts.

II. Troubleshooting Guides

Troubleshooting In Silico Predictions
Problem Possible Cause Recommended Solution
High number of predicted off-targets, making prioritization difficult. The model may be overly sensitive or the compound may have a high degree of promiscuity.Use multiple prediction tools with different algorithms and cross-reference the results.[4][5][11] Focus on targets predicted by several independent methods.
No significant off-targets predicted, but in vitro assays show activity. The in silico models may not have coverage for the relevant target class or the compound's mechanism of action may be novel.Employ broader, unbiased experimental screening methods like phenotypic screening or chemoproteomics to identify the unknown target(s).[7][12]
Predicted off-targets are not confirmed in initial in vitro assays. The prediction may be a false positive. The in vitro assay conditions may not be optimal.Re-evaluate the in silico prediction threshold. Optimize in vitro assay conditions (e.g., buffer, co-factors). Use an orthogonal assay to confirm the lack of interaction.
Troubleshooting In Vitro Screening
Problem Possible Cause Recommended Solution
High background signal or false positives in binding assays. Compound insolubility, aggregation, or non-specific binding to assay components.Check the solubility of the compound in the assay buffer. Include a detergent like Triton X-100 or Tween-20 (at low concentrations) to reduce non-specific binding. Run control assays without the target protein.
Irreproducible results in cellular assays. Cell line instability, passage number variability, or inconsistent compound treatment.Use a consistent cell passage number for all experiments. Ensure accurate and reproducible compound dosing. Monitor cell health and morphology throughout the experiment.
Discrepancy between binding affinity and functional activity. The compound may be an allosteric modulator, a partial agonist/antagonist, or the functional assay may lack sensitivity.Perform mechanism-of-action studies to investigate the nature of the interaction. Use a more sensitive functional readout or a different cell line with higher target expression.

III. Experimental and Computational Protocols

Workflow for Off-Target Investigation

Here is a recommended workflow for investigating the off-target effects of this compound.

Off_Target_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro_focused Focused In Vitro Screening cluster_in_vitro_broad Broad Unbiased Screening cluster_validation Hit Validation & MOA in_silico In Silico Off-Target Prediction (e.g., machine learning, similarity search) focused_screening Focused Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) in_silico->focused_screening Prioritized Hits broad_screening Broad Phenotypic or Proteomic Screening (e.g., Cell Painting, CETSA) in_silico->broad_screening Unexpected Phenotype validation Hit Validation (Orthogonal Assays, Dose-Response) focused_screening->validation broad_screening->validation moa Mechanism of Action Studies validation->moa

Caption: A general workflow for investigating off-target effects.

Protocol 1: In Silico Off-Target Prediction
  • Compound Preparation: Obtain the 2D structure (SMILES format) of this compound.

  • Metabolite Prediction: Use computational tools to predict potential phase I and phase II metabolites of the parent compound, as these may also have off-target activities.[4]

  • Target Prediction: Submit the SMILES strings of the parent compound and its predicted metabolites to multiple web-based prediction servers that utilize different algorithms (e.g., 2D chemical similarity, machine learning).[4][5]

  • Data Aggregation and Prioritization: Consolidate the prediction results. Prioritize targets that are predicted by multiple tools with high confidence scores.[4]

Protocol 2: Broad-Panel In Vitro Safety Screening
  • Panel Selection: Choose a broad panel of targets that are commonly associated with adverse drug reactions. A comprehensive panel should include a diverse set of kinases, GPCRs, ion channels, transporters, and nuclear receptors.[6][13]

  • Assay Format: Typically, initial screening is performed at a single high concentration (e.g., 10 µM) in duplicate using radioligand binding assays or functional assays, depending on the target class.

  • Data Analysis: Calculate the percent inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition or activation.

  • Follow-up: For any identified hits, perform dose-response studies to determine the IC50 or EC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify direct target engagement in a cellular context.[12]

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound or vehicle control for a defined period.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting for a specific protein of interest or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct binding.

IV. Signaling Pathway Considerations

Given the structural motifs within this compound, several signaling pathways should be considered for potential off-target modulation.

Signaling_Pathways cluster_gpcr GPCR Signaling cluster_kinase Kinase Signaling cluster_nht Neurotransmitter Transport gpcr GPCRs g_protein G-Proteins gpcr->g_protein effector Effector Enzymes (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messengers (e.g., cAMP) effector->second_messenger rtk Receptor Tyrosine Kinases mapk_cascade MAPK Cascade (e.g., ERK, JNK) rtk->mapk_cascade transcription_factors Transcription Factors mapk_cascade->transcription_factors transporter Monoamine Transporters (DAT, SERT, NET) neurotransmitter Neurotransmitter Reuptake transporter->neurotransmitter synaptic_concentration Synaptic Concentration neurotransmitter->synaptic_concentration

Caption: Potential signaling pathways modulated by tetrahydroisoquinoline derivatives.

V. Data Summary Table

This table provides a template for summarizing the results of your off-target investigation.

Target Assay Type In Silico Score Single-Point Activity (%) IC50/EC50 (µM) Comments
On-Target FunctionalN/A>90%e.g., 0.05Primary therapeutic target.
Off-Target 1 Binding0.8575%e.g., 1.2Potential for side effects.
Off-Target 2 Enzymatic0.7260%e.g., 5.8Moderate potency.
Off-Target 3 Functional0.65<10%>100Not considered a significant liability.

VI. References

  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study. ResearchGate. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH. [Link]

  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Web-based tools for in silico prediction of potential off-target sites. ResearchGate. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. NIH. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. [Link]

  • (PDF) Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. ResearchGate. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

  • Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre. [Link]

  • The Integrated Platform. Beacon Discovery. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]

  • How to measure and minimize off-target effects... YouTube. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PubMed Central. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC - NIH. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • This compound. PubChemLite. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr. [Link]

  • Analogs of tetrahydroisoquinoline natural products that inhibit cell migration and target galectin-3 outside of its carbohydrate-binding site. PubMed. [Link]

  • Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. NIH. [Link]

  • SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. European Patent Office. [Link]

  • 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. PMC - NIH. [Link]

  • Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. [Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. NIH. [Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

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Technical Support Center: Optimizing "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the novel compound "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for determining the optimal dosage of this and similar small molecules in your cell culture experiments. Given the novelty of this specific chemical entity, this document outlines a robust, first-principles approach to systematically establish an effective working concentration, troubleshoot common experimental hurdles, and ensure the scientific validity of your findings.

Frequently Asked Questions (FAQs)

Here we address common initial questions researchers may have when beginning to work with a new small molecule like "this compound".

Q1: What is the expected biological activity of "this compound"?

A1: "this compound" belongs to the broad class of tetrahydroisoquinolines (THIQs), a scaffold known for a wide range of pharmacological activities.[1] THIQ-based compounds have been investigated for their potential in treating neurodegenerative disorders, as well as for their anti-infective and anti-cancer properties.[1] For instance, some THIQ derivatives have been shown to modulate the proteolytic processing of amyloid precursor protein (APP) or act as inhibitors of enzymes like Protein Arginine Methyltransferase 5 (PRMT5).[2][3] The acetamide group is also a common feature in many biologically active molecules.[4][5] However, as "this compound" is a novel compound, its specific mechanism of action must be determined empirically through rigorous experimentation.

Q2: How should I prepare a stock solution of this compound?

A2: The solubility of a novel compound is often unknown and must be determined. Based on the general properties of related structures, it is advisable to first attempt dissolving the compound in a common, cell-culture compatible organic solvent such as dimethyl sulfoxide (DMSO).[6] Start by preparing a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of the solvent in your cell culture media. It is critical to ensure the final DMSO concentration in your experiments does not exceed a level that affects cell viability, typically below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. If solubility is an issue, other solvents like ethanol may be considered, or solubility-enhancing modifications to the compound might be necessary.[1]

Q3: What is a reasonable starting concentration range for my initial experiments?

A3: When working with a compound of unknown potency, it is best to screen a wide range of concentrations. A logarithmic dilution series is highly recommended to efficiently cover several orders of magnitude.[7] A good starting point would be a range from nanomolar to millimolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).[7] This initial broad screen will help identify a narrower, more relevant concentration range for subsequent, more detailed dose-response studies.

Q4: How long should I expose my cells to the compound?

A4: The optimal treatment duration is dependent on the biological question you are asking and the expected mechanism of action. For acute effects, a shorter incubation time (e.g., a few hours) may be sufficient. For chronic effects or those that require changes in gene expression or protein synthesis, longer incubation times (e.g., 24, 48, or 72 hours) are more appropriate. It is advisable to perform a time-course experiment in conjunction with your initial dose-ranging studies to determine the optimal endpoint.

Experimental Protocols & Methodologies

A systematic approach is crucial when determining the optimal dosage of a novel compound. The following protocols provide a validated workflow for this process.

Protocol 1: Determining the Cytotoxic Profile via Cell Viability Assay

The first step is to assess the compound's effect on cell viability and proliferation.[8] This will establish the concentration range that is non-toxic and suitable for functional assays, as well as determine the concentration at which the compound may have cytotoxic effects.

Objective: To determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) of the compound in your cell line of interest.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • "this compound"

  • DMSO (or other appropriate solvent)

  • 96-well clear-bottom cell culture plates

  • A cell viability reagent (e.g., Resazurin-based, MTT, or ATP-based assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically overnight).[9]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in complete cell culture medium. Remember to include a vehicle control (medium with DMSO) and a positive control for cell death if available.

  • Treatment: Carefully remove the existing medium from the cells and add the 2x compound dilutions.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50/GI50 value.[10][11]

Workflow for Determining Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of compound B->C D Incubate for desired duration (e.g., 24-72h) C->D E Add cell viability reagent D->E F Measure signal with plate reader E->F G Normalize data to vehicle control F->G H Plot dose-response curve G->H I Calculate IC50/GI50 H->I

Caption: Workflow for determining compound cytotoxicity.

Protocol 2: Generating a Dose-Response Curve for a Functional Readout

Once you have established the non-toxic concentration range, you can proceed to assess the compound's effect on a specific biological function.

Objective: To determine the EC50 (half-maximal effective concentration) of the compound for a specific functional response.

Procedure:

This protocol is similar to the cytotoxicity assay, but instead of measuring cell viability, you will measure a functional endpoint relevant to the hypothesized mechanism of action. This could be:

  • Enzyme activity: Using a specific substrate that produces a measurable signal.

  • Gene expression: Measuring changes in mRNA levels of a target gene via qPCR.

  • Protein expression or phosphorylation: Assessing changes in protein levels or post-translational modifications via Western blotting, ELISA, or immunofluorescence.

  • Second messenger levels: Measuring changes in intracellular signaling molecules like cAMP or calcium.

The key is to select a concentration range well below the cytotoxic threshold to ensure that the observed effects are not due to cell death.

Troubleshooting Guide

Problem: The compound precipitates in the cell culture medium.

  • Cause: Poor solubility of the compound in aqueous solutions.

  • Solution:

    • Lower the final concentration: Your working concentration may be above the solubility limit.

    • Increase the stock concentration: This will decrease the volume of stock solution added to the medium, potentially reducing precipitation.

    • Use a different solvent: If DMSO is not effective, consider other biocompatible solvents. Always test the new solvent for toxicity to your cells.

    • Warm the medium: Gently warming the medium to 37°C before adding the compound can sometimes help.

    • Consider formulation: For in vivo studies or persistent in vitro issues, formulation with excipients may be necessary.

Problem: High variability between replicate wells.

  • Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.

  • Solution:

    • Ensure a single-cell suspension: Proper trypsinization and cell counting are critical for consistent seeding.

    • Use a multichannel pipette: For adding reagents and compounds to minimize pipetting variability.

    • Avoid edge effects: Do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to maintain humidity.

    • Check for contamination: Microbial contamination can lead to inconsistent results.

Problem: No observable effect at non-toxic concentrations.

  • Cause: The compound may not be active in your chosen cell line or assay, the incubation time may be inappropriate, or the compound may not be cell-permeable.

  • Solution:

    • Extend the incubation time: The effect may take longer to manifest.

    • Use a different cell line: The target of your compound may not be present or functionally important in your current cell line.

    • Consider a cell-free assay: If you suspect a lack of cell permeability, test the compound's activity on a purified protein or in a cell lysate.

    • Perform a target engagement assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to its intended target within the cell.[12]

Data Presentation

Table 1: Example Data for Initial Dose-Ranging Study

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.7 ± 5.1
0.195.3 ± 4.8
189.1 ± 6.2
1052.4 ± 7.3
1005.6 ± 2.1

Table 2: Summary of Key Pharmacological Parameters

ParameterDescriptionHow to Determine
IC50 Concentration that inhibits a biological process (e.g., cell growth) by 50%.Dose-response curve from a cytotoxicity assay.
EC50 Concentration that produces 50% of the maximal response in a functional assay.Dose-response curve from a functional assay.
Therapeutic Window The concentration range between the EC50 and the onset of cytotoxicity.Comparison of EC50 and IC50 values.

Visualizing the Experimental Workflow

G A Start: Novel Compound B Determine Solubility & Prepare Stock Solution A->B C Initial Broad-Range Cytotoxicity Screen (nM to mM) B->C D Determine Non-Toxic Concentration Range C->D E Functional Assay Dose-Response (EC50) D->E F Refined Cytotoxicity Assay (IC50) D->F G Calculate Therapeutic Window E->G F->G H Proceed to Mechanism of Action Studies G->H

Caption: Overall workflow for dosage optimization.

References

  • 2,2,2-Trifluoro-N-(isoquinolin-5-ylmeth-yl)acetamide. PubMed.
  • New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription.
  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor.
  • A Comprehensive Guide to Optimizing Your Small Molecule Drug Development Str
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed.
  • Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline deriv
  • Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Supporting Information Table of Contents (i) Experimentals.... DOI.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Rapid generation of dose-response curves for high throughput screening. Tecan.
  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Dose optimization for cell culture.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Designing drug response experiments and quantifying their results. PubMed Central.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Regulatory Knowledge Guide for Small Molecules.
  • Cell viability assays. Abcam.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • Exploring Options for Optimizing Cell Line Development. Pharmaceutical Technology.
  • How Do I Perform a Dose-Response Experiment?. GraphPad.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
  • Best practices for optimizing Cell Line Development processes.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • Cell Health Screening Assays for Drug Discovery.
  • Dose–Response Curves Explained: From Experiment to EC₅₀. (2025). YouTube.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
  • The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience.
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide. EvitaChem.
  • Cell Viability Assays. Thermo Fisher Scientific.
  • Dose-response Curve Analysis; Modified EM Algorithm. D-Scholarship@Pitt.
  • Showing Compound Acetamide (FDB008298). FooDB.
  • Acetamide. Wikipedia.

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Technical Support Center: Reaction Condition Refinement for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Synthetic Challenges

Welcome to the Technical Support Center for the synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your reaction conditions and overcome common experimental hurdles. As Senior Application Scientists, we combine technical accuracy with field-proven insights to ensure your success.

Introduction: The Synthetic Challenge

Proposed Synthetic Pathway

A logical and commonly employed strategy for synthesizing 5-substituted THIQs involves a sequence of protection, directed functionalization, elaboration, and deprotection. The following workflow provides a roadmap for your synthesis.

Synthetic Pathway start 1,2,3,4-Tetrahydroisoquinoline step1 N-Protection (e.g., Boc-anhydride) start->step1 Protection step2 Directed ortho-Metalation (DoM) at C5 step1->step2 Regioselective Functionalization step3 Quenching with an Electrophile (e.g., CO2) step2->step3 Introduction of Carboxyl Group step4 Amide Coupling step3->step4 Amide Bond Formation step5 N-Deprotection step4->step5 Final Product product This compound step5->product

Caption: Proposed multi-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, organized by the key synthetic steps.

Part 1: N-Protection of the Tetrahydroisoquinoline Core

Q1: Why is N-protection necessary, and what are the optimal conditions for Boc protection?

A1: The secondary amine of the tetrahydroisoquinoline ring is a nucleophile and can interfere with subsequent reactions, particularly the highly basic conditions of directed ortho-metalation. Protection of this nitrogen is crucial for achieving high yields and preventing side products. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under basic conditions and its straightforward removal under acidic conditions.[1][2]

Troubleshooting Guide: N-Boc Protection

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient Boc-anhydride or base.- Increase the equivalents of Boc-anhydride to 1.1-1.2. - Ensure at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.
Low reaction temperature.- While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can drive it to completion.
Difficult Product Isolation Emulsion during aqueous workup.- Add brine to the aqueous layer to break the emulsion. - Filter the organic layer through a pad of celite.
Low Yield Hydrolysis of Boc-anhydride.- Ensure all glassware and solvents are dry.

Step-by-Step Protocol: N-Boc Protection of 1,2,3,4-Tetrahydroisoquinoline

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.1 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can often be used without further purification.

Part 2: Directed ortho-Metalation (DoM) for C5-Functionalization

This is the most critical and challenging step in the synthesis. The N-Boc group acts as a directed metalation group (DMG), facilitating deprotonation at an adjacent ortho position by a strong base like n-butyllithium or sec-butyllithium.[3][4]

Q2: I am getting a mixture of C5 and C8 lithiation. How can I improve the regioselectivity for the C5 position?

A2: Achieving high regioselectivity in the DoM of N-Boc-tetrahydroisoquinoline can be challenging. The electronic and steric environment of the aromatic ring influences the site of deprotonation.

Troubleshooting Guide: Regioselectivity in DoM

Issue Potential Cause Troubleshooting Steps
Poor Regioselectivity Thermodynamic vs. kinetic control.- Lowering the reaction temperature (-78 °C) generally favors the kinetically favored product. - The choice of base can influence selectivity. Experiment with n-BuLi, sec-BuLi, or t-BuLi.
Presence of additives.- The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the aggregation state of the organolithium reagent and may improve selectivity.[5]
Low Conversion Insufficient base or deactivation of the base.- Ensure strictly anhydrous conditions. Trace water will quench the organolithium reagent. - Use freshly titrated butyllithium. - Increase the equivalents of the base incrementally (e.g., from 1.1 to 1.5 eq).

digraph "Directed_ortho_Metalation" {
graph [splines=ortho, nodesep=0.5];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

sub [label="N-Boc-THIQ"]; base [label="Strong Base (e.g., s-BuLi)"]; intermediate [label="Lithiation at C5"]; electrophile [label="Electrophile (e.g., CO2)"]; product [label="C5-functionalized THIQ"];

sub -> intermediate [label="Deprotonation"]; base -> intermediate; intermediate -> product [label="Quenching"]; electrophile -> product; }

Sources

Technical Support Center: Crystallization of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a high-quality, crystalline solid form of this active pharmaceutical ingredient (API). Crystallization is a critical unit operation that dictates purity, stability, and bioavailability, making a robust and reproducible process essential for successful drug development.[1]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization behavior?

The molecular structure of this compound—featuring a secondary amine within the tetrahydroisoquinoline (THIQ) core, an amide group, and an aromatic ring—presents several factors that govern its crystallization. The presence of hydrogen bond donors (N-H in the amine and amide) and acceptors (C=O in the amide, N in the amine) suggests a high propensity for forming strong, directional intermolecular interactions, which are fundamental to creating a stable crystal lattice.[2][3] However, the molecule's conformational flexibility and the potential for the amine to be protonated can introduce complexity.

Q2: How does pH impact the crystallization of this compound?

Given the presence of a basic secondary amine (pKa estimated in the 8-10 range) and a very weakly acidic amide N-H, pH is a critical parameter.[4] The solubility of the compound is expected to be highly pH-dependent.

  • At low pH (acidic conditions): The secondary amine will be protonated, forming a salt. This cationic form is typically much more soluble in aqueous and polar protic solvents, which can be leveraged for purification but may inhibit crystallization from a neutral form.

  • At neutral to high pH (basic conditions): The compound exists as the free base. Crystallization is typically performed on this neutral form. Controlling the pH away from the isoelectric point can be a strategy to modulate solubility and control supersaturation.[5][6] Uncontrolled pH can lead to inconsistent results or the crystallization of an unintended salt form.

Q3: What is polymorphism, and why is it a critical consideration for this API?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[7][8] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[9][10] For a pharmaceutical compound, an uncontrolled polymorphic transformation can lead to changes in drug performance and stability.[7][11] It is crucial to identify the most stable polymorph and develop a crystallization process that consistently produces it to ensure product quality and meet regulatory requirements.[11] Factors like solvent choice, cooling rate, and supersaturation level can all influence which polymorph is formed.[10]

Q4: What is a good starting point for solvent selection?

A systematic solvent screen is the cornerstone of developing a crystallization process.[12] Based on the functional groups of the molecule (amine, amide, aromatic system), a range of solvents with varying polarities should be investigated. The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsPolarityBoiling Point (°C)Rationale & Typical Use
Alcohols Methanol, Ethanol, Isopropanol (IPA)High65, 78, 82Good solvents at high temperatures due to hydrogen bonding capability. Often used in cooling crystallizations.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Medium-High56, 80Good dissolving power for a range of polarities. Volatility can be useful for evaporation methods.
Esters Ethyl Acetate (EtOAc)Medium77Versatile solvent, often used in combination with anti-solvents.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFMedium66, 80Can be effective, but peroxide formation in THF is a safety consideration. 2-MeTHF is a greener alternative.
Aromatic TolueneLow111May be useful if solubility in polar solvents is too high.
Anti-Solvents Heptane/Hexane, Water, Diethyl EtherLow/High98/69, 100, 35Used to induce precipitation when added to a solution of the compound. The choice depends on miscibility with the primary solvent.[13][14][15]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of this compound. Each issue is followed by an analysis of probable causes and actionable, step-by-step protocols for resolution.

Problem 1: My compound "oiled out" or formed a sticky, amorphous solid instead of crystallizing.

Probable Cause(s): "Oiling out," or liquid-liquid phase separation, occurs when supersaturation is generated at a temperature above the melting point of the solid in the solvent/impurity mixture.[16] This is often caused by cooling the solution too rapidly or by using a solvent system in which the compound's solubility gradient is extremely steep. The resulting oil is a highly supersaturated, amorphous form of the compound that is difficult to crystallize.[17]

Solution Workflow:

G cluster_solutions Troubleshooting Steps start Oiling Out Occurs s1 Reduce Cooling Rate (Protocol 1A) start->s1 s2 Increase Solvent Volume start->s2 s3 Introduce Anti-Solvent (Protocol 1B) start->s3 s4 Seed the Solution (Protocol 1C) s1->s4 s2->s4 s3->s4 end Crystalline Product s4->end

Caption: Decision tree for addressing oiling out.

Protocol 1A: Modify the Cooling Profile

  • Re-heat: Gently re-heat the oiled-out solution until it becomes clear and homogeneous again.

  • Add Solvent: Add a small additional volume (10-20%) of the primary solvent to reduce the level of supersaturation.[18]

  • Slow Cooling: Implement a very slow, controlled cooling ramp. A rate of 5-10 °C per hour is a good starting point. This allows the system to remain in the metastable zone for longer, favoring crystal growth over nucleation or oiling out.[19][20]

  • Isothermal Hold: If the approximate saturation temperature is known, hold the temperature just below this point for 1-2 hours before continuing the cooling ramp.

Protocol 1B: Anti-Solvent Crystallization

This technique reduces solubility at a constant temperature, avoiding the thermal issues that can cause oiling out.[13][21]

  • Dissolve: Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, isopropanol) at a controlled temperature (e.g., 30 °C).

  • Select Anti-Solvent: Choose an anti-solvent that is fully miscible with the primary solvent but in which the compound is poorly soluble (e.g., water, heptane).[22]

  • Slow Addition: Add the anti-solvent dropwise to the stirred solution. A syringe pump is ideal for maintaining a slow, consistent addition rate.

  • Monitor: Observe for the onset of turbidity (cloudiness), which indicates nucleation.

  • Equilibrate: Once precipitation begins, stop or slow the anti-solvent addition and allow the slurry to stir for several hours to permit crystal growth and equilibration.

Protocol 1C: Seeding the Solution

Seeding provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation and promoting crystallization in the desired form.[19][23]

  • Prepare Solution: Prepare a saturated or slightly supersaturated solution at a temperature where the compound is stable in solution.

  • Cool Slightly: Cool the solution to a point just within the metastable zone (i.e., slightly below the saturation temperature).

  • Add Seeds: Introduce a small quantity (0.1-1% by weight) of high-quality crystals of the desired polymorph.

  • Age: Hold the seeded solution at this temperature for 1-2 hours with gentle agitation to allow the seeds to grow.

  • Cool: Proceed with a slow cooling profile to complete the crystallization.

Problem 2: The resulting crystals are very fine or needle-like, causing difficult filtration and poor powder properties.

Probable Cause(s): The formation of very small particles (fines) or high-aspect-ratio needles is often the result of rapid nucleation caused by excessive supersaturation.[24] This "crashing out" creates a large number of nuclei simultaneously, leaving little solute available for subsequent growth. Certain solvents or the presence of specific impurities can also favor needle-like morphology.[24]

Solution Workflow:

G cluster_solutions Optimization Strategies start Poor Crystal Morphology (Fines, Needles) s1 Reduce Supersaturation (Slower cooling/addition) start->s1 s3 pH Adjustment (Protocol 2B) start->s3 s4 Solvent System Change start->s4 s2 Temperature Cycling (Protocol 2A) s1->s2 end Improved Crystal Size & Shape s2->end s3->end s4->end

Caption: Strategies to improve crystal size and shape.

Protocol 2A: Temperature Cycling / Slurry Aging (Ostwald Ripening)

This technique is used to increase the average particle size of a crystalline product. It relies on the principle that smaller particles have higher solubility than larger ones.

  • Crystallize: Perform an initial crystallization to generate the slurry of fine particles.

  • Cycle Temperature: Subject the slurry to a series of heating and cooling cycles. For example, heat the slurry by 5-10 °C, hold for 1-2 hours, then cool back to the initial temperature and hold again.

  • Mechanism: During the heating phase, the smallest crystals dissolve preferentially. During the cooling phase, the solute re-deposits onto the surface of the larger, existing crystals.

  • Repeat: Repeat this cycle 3-5 times. The result is a narrower crystal size distribution with a larger mean particle size.

Protocol 2B: pH Adjustment for Controlled Crystallization

For an ionizable compound like this, pH can be used as a "handle" to control supersaturation in a reactive crystallization.

  • Dissolve as Salt: Dissolve the compound in an aqueous solvent under acidic conditions (e.g., pH 2-3) where it is highly soluble as the hydrochloride salt.

  • Controlled Neutralization: Slowly add a base (e.g., 1M NaOH solution) dropwise with vigorous stirring.

  • Induce Nucleation: Bring the pH up to the point where precipitation begins (e.g., pH ~7-8).

  • Control Growth: Continue the slow addition of base to maintain a steady, low level of supersaturation as the neutral form crystallizes, allowing for controlled growth rather than rapid precipitation. This method can often produce well-defined, equant crystals.[5]

Problem 3: The crystallization is inconsistent, sometimes yielding a different crystal form (polymorph).

Probable Cause(s): Uncontrolled polymorphism is a major risk in pharmaceutical development.[8] The appearance of a new, more stable polymorph can have disastrous consequences for a drug product.[7] Inconsistency often arises from subtle variations in process parameters such as hold times, agitation rates, impurity profiles, or even the scale of the experiment.[11][19] Often, a less stable (kinetically favored) form crystallizes first and may or may not convert to the more stable (thermodynamically favored) form during the process.[8]

Protocol 3A: Definitive Seeding with the Target Polymorph

This is the most powerful method for ensuring polymorphic control.[19]

  • Identify Forms: Characterize all known polymorphs and identify the desired (usually the most stable) form.

  • Generate Seeds: Prepare pure, high-quality seed crystals of the target polymorph.

  • Define Metastable Zone: Experimentally determine the metastable zone width (the region of supersaturation where spontaneous nucleation does not occur).[12]

  • Execute Seeded Crystallization: Design the crystallization process (cooling or anti-solvent) to operate entirely within the metastable zone. Add seed crystals (Protocol 1C) at the beginning of the process. The seeds will then grow into the final product, ensuring that only the desired form is produced.

Protocol 3B: Slurry Conversion to the Thermodynamically Stable Form

If you have a mixture of forms or have isolated a metastable form, you can convert it to the most stable polymorph via a slurry experiment.

  • Prepare Slurry: Create a suspension (slurry) of the crystalline material in a solvent in which it has slight-to-moderate solubility.

  • Agitate: Stir the slurry at a constant temperature for an extended period (24-72 hours).

  • Mechanism: Over time, the metastable form will dissolve and the more stable, less soluble form will crystallize from solution until the entire solid phase has converted.

  • Monitor: Periodically sample the solid and analyze it using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to monitor the conversion. This method is also a reliable way to determine which polymorph is the most stable under a given set of conditions.

References

  • Antisolvent Crystallization. RM@Schools. Available from: [Link]

  • Lee, E.H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available from: [Link]

  • Black, S.N., et al. (2007). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available from: [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Available from: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Mettler Toledo. Available from: [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Available from: [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ijpbms.com. Available from: [Link]

  • Jagiellońskie Centrum Innowacji. (2017). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. Available from: [Link]

  • Google Patents. Processes involving the use of antisolvent crystallization. Google Patents.
  • Di Profio, G., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC - NIH. Available from: [Link]

  • Ono, T., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. NIH. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • de Piedade, M.E.M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available from: [Link]

  • Kamel, S.A., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. IUCr Journals. Available from: [Link]

  • CCDC. Guide for crystallization. CCDC. Available from: [Link]

  • PubChem. This compound. PubChem. Available from: [Link]

  • ResearchGate. Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. ResearchGate. Available from: [Link]

  • AstraZeneca. (2021). A Scientist's Guide to Crystallization Process Development. YouTube. Available from: [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available from: [Link]

  • C3, University of Birmingham. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC - NIH. Available from: [Link]

  • Kamel, S.A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)...]. NIH. Available from: [Link]

  • MIT. First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT DSpace. Available from: [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • Technobis. (2018). Control your crystallization parameters. Technobis. Available from: [Link]

  • University of Limerick. (2024). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. UL Research Repository. Available from: [Link]

  • Wood, B., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available from: [Link]

  • Betz, G., et al. (2021). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. Available from: [Link]

  • ResearchGate. Acetamide crystallization simulation. ResearchGate. Available from: [Link]

  • Cool Separations. Cooling Crystallization Technology. Cool Separations. Available from: [Link]

  • LookChem. Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL). LookChem. Available from: [Link]

  • Lim, M., et al. (2018). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. Available from: [Link]

  • Royal Society of Chemistry. (2020). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]

  • FooDB. (2010). Showing Compound Acetamide (FDB008298). FooDB. Available from: [Link]

  • MDPI. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. NIH. Available from: [Link]

  • University of Rochester. Solvent Miscibility Table. University of Rochester. Available from: [Link]

  • ResearchGate. (2013). Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2- sulfonamide obtained using H6P2W18O62 as acidic solid catalyst. ResearchGate. Available from: [Link]

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Technical Support Hub: Navigating Analytical Method Validation for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical method validation for 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals. The unique structure of this molecule, featuring a basic tetrahydroisoquinoline (THIQ) core, presents specific and predictable challenges during analysis, particularly in reversed-phase liquid chromatography.

This hub provides field-proven insights and systematic troubleshooting guides to help you develop robust, accurate, and compliant analytical methods.

Section 1: Troubleshooting Guide - Common HPLC/UPLC Method Issues

High-performance liquid chromatography (HPLC) is the cornerstone for analyzing compounds like this compound. However, its basic nature frequently leads to chromatographic issues. Below is a logical workflow for diagnosing and resolving poor peak shape, a primary challenge for this analyte.

G cluster_0 Troubleshooting Workflow: Peak Tailing cluster_1 Chemical Interaction Solutions Start Observe Peak Tailing (Asymmetry Factor > 1.2) CheckSystem 1. System Check Is the issue peak-specific or system-wide? Start->CheckSystem SystemIssue System-Wide Issue: - Check for extra-column volume (tubing, fittings) - Inspect for leaks - Run system suitability test CheckSystem->SystemIssue All peaks affected AnalyteSpecific Analyte-Specific Issue: Likely chemical interaction with stationary phase. CheckSystem->AnalyteSpecific Only target analyte affected CheckpH 2. Mobile Phase pH Is pH << analyte pKa and > 2.5? AnalyteSpecific->CheckpH AdjustpH Action: Adjust mobile phase pH to 2.5-3.0 with TFA or formic acid to suppress silanol ionization. CheckpH->AdjustpH No CheckColumn 3. Column Chemistry Are you using a modern, end-capped C18 or a specialized column? CheckpH->CheckColumn Yes AdjustpH->CheckColumn ChangeColumn Action: Switch to a high-purity silica column with robust end-capping. Consider a polar-embedded or phenyl-hexyl phase. CheckColumn->ChangeColumn No ConsiderModifier 4. Mobile Phase Modifier Is peak shape still suboptimal? CheckColumn->ConsiderModifier Yes ChangeColumn->ConsiderModifier AddModifier Action: - Increase buffer concentration (e.g., 20-50 mM). - Add a sacrificial base (e.g., 0.1% Triethylamine) as a last resort. ConsiderModifier->AddModifier Yes End Peak Shape Optimized (Asymmetry Factor ≈ 1.0) AddModifier->End

Caption: Troubleshooting workflow for HPLC peak tailing.

Q1: My peak for this compound is showing significant tailing. What is the root cause and how can I fix it?

A1: Severe peak tailing for this analyte is almost certainly caused by secondary ionic interactions between the protonated basic nitrogen of the THIQ ring and deprotonated (negatively charged) residual silanol groups on the surface of the silica-based stationary phase.[1][2][3]

Causality: At a typical analytical pH range (e.g., 3-7), the secondary amine on your molecule is protonated (positively charged), while some surface silanols on the column packing are ionized (negatively charged). This interaction acts as a form of ion-exchange chromatography, leading to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak.

Solutions (in order of preference):

  • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the surface silanols.[3]

    • Action: Lower the mobile phase pH to a range of 2.5 - 3.0 using an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. At this low pH, the silanols are protonated and neutral, minimizing the secondary interactions.[3]

  • Column Selection: Not all C18 columns are created equal.

    • Action: Use a modern, high-purity silica column that features extensive "end-capping." End-capping uses a small silylating agent (like trimethylchlorosilane) to shield many of the residual silanol groups, making the surface more inert.[2]

  • Increase Buffer Strength: A higher concentration of buffer ions can help saturate the active sites on the stationary phase.

    • Action: If already using a buffer (e.g., phosphate or acetate), try increasing its concentration to 20-50 mM.[3] This can help shield the analyte from the silanols.

  • Use of a Sacrificial Base (Use with Caution):

    • Action: Adding a small, basic modifier like 0.05-0.1% triethylamine (TEA) to the mobile phase can be effective.[3] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding the larger analyte from these interactions. Note that TEA can be difficult to remove from the column and may suppress MS signal if using LC-MS.

Q2: I'm observing carryover of the analyte in my blank injections after a high-concentration standard. What should I do?

A2: Carryover is often a result of the same active sites that cause peak tailing, but located anywhere in the flow path (injector, tubing, column). The basic nature of your analyte makes it "sticky."

Solutions:

  • Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is stronger than your mobile phase.

    • Action: Use a wash solution containing a high percentage of organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., 0.1% formic acid). This helps to fully solubilize and protonate the analyte, stripping it from any active sites.

  • Check for Column Contamination: The column inlet frit or the head of the column can accumulate strongly adsorbed analyte.

    • Action: If your column allows, try back-flushing it according to the manufacturer's instructions. If the problem persists, installing a guard column can be a cost-effective way to protect the analytical column from strongly retained matrix components.[1]

  • Material Compatibility: Ensure all tubing and fittings are appropriate.

    • Action: Use PEEK or stainless steel tubing. Avoid using different types of fittings from different manufacturers, as this can create small dead volumes where the sample can get trapped.

Section 2: FAQs on Method Validation Strategy

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4][5] For this compound, the focus is on ensuring the method is stability-indicating.

G cluster_0 Interrelationship of Core Validation Parameters (ICH Q2(R1)) Specificity Specificity / Selectivity (Foundation) Linearity Linearity & Range Specificity->Linearity Prerequisite for all quantitative tests Accuracy Accuracy (Trueness) Specificity->Accuracy Prerequisite for all quantitative tests Precision Precision (Repeatability & Intermediate) Specificity->Precision Prerequisite for all quantitative tests LOQ Limit of Quantitation (LOQ) Specificity->LOQ Prerequisite for all quantitative tests Linearity->Accuracy Demonstrated across the range Linearity->Precision Demonstrated across the range Robustness Robustness Accuracy->Robustness Must be maintained Precision->Robustness Must be maintained

Caption: Relationship between key analytical validation parameters.

Validation Parameters Summary
Validation ParameterAcceptance Criteria (Typical)Specific Challenge for this compound
Specificity No interference from placebo, impurities, or degradants at the analyte's retention time. Peak purity index > 0.99.High. Potential for co-elution with degradation products. Forced degradation studies are essential to prove the method is "stability-indicating."[6][7]
Linearity Correlation coefficient (r²) ≥ 0.999Medium. Peak tailing at high concentrations can affect the linear response. Ensure the detector is not saturated.
Range Assay: 80-120% of test concentration. Impurity: LOQ to 120% of specification.Medium. Linked to linearity. Poor peak shape can limit the usable upper range.
Accuracy 98.0% - 102.0% recovery for assay.Medium. Can be affected by poor peak integration due to tailing or by analyte adsorption to surfaces at low concentrations.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Low. Generally straightforward if the system is well-equilibrated and peak shape is controlled.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Precision at LOQ (RSD ≤ 10%).Medium. Analyte "stickiness" can lead to poor recovery and precision at very low levels.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±5°C).High. Method performance, especially peak shape and retention time, may be highly sensitive to mobile phase pH. This must be thoroughly investigated.

Acceptance criteria are typical and should be defined in the validation protocol.

Q3: How do I design an effective forced degradation study for this molecule?

A3: A forced degradation (or stress testing) study is critical to developing a stability-indicating method.[6][7] The goal is to intentionally degrade the drug substance to produce potential degradation products. The target degradation is typically 5-20%.[6][8] If degradation exceeds 20%, it can be difficult to distinguish primary degradants from secondary ones.

Causality: The study exposes the analyte to harsh conditions to identify likely degradation pathways and ensure your analytical method can separate the resulting degradation products from the intact drug.[9]

Protocol: A detailed protocol is provided in the next section. Key conditions to test include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[6]

Q4: What makes a method "stability-indicating" and why is it so important?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or placebo components.[7][9]

Trustworthiness: It is the single most important characteristic of a stability study method. Without it, you cannot trust that a decrease in the API peak area is real or simply due to co-elution with a degradant. A non-specific method might show "no change" in API concentration over time, while in reality, the API is degrading, but its degradant peak is hidden under the main peak, giving a false impression of stability. This has direct implications for patient safety and product efficacy.

Section 3: Detailed Experimental Protocol

Protocol: Forced Degradation Study for this compound

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Mobile phase buffers and modifiers (e.g., Formic acid, TFA)

  • Class A volumetric flasks

  • Calibrated pH meter, heating block/oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).[8]

  • Untreated Control: Dilute the stock solution with the mobile phase to the nominal analytical concentration. Analyze immediately. This is your t=0 reference.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M HCl.

    • Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Withdraw aliquots at each time point, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to the nominal concentration with the mobile phase and analyze.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M NaOH.

    • Keep at room temperature or heat gently (e.g., 40°C), monitoring for degradation.

    • Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% H₂O₂.

    • Keep at room temperature and protect from light.

    • Monitor over time (e.g., 2, 4, 8, 24 hours), then dilute and analyze.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for a set period.

    • Also, store a solution of the drug substance at 60°C.

    • Prepare samples for analysis at various time points.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]

    • Analyze the samples alongside a control sample protected from light.

Data Analysis:

  • For each condition, chromatographically analyze the stressed samples against the untreated control.

  • Calculate the percentage of degradation.

  • Evaluate peak purity of the main analyte peak using a photodiode array (PDA) detector to ensure it is spectrally pure.

  • Document the retention times and peak areas of all new peaks (degradants). The method is considered stability-indicating if all degradant peaks are successfully separated from the main analyte peak (Resolution > 2).

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Rondaxe. [Link]

  • A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry . PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC International. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Tips and Tricks of HPLC System Troubleshooting . Agilent Technologies. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]

  • A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of . ijamscr. [Link]

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Technical Support Center: Mitigating In Vitro Cytotoxicity of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of the investigational compound "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" (hereafter referred to as Compound TQ-A). While specific public data on Compound TQ-A is limited, this document leverages established principles of toxicology and pharmacology related to the tetrahydroisoquinoline (THIQ) scaffold to provide a robust framework for troubleshooting and mitigating unintended cytotoxic effects in your cell-based assays.

The THIQ core is present in many natural and synthetic compounds with diverse biological activities.[1] However, some THIQ derivatives are known to exhibit neurotoxic properties, potentially through mechanisms like inhibition of mitochondrial respiration or the generation of reactive oxygen species (ROS).[2] This guide will provide a logical progression from confirming the cytotoxic effect to systematically investigating its cause and implementing strategies for its reduction.

Part 1: Initial Assessment & Characterization of Cytotoxicity

Frequently Asked Questions (FAQs): Initial Observations

Q1: My initial screening shows high cytotoxicity for Compound TQ-A across multiple cell lines. What are my first troubleshooting steps?

A1: The first step is to confirm that the observed effect is a genuine biological response to the compound and not an experimental artifact.[3] Systematically verify the following:

  • Concentration Calculations: Double-check all dilution and stock solution calculations. A simple decimal error is a common source of unexpectedly high toxicity.

  • Compound Solubility & Stability: Has the compound precipitated in the culture medium?[3][4] Visually inspect the wells under a microscope. Poor solubility can lead to compound crystals that cause physical damage to cells or result in inaccurate concentrations. Also, consider if the compound might be unstable in the medium, degrading into a more toxic substance.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is well below the toxic threshold for your specific cell lines, which is typically below 0.5%.[5] Run a vehicle-only control curve to confirm.

  • Assay Interference: Some compounds can directly interfere with assay reagents. For example, a colored compound can alter absorbance readings in an MTT assay, or a reducing agent can directly convert the MTT reagent, mimicking metabolic activity.[4][5] Include "compound-only" controls (no cells) to check for such interference.[6]

Q2: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?

A2: This is a critical distinction for mechanism-of-action studies. A cytotoxic effect reduces the number of viable cells, whereas a cytostatic effect prevents cell proliferation.[3]

  • Method: Perform a time-course experiment (e.g., 24, 48, 72 hours) and measure both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity assay like LDH release) and total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT).

  • Interpretation:

    • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a drop in the total cell number compared to the vehicle control.

    • Cytostaticity: The total cell number will plateau or increase much slower than the control, while the percentage of viable cells remains high.[3]

Part 2: Investigating the Mechanism & Advanced Troubleshooting

Once you have confirmed a true cytotoxic effect, the next step is to probe the underlying mechanism. Many small molecules induce cytotoxicity through common pathways such as oxidative stress or apoptosis.

Troubleshooting Workflow for Cytotoxicity

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mitigation Strategy A High Cytotoxicity Observed B Verify Concentration & Solubility A->B C Check Solvent Toxicity A->C D Test for Assay Interference A->D E Artifactual Result B->E Issue Found F Confirmed Cytotoxicity B->F All Clear C->E Issue Found C->F All Clear D->E Issue Found D->F All Clear G Hypothesize Mechanism F->G H Oxidative Stress? G->H I Apoptosis? G->I J Off-Target / Other? G->J K Co-treat with Antioxidant (e.g., NAC) H->K L Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) I->L M Modify Assay Conditions (Serum, Time) J->M N Cytotoxicity Reduced? K->N L->N M->N

Caption: A workflow for troubleshooting and mitigating in vitro cytotoxicity.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q3: I suspect Compound TQ-A is causing oxidative stress. How can I test this and mitigate it?

A3: Tetrahydroisoquinolines can undergo oxidation, producing reactive oxygen species (ROS) that damage cellular components and lead to cell death.[2][7]

  • Detection: You can measure ROS production directly using fluorescent probes like DCFDA or CellROX Green Reagent in a plate-based assay or by flow cytometry. An increase in fluorescence in compound-treated cells compared to vehicle controls would indicate ROS induction.

  • Mitigation: The most straightforward mitigation strategy is to co-incubate your cells with an antioxidant.[8] N-acetylcysteine (NAC) is a common and effective choice as it serves as a precursor to the cellular antioxidant glutathione.[8]

    • Action: If the cytotoxicity of Compound TQ-A is significantly reduced in the presence of NAC, it strongly suggests that oxidative stress is a primary mechanism of toxicity.[9]

Q4: My microscopy images show classic signs of apoptosis (cell shrinkage, membrane blebbing). How can I confirm and prevent this?

A4: Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity and is executed by a family of enzymes called caspases.[10]

  • Detection: Apoptosis can be confirmed using several methods:

    • Annexin V/PI Staining: Use flow cytometry to detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

    • Caspase Activity Assays: Use a luminogenic or fluorogenic substrate for caspases (e.g., Caspase-Glo® 3/7 assay) to measure the activity of executioner caspases.[11]

  • Mitigation: To determine if caspase activation is required for the observed cytotoxicity, co-treat the cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK.[10][12]

    • Action: A rescue of cell viability in the presence of Z-VAD-FMK indicates that Compound TQ-A is inducing cell death via a caspase-dependent apoptotic pathway.[11][13]

Q5: The cytotoxicity of my compound varies significantly when I change the serum concentration in my media. Why does this happen?

A5: Serum proteins, particularly albumin, can bind to small molecules, effectively reducing their free concentration and bioavailability in the culture.[14][15][16] This is a critical consideration often overlooked.

  • Mechanism: If Compound TQ-A binds to serum proteins, increasing the serum percentage (e.g., from 5% to 10% FBS) will decrease the free concentration of the compound available to enter the cells, thereby reducing its apparent cytotoxicity.[17] Conversely, experiments in serum-free media may show exaggerated toxicity.[5][17]

  • Action:

    • Characterize the effect of serum on your compound's IC50 value by running dose-response curves in media containing different percentages of serum (e.g., 0.5%, 2%, 5%, 10%).

    • For mechanism-of-action studies, be aware that switching to low-serum or serum-free conditions may require a significant reduction in the compound concentration to avoid overwhelming toxicity.[17]

Part 3: Protocols for Mitigation Strategies

Here are detailed protocols for the key mitigation experiments discussed above.

Protocol 1: Co-incubation with N-acetylcysteine (NAC) to Assess Oxidative Stress
  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[18]

  • Reagent Preparation:

    • Prepare a 1 M stock solution of NAC in sterile water and neutralize to pH ~7.0 with NaOH. Filter-sterilize and store at -20°C.

    • Prepare serial dilutions of Compound TQ-A at 2X the final desired concentration.

    • Prepare a 2X working solution of NAC (e.g., 10 mM for a 5 mM final concentration) in culture media.

  • Treatment:

    • Control Wells: Add media only, media with vehicle, and media with 5 mM NAC only.

    • Compound TQ-A Only: Add the 2X serial dilutions of Compound TQ-A.

    • Co-treatment Wells: Add the 2X NAC working solution followed by the 2X serial dilutions of Compound TQ-A.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24-48 hours).

  • Viability Assay: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

  • Analysis: Compare the dose-response curve of Compound TQ-A alone with the curve from the co-treatment. A rightward shift in the IC50 value in the presence of NAC indicates mitigation of cytotoxicity by reducing oxidative stress.

Mitigating Agent Typical Working Concentration Mechanism of Action
N-acetylcysteine (NAC)1 - 10 mMGlutathione precursor, direct ROS scavenger[8]
Trolox100 - 500 µMWater-soluble Vitamin E analog, potent antioxidant
Catalase100 - 500 U/mLEnzyme that detoxifies hydrogen peroxide
Protocol 2: Co-incubation with Z-VAD-FMK to Assess Apoptosis
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of Z-VAD-FMK in DMSO.

    • Prepare serial dilutions of Compound TQ-A at 2X the final desired concentration.

  • Treatment:

    • Pre-incubate cells with Z-VAD-FMK (final concentration typically 20-50 µM) for 1-2 hours before adding Compound TQ-A.

    • Control Wells: Include media only, vehicle only, and Z-VAD-FMK only controls.

    • Add the 2X serial dilutions of Compound TQ-A to both the wells pre-incubated with Z-VAD-FMK and a set of wells without the inhibitor.

  • Incubation: Incubate for the desired duration.

  • Viability Assay: Assess cell viability.

  • Analysis: Compare the dose-response curves. A significant increase in cell viability in the presence of Z-VAD-FMK suggests the cytotoxicity is mediated by caspase-dependent apoptosis.[11]

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Kim, H. C., & Jhoo, W. K. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 21(4), 139–146. [Link]

  • The Future of Things. (2024). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Tait, S. W. G., & Green, D. R. (2012). A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening. PLoS One, 7(3), e33139. [Link]

  • Al-Mekhlafi, N. A., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules, 27(21), 7505. [Link]

  • Yamada, Y., et al. (2021). Serum Protein Adsorption Modulates the Toxicity of Highly Positively Charged Hydrogel Surfaces. ACS Applied Materials & Interfaces, 13(7), 8006–8014. [Link]

  • Forman, H. J., & Zhang, H. (2019). Modulating Oxidative Stress in Drug-Induced Injury and Metabolic Disorders: The Role of Natural and Synthetic Antioxidants. Oxidative Medicine and Cellular Longevity, 2019, 9537863. [Link]

  • Al-Mekhlafi, N. A., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. PubMed. Retrieved from [Link]

  • Witzke, O., et al. (2019). Small-Molecule Immunosuppressive Drugs and Therapeutic Immunoglobulins Differentially Inhibit NK Cell Effector Functions in vitro. Frontiers in Immunology, 10, 639. [Link]

  • Nakai, K., et al. (2019). Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. Scientific Reports, 9(1), 11622. [Link]

  • Will, Y., & Dykens, J. A. (2014). Drug-Induced Oxidative Stress and Toxicity. Drug-Induced Liver Disease, 145-173. [Link]

  • Julien, O., & Wells, J. A. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Differentiation, 28(10), 2839–2851. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12067-12097. [Link]

  • Yamada, Y., et al. (2021). Serum Protein Adsorption Modulates the Toxicity of Highly Positively Charged Hydrogel Surfaces. ACS Applied Materials & Interfaces, 13(7), 8006–8014. [Link]

  • Al-Mekhlafi, N. A., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. ResearchGate. Retrieved from [Link]

  • Ledson, J. A., et al. (2004). Inhibitors Directed towards Caspase-1 and -3 Are Less Effective than Pan Caspase Inhibition in Preventing Renal Proximal Tubular Cell Apoptosis. Nephron Experimental Nephrology, 98(3), e83-e93. [Link]

  • Gureev, A. P., & Popov, V. N. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers in Pharmacology, 14, 1197486. [Link]

  • Li, Y., et al. (2023). Translational Suppression of KRAS and NRAS via RNA G-Quadruplex-Targeting Small Molecules for Colorectal Cancer Therapy. Journal of Medicinal Chemistry, 66(2), 1184–1198. [Link]

  • Nabeshi, H., et al. (2011). Effect of serum protein on cell internalization of silica nanoparticles. Journal of Nanoparticle Research, 13(10), 5431–5439. [Link]

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  • Andrade, R. J., & Lucena, M. I. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 935–957. [Link]

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  • Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. [Link]

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  • Likhitwitayawuid, K., et al. (2012). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 20(17), 5227-5235. [Link]

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Validation & Comparative

A Comparative Guide to the Target Validation of Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the methodologies and tool compounds used to validate Bruton's tyrosine kinase (BTK) as a therapeutic target. We will dissect the experimental journey from initial biochemical characterization to cellular and in vivo confirmation, using the first-generation inhibitor Ibrutinib and the second-generation inhibitor Acalabrutinib as primary examples. This comparison will highlight the critical importance of selectivity and on-target engagement in drug development, offering researchers a robust framework for their own target validation studies.

Introduction: Why BTK is a Compelling Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling node in B-cell antigen receptor (BCR) and cytokine receptor pathways.[1][2] The BCR signaling cascade is fundamental for the proliferation, differentiation, survival, and apoptosis of B-cells.[3] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often hyperactive, leading to uncontrolled growth and survival of malignant cells.[4][5] BTK's central role in this pathological signaling makes it a highly attractive and validated target for therapeutic intervention.[6][7][8]

The core principle of targeting BTK is to disrupt the signaling cascade that malignant B-cells depend on, thereby inhibiting their growth and promoting programmed cell death (apoptosis).[9] The clinical success of BTK inhibitors has unequivocally validated this approach, transforming the treatment landscape for several B-cell cancers.[8][10]

The Target Validation Workflow: A Multi-Layered Approach

Validating a new therapeutic target is a rigorous, multi-step process designed to build a comprehensive evidence package. It confirms that modulating the target's activity will likely have the desired therapeutic effect with an acceptable safety profile. Our comparison of Ibrutinib and Acalabrutinib will be structured around this workflow.

G cluster_0 Phase 1: Biochemical & Cellular Validation cluster_1 Phase 2: In Vivo & Preclinical Validation A Biochemical Assays (Potency & Selectivity) B Cellular Target Engagement (Does the drug hit the target in a cell?) A->B C Downstream Pathway Modulation (Does it block the target's function?) B->C D In Vivo Efficacy Models (Does it work in a disease model?) C->D E Pharmacodynamics & Safety (Target Occupancy & Off-Target Effects) D->E

Caption: A generalized workflow for therapeutic target validation.

Comparative Analysis: Ibrutinib vs. Acalabrutinib

Both Ibrutinib and Acalabrutinib are irreversible inhibitors that form a covalent bond with a specific cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition.[3][4][5][11] However, their key differences lie in their selectivity, which has profound implications for their clinical safety profiles.

Mechanism of Action: Covalent Inhibition

The irreversible nature of these inhibitors is a key design feature. By forming a covalent bond, they achieve durable target inactivation that can last longer than the pharmacokinetic half-life of the drug in circulation. This ensures that BTK activity is suppressed until new protein is synthesized.

G BTK_Active BTK (Active) BTK_Inactive BTK-Inhibitor Complex (Irreversibly Inactivated) Cys481 Cys481 residue BTK_Active->Cys481 has Inhibitor Covalent Inhibitor (Ibrutinib / Acalabrutinib) Inhibitor->BTK_Inactive Covalently binds to Cys481

Caption: Covalent inhibitors irreversibly bind to Cys481 in BTK's active site.

Biochemical Potency and Selectivity

The first step in comparing tool compounds is to assess their potency against the intended target and their promiscuity against a panel of other related kinases. Second-generation inhibitors like Acalabrutinib were specifically designed to improve upon the selectivity of Ibrutinib.[7][12] Ibrutinib's off-target activity against other kinases, such as EGFR, ITK, and TEC, is believed to contribute to some of its side effects.[12][13][14]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetIbrutinib (1st Gen)Acalabrutinib (2nd Gen)Rationale for Comparison
BTK (On-Target) ~0.5 - 1.0 ~3 - 5 Both are highly potent against the intended target.
EGFR~5.0>1000Off-target inhibition linked to skin toxicities.[13]
ITK~10.0>1000Off-target inhibition may impair T-cell and NK cell function.[12]
TEC~78.0>1000Off-target inhibition may contribute to bleeding risks.
SRC Family KinasesPotentMinimalOff-target effects on this family can be broad.[15]

Note: IC50 values are aggregated from multiple literature sources for illustrative purposes.[12][15][16] Actual values may vary based on assay conditions.

This data clearly illustrates that while both drugs are potent BTK inhibitors, Acalabrutinib is significantly more selective, with substantially less activity against common off-targets.[10][12][15] This improved selectivity is a cornerstone of its "second-generation" status and is hypothesized to lead to a better safety profile.[13]

Cellular Target Engagement

A critical step is to confirm that a compound can enter a living cell and bind to its target. The NanoBRET™ Target Engagement assay is a gold-standard method for this.[17][18] It measures the displacement of a fluorescent tracer from a NanoLuciferase®-tagged target protein inside the cell, providing a quantitative measure of intracellular compound affinity.[19]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Added NLuc_BTK NanoLuc-BTK Fusion Tracer Fluorescent Tracer NLuc_BTK->Tracer Binds BRET High BRET Signal Tracer->BRET Energy Transfer NLuc_BTK2 NanoLuc-BTK Fusion Inhibitor BTK Inhibitor NLuc_BTK2->Inhibitor Binds NoBRET Low BRET Signal Inhibitor->NoBRET Displaces Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Studies using BRET assays have successfully confirmed the intracellular target engagement of BTK inhibitors and correlated these measurements with cellular functional readouts.[17][20] This provides direct evidence that the compound is hitting its intended target in a physiological context.

Downstream Pathway Inhibition

Confirming target engagement must be followed by demonstrating functional consequences. For BTK, this means showing a reduction in the phosphorylation of BTK itself (autophosphorylation at Tyr223) and its key downstream substrates, like PLCγ2.[12][21] Western blotting is the standard technique for this analysis.

A successful BTK inhibitor should produce a dose-dependent decrease in phosphorylated BTK (pBTK) and phosphorylated PLCγ2 (pPLCγ2) upon cellular stimulation. Both Ibrutinib and Acalabrutinib have been shown to effectively inhibit this downstream signaling cascade in CLL cells.[7]

Table 2: Expected Western Blot Results

Treatment ConditionpBTK (Tyr223) LevelpPLCγ2 (Tyr753) LevelTotal BTK Level
Vehicle (Control)++++++Unchanged
Ibrutinib (1 µM)++Unchanged
Acalabrutinib (1 µM)++Unchanged

This functional validation is crucial; it links direct target binding to the intended biological effect—the shutdown of the BCR signaling pathway.

In Vivo Efficacy & Pharmacodynamics

The ultimate preclinical test is to assess efficacy in an animal model of the disease. For B-cell malignancies, this often involves xenograft models where human cancer cells are implanted into immunodeficient mice.[12][21]

In these models, treatment with either Ibrutinib or Acalabrutinib leads to:

  • Reduced Tumor Burden : A significant decrease in the size of tumors or infiltration of leukemic cells in organs like the spleen.[12][21]

  • Inhibition of BCR Signaling : On-target effects, such as decreased phosphorylation of PLCγ2 and ERK, can be confirmed in tissues harvested from treated animals.[12]

  • Increased Survival : A significant increase in the lifespan of treated mice compared to a vehicle-treated control group.[21]

Pharmacodynamic (PD) assays are run in parallel to link drug exposure to target modulation. BTK occupancy assays, which measure the percentage of BTK enzyme bound by the inhibitor in blood or tumor samples, are used to ensure that the dosing regimen is sufficient to maintain target inhibition over time.[22][23]

Off-Target Effects and the Importance of Selectivity

The superior selectivity of Acalabrutinib translates into a different clinical safety profile compared to Ibrutinib. Ibrutinib's off-target effects are associated with higher rates of certain adverse events.[13][24]

Table 3: Clinically Observed Adverse Events Linked to Off-Target Inhibition

Adverse EventAssociated Off-Target (Hypothesized)IbrutinibAcalabrutinib
Atrial FibrillationCSK, TEC Family Kinases[14][25]More Common[24]Less Common[13]
Bleeding/BruisingTEC, EGFRMore CommonLess Common
Diarrhea/RashEGFRMore Common[13]Less Common

This comparison underscores the central theme of modern drug development: target validation is not just about confirming efficacy but also about understanding and minimizing off-target liabilities to improve patient safety.[13]

Key Experimental Protocols

Protocol: NanoBRET™ Target Engagement Assay

This protocol is adapted from established methods for measuring intracellular kinase engagement.[18][26]

  • Cell Preparation : Seed HEK293 cells into a 96-well plate. Co-transfect cells with a plasmid encoding for a NanoLuc®-BTK fusion protein. Incubate for 18-24 hours to allow for protein expression.[18]

  • Compound Addition : Prepare serial dilutions of the test inhibitors (e.g., Ibrutinib, Acalabrutinib) in Opti-MEM™ medium. Add the diluted compounds to the cells.

  • Tracer Addition : Add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration to all wells.

  • Equilibration : Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[18]

  • Detection : Add the NanoBRET™ Nano-Glo® Substrate. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).[18]

  • Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50, representing the intracellular affinity.

Protocol: Western Blot for Phospho-BTK Inhibition

This protocol is a standard method for assessing protein phosphorylation levels.[27][28]

  • Cell Culture and Treatment : Culture a relevant B-cell line (e.g., TMD8) or primary CLL cells. Starve the cells if necessary, then pre-treat with various concentrations of BTK inhibitors (or vehicle) for 1-2 hours.

  • Stimulation : Stimulate the B-cell receptor pathway using an appropriate agonist (e.g., anti-IgM) for a short period (5-15 minutes) to induce BTK phosphorylation.

  • Lysis : Immediately place the plate on ice, aspirate the media, and lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[29] Scrape the cells and collect the lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[27][28]

  • Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation with a primary antibody specific for phospho-BTK (Tyr223). Use a separate blot for total BTK and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection : Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the relative reduction in phosphorylation.

Conclusion

The validation of Bruton's tyrosine kinase as a therapeutic target is a landmark success in oncology. By comparing the first-generation inhibitor Ibrutinib with the second-generation Acalabrutinib, we can appreciate the evolution of targeted therapy. The core lesson for drug developers is that a comprehensive validation strategy must extend beyond simple potency. It requires a rigorous, multi-faceted approach that includes:

  • Biochemical characterization to define potency and selectivity.

  • Cellular assays to confirm on-target engagement and functional pathway modulation.

  • In vivo models to establish preclinical efficacy and safety.

The superior selectivity of Acalabrutinib, leading to a more favorable safety profile, demonstrates that a deep understanding of a compound's on- and off-target activities is paramount for developing best-in-class therapeutics. This comparative guide provides a blueprint for applying these principles to the validation of novel therapeutic targets.

References

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  • Millennium Medical Publishing. (n.d.). The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. Retrieved from [Link]

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  • Haselmayer, P., et al. (2019). Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. The Journal of Immunology, 202(10), 2888-2906.
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A Comparative Guide to Dopamine Receptor Modulators: Profiling 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide Against Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The modulation of dopamine receptors remains a cornerstone of neuropharmacology, pivotal for treating a spectrum of CNS disorders. This guide provides a comparative analysis of a novel investigational compound, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, against a panel of well-characterized dopamine receptor modulators. We delve into the structural nuances, receptor binding affinities, and functional activities that define these compounds. By juxtaposing this emerging tetrahydroisoquinoline derivative with archetypal ligands—including the D1-like agonist SKF-81297, the D2-like antagonist Haloperidol, and the D2 partial agonist Aripiprazole—we aim to frame its potential pharmacological profile. This document further serves as a practical resource, offering detailed, field-proven protocols for essential characterization assays, such as radioligand binding and cAMP functional assays, to empower researchers in their drug discovery endeavors.

Introduction: The Enduring Significance of Dopamine Receptor Modulation

Dopamine receptors, a major class of G protein-coupled receptors (GPCRs), are integral to motor control, motivation, cognition, and reward pathways in the central nervous system.[1] They are broadly classified into two families: D1-like (D1, D5) receptors, which couple to Gαs/olf proteins to stimulate adenylyl cyclase, and D2-like (D2, D3, D4) receptors, which couple to Gαi/o proteins to inhibit it.[2][3] This signaling dichotomy makes them critical targets for therapeutic intervention in diseases like Parkinson's disease, schizophrenia, and depression.

The development of ligands with specific affinities and functional activities (agonist, antagonist, partial agonist) for dopamine receptor subtypes is a key objective in medicinal chemistry.[1] While classic drugs have validated this approach, the field is continually searching for novel scaffolds that may offer improved selectivity, reduced side effects, or unique modulatory properties, such as allosteric modulation.[4][5][6][7] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a recognized pharmacophore in dopamine ligand design, with numerous derivatives showing high affinity for D2-like receptors.[8][9][10][11] This guide focuses on this compound, a compound belonging to this promising class, to evaluate how it might be positioned within the current landscape of dopamine modulators.

Pharmacological Profiles: A Head-to-Head Comparison

To contextualize the potential of this compound, we compare its structural features against three well-established dopamine receptor modulators. While experimental data for the investigational compound is not publicly available[12], its THIQ core suggests a likely interaction with dopamine receptors.[3][9]

The Investigational Compound: this compound
  • Structure: This molecule features a 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in dopamine ligand design.[9] The acetamide group attached at the 5-position of the isoquinoline ring introduces a functional group capable of forming hydrogen bonds, which could be critical for receptor interaction.

  • Hypothesized Profile: Based on related THIQ analogs, it is plausible that this compound will exhibit affinity for D2-like receptors, particularly the D3 subtype.[8][10] Its ultimate functional activity (agonist, antagonist, or partial agonist) would depend on how it stabilizes specific receptor conformations upon binding.

The Comparators: Established Dopamine Receptor Modulators
  • SKF-81297 (D1-like Agonist): A classic selective agonist for D1-like receptors, widely used as a research tool to probe Gs-coupled signaling pathways.[13][14]

  • Haloperidol (D2-like Antagonist): A potent D2 receptor antagonist and a first-generation ("typical") antipsychotic.[15][16] Its high affinity for D2 receptors is central to its therapeutic action but also linked to extrapyramidal side effects.[15]

  • Aripiprazole (D2 Partial Agonist): A third-generation ("atypical") antipsychotic with a unique "dopamine stabilizing" profile. It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[17][18] This complex pharmacology allows it to modulate dopamine activity depending on the endogenous environment.[17][18]

Comparative Receptor Binding Affinity

Receptor binding affinity, typically expressed as the inhibition constant (Ki), quantifies how tightly a ligand binds to a receptor. A lower Ki value indicates higher affinity. The table below summarizes reported Ki values for the comparator compounds at human dopamine receptor subtypes.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
This compound Data N/AData N/AData N/AData N/AData N/A
SKF-81297 1.99 - 15[19]>1000>1000>1000Data N/A
Haloperidol ~3600[15]0.25 - 2.84[15][20][21]4.6[15]10[15]Data N/A
Aripiprazole >1000[17]0.34[17]~1.6~44>1000

Data compiled from multiple sources and may vary based on experimental conditions. Aripiprazole D3 and D4 values are representative.

Foundational Experimental Protocols

Accurate pharmacological characterization is built on robust and reproducible assays. Here, we provide detailed, step-by-step protocols for two fundamental assays in dopamine receptor research.

Workflow for Dopamine Receptor Characterization

The logical flow for characterizing a novel compound involves first determining its binding affinity and then assessing its functional effect on receptor signaling.

Caption: Workflow for Novel Dopamine Ligand Characterization.

Protocol: Radioligand Displacement Assay

This assay measures the affinity of an unlabeled test compound by quantifying its ability to displace a radiolabeled ligand of known affinity from the receptor.

Causality: The principle is based on the law of mass action.[22] The concentration of the test compound that displaces 50% of the specific binding of the radioligand (the IC50) is determined. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]Spiperone for D2-like receptors) at a concentration near its Kd, and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound Wells: Add 50 µL of the test compound at various concentrations (serial dilutions), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester.[23] This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mat in a scintillation bag, add scintillation cocktail, and seal.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Functional Assay (HTRF)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for this.[24]

Causality & Signaling Pathways:

  • D1-like (Gαs-coupled): Agonist binding activates Gαs, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

  • D2-like (Gαi-coupled): Agonist binding activates Gαi, which inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with forskolin, and the agonist's ability to decrease the forskolin-stimulated cAMP level is quantified.[25]

Caption: Dopamine Receptor Gs and Gi Signaling Pathways.

Step-by-Step Methodology (HTRF format):

  • Cell Preparation:

    • Use CHO or HEK293 cells expressing the target dopamine receptor.

    • Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Dispense a specific number of cells per well into a low-volume 384-well plate.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of a known agonist (typically its EC80 concentration).

    • For Gi-coupled receptors: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production before adding the test compound.[25]

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add the HTRF detection reagents sequentially as per the manufacturer's kit instructions (e.g., Cisbio cAMP Gs Dynamic 2 kit). This typically includes a lysis buffer containing cAMP-d2 (acceptor) and a second reagent containing anti-cAMP-Europium cryptate (donor).[24]

    • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Plate Reading:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665nm / 620nm * 10,000).

    • The ratio is inversely proportional to the amount of cAMP produced.[24]

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Discussion and Future Directions

The tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel dopamine receptor modulators. While the precise pharmacological profile of this compound is yet to be determined, its structural similarity to known D2-like ligands makes it a compound of significant interest. The key questions to be answered through the application of the protocols outlined above are:

  • Binding Affinity & Selectivity: What is its affinity profile across all five dopamine receptor subtypes? Does it show selectivity for D2-like vs. D1-like receptors, or a particular subtype like D3?

  • Functional Activity: Does it act as an antagonist, a full agonist, or a partial agonist? Its activity at both Gs and Gi-coupled receptors will be revealing. A partial agonist profile, similar to aripiprazole, could suggest potential as a dopamine stabilizer.

  • Off-Target Profile: Comprehensive screening against other CNS receptors (e.g., serotonin, adrenergic) will be crucial to predict its potential side-effect profile.

By systematically applying these validated experimental frameworks, researchers can effectively characterize novel chemical entities like this compound, paving the way for the development of next-generation therapeutics for complex neurological and psychiatric disorders.

References

  • De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Translational Neuroscience. Available at: [Link]

  • Zajdel, P., et al. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. MDPI. Available at: [Link]

  • Basith, S., et al. (2024). Review on allosteric modulators of dopamine receptors so far. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology. Available at: [Link]

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  • Zajdel, P., et al. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. PubMed. Available at: [Link]

  • Basith, S., et al. (2024). Review on allosteric modulators of dopamine receptors so far. PubMed. Available at: [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Roth, B. L., et al. (2004). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate. Available at: [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. Available at: [Link]

  • Grunder, G., et al. (2001). In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. PubMed. Available at: [Link]

  • Sykes, D. A., et al. (2017). Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Rashid, A. J., et al. (2007). D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum. Proceedings of the National Academy of Sciences. Available at: [Link]

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  • Daniele, S., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available at: [Link]

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Comparative Analysis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide and its Analogs: A Guide for Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide and its rationally designed analogs. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system and inflammatory pathways. We will delve into the synthetic rationale, key structure-activity relationships (SAR), and detailed experimental protocols for assessing the potential of these compounds as N-Methyl-D-Aspartate (NMDA) receptor modulators and phosphodiesterase 4 (PDE4) inhibitors.

Introduction to the Tetrahydroisoquinoline Scaffold

The THIQ nucleus is a core structural motif in numerous natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects.[1][2] The inherent conformational rigidity and three-dimensional arrangement of substituents on the THIQ ring system allow for specific and high-affinity interactions with various biological macromolecules. Our focus, this compound, combines this privileged scaffold with an acetamide side chain, a common pharmacophoric element. While specific biological data for this exact molecule is not extensively documented in publicly available literature[3], its structural alerts point towards potential activity at key neurological and inflammatory targets.

Rationale for Analog Design and Comparative Analysis

To explore the therapeutic potential of the this compound chemotype, a systematic analoging strategy is proposed. The selection of analogs is guided by established SAR principles for THIQ derivatives, aiming to probe the influence of electronic and steric factors on biological activity. The primary objectives of this comparative analysis are:

  • To establish a robust synthetic route for the parent compound and its analogs.

  • To comparatively evaluate the potency and efficacy of the synthesized compounds at the NMDA receptor and PDE4 enzyme.

  • To elucidate the structure-activity relationships that govern the interaction of these analogs with their respective targets.

The following analogs are proposed for initial investigation, focusing on modifications at the acetamide nitrogen and the aromatic ring of the THIQ core:

Compound ID Structure Rationale for Inclusion
Parent Compound This compoundBaseline for comparison.
Analog 1 N-Benzyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamideIntroduction of a bulky, lipophilic group to probe the steric tolerance of the binding pocket.
Analog 2 N-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamideIncorporation of an electron-donating group to investigate electronic effects on activity.
Analog 3 N-(4-Chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamideIntroduction of an electron-withdrawing group to assess the impact of altered electronics.
Analog 4 2-(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-yl)acetamideSubstitution on the THIQ aromatic ring to explore its role in target engagement.

Synthetic Methodologies

The synthesis of the parent compound and its analogs can be achieved through a convergent strategy. The key steps involve the preparation of the 5-substituted THIQ core and the subsequent N-alkylation with an appropriate acetamide synthon.

General Synthesis of the Tetrahydroisoquinoline Core

The Pictet-Spengler reaction is a classic and efficient method for the construction of the THIQ scaffold. The synthesis commences with a suitable phenethylamine derivative, which undergoes condensation with an aldehyde followed by acid-catalyzed cyclization.

Pictet-Spengler Reaction start Phenethylamine Derivative intermediate Shiff Base Intermediate start->intermediate Condensation aldehyde Aldehyde aldehyde->intermediate thiq Tetrahydroisoquinoline intermediate->thiq Acid-catalyzed cyclization

Caption: Pictet-Spengler reaction workflow.

Synthesis of this compound and Analogs

A plausible synthetic route for the target compounds involves the reaction of 5-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline with the desired primary or secondary amide. Alternatively, 1,2,3,4-tetrahydroisoquinoline can be reacted with a suitable 2-chloroacetamide derivative.

Step-by-Step Protocol for Analog Synthesis:

  • Synthesis of N-Substituted 2-Chloroacetamides:

    • To a solution of the desired aniline or benzylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq.), to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted 2-chloroacetamide. Purify by recrystallization or column chromatography if necessary.

  • N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and the synthesized N-substituted 2-chloroacetamide (1.0 eq.) in an aprotic polar solvent such as acetonitrile or dimethylformamide.

    • Add a base, for instance, potassium carbonate or sodium hydride (1.5 eq.), to facilitate the nucleophilic substitution.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

    • After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-substituted acetamide.

Analog_Synthesis start 1,2,3,4-Tetrahydroisoquinoline product Target Analog start->product N-Alkylation (Base, Solvent, Heat) reagent N-Substituted 2-Chloroacetamide reagent->product

Caption: General synthetic scheme for the target analogs.

Comparative Biological Evaluation

Based on the known pharmacology of the THIQ scaffold, two primary biological activities are proposed for investigation: modulation of NMDA receptors and inhibition of PDE4.

NMDA Receptor Modulation

Background: The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4] Dysfunction of NMDA receptors is implicated in various neurological and psychiatric disorders. THIQ derivatives have been identified as both positive and negative allosteric modulators of NMDA receptors.[5]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay is a robust method for characterizing the activity of ion channels expressed in a heterologous system.

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNAs encoding the human NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D) at a 1:1 ratio.

    • Incubate the injected oocytes for 2-5 days at 18 °C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with BaCl2 recording solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -70 mV.

    • Apply a sub-maximal concentration of glutamate and glycine to elicit a baseline current response.

    • Following stabilization of the baseline current, co-apply the test compound at various concentrations with the agonists.

    • Measure the potentiation or inhibition of the glutamate- and glycine-evoked current by the test compound.

  • Data Analysis:

    • Calculate the percentage of potentiation or inhibition relative to the baseline current.

    • Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition) values.

NMDA_Assay start Xenopus Oocyte with Expressed NMDA Receptors clamp Two-Electrode Voltage Clamp start->clamp agonist Apply Glutamate + Glycine (Baseline Current) clamp->agonist compound Co-apply Test Compound agonist->compound measure Measure Current Change compound->measure analysis Calculate EC50 / IC50 measure->analysis

Caption: Workflow for NMDA receptor modulation assay.

Phosphodiesterase 4 (PDE4) Inhibition

Background: PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response.[5] Several THIQ-based compounds have been investigated as PDE4 inhibitors for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This high-throughput assay measures the displacement of a fluorescently labeled cAMP analog from a PDE4-specific antibody.

  • Reagents and Plate Preparation:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 384-well plate, add the diluted test compounds. Include wells for positive control (a known PDE4 inhibitor, e.g., rolipram) and negative control (DMSO vehicle).

  • Enzymatic Reaction:

    • Add recombinant human PDE4 enzyme to all wells except the no-enzyme control.

    • Initiate the reaction by adding a fluorescently labeled cAMP substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for cAMP hydrolysis.

  • Detection:

    • Stop the enzymatic reaction by adding a solution containing a PDE4-specific antibody and a fluorescent tracer.

    • Incubate the plate to allow for the binding of the antibody to the remaining fluorescent cAMP.

    • Measure the fluorescence polarization (FP) of each well using a plate reader. A higher FP value indicates less cAMP hydrolysis (i.e., greater PDE4 inhibition).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the concentration-response data and fit to a four-parameter logistic equation to determine the IC50 value.

PDE4_Assay start Prepare Compound Dilutions reaction Incubate with PDE4 Enzyme and Fluorescent cAMP start->reaction detection Add Antibody/Tracer and Measure Fluorescence Polarization reaction->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for PDE4 inhibition assay.

Expected Outcomes and Structure-Activity Relationship (SAR) Analysis

The comparative analysis of the parent compound and its analogs is expected to provide valuable insights into the SAR of this chemical series for both NMDA receptor modulation and PDE4 inhibition.

Hypothesized SAR Trends:

  • NMDA Receptor Modulation: The nature of the substituent on the acetamide nitrogen is anticipated to significantly influence activity and selectivity towards different GluN2 subunits. Bulky, hydrophobic groups may enhance potency, while the electronic properties of the phenyl ring could fine-tune the interaction with the allosteric binding site.

  • PDE4 Inhibition: The potency of PDE4 inhibition is often sensitive to the substituents on the THIQ core. The introduction of a methoxy group at the 7-position (Analog 4) may enhance activity by interacting with key residues in the enzyme's active site. The acetamide side chain will likely occupy the solvent-exposed region, and its modifications will help to optimize physicochemical properties.

The experimental data obtained should be tabulated for a clear comparison of potencies (IC50/EC50 values) and any observed selectivity.

Concluding Remarks

This guide provides a strategic approach for the systematic evaluation of this compound and its analogs. By combining rational design, efficient synthesis, and robust biological assays, researchers can effectively probe the therapeutic potential of this promising chemical scaffold. The elucidation of clear SAR will be instrumental in guiding future optimization efforts towards the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

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In-depth Analysis of "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community,

The purpose of this guide is to provide a framework for evaluating such novel compounds, using the broader class of tetrahydroisoquinoline (THIQ) derivatives as a case study. We will explore the known biological activities of THIQs, outline the standard methodologies for assessing their efficacy, and discuss how a hypothetical compound like "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide" would be evaluated against current therapeutic standards in a relevant disease context.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent heterocyclic scaffold found in numerous natural products and synthetic drugs.[1][2][3][4][5] Its rigid, bicyclic structure is considered a "privileged scaffold" in medicinal chemistry, meaning it can interact with a variety of biological targets, leading to a wide range of pharmacological activities.[1]

Known biological activities of THIQ derivatives include:

  • Anticancer: THIQ analogs have shown promise as anticancer agents by targeting various mechanisms, including tubulin polymerization, cell proliferation, and apoptosis.[3][4][5] Some derivatives have been investigated as inhibitors of KRas and PRMT5.[4][6]

  • Neuroprotective: Certain THIQs exhibit neuroprotective properties, potentially through scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[7] They have also been studied as modulators of amyloid precursor protein processing in the context of Alzheimer's disease.[8]

  • Antihypertensive: The THIQ structure is a key component of antihypertensive drugs like Quinapril, an ACE inhibitor.[1]

  • Antiviral: Some THIQ derivatives have been synthesized and evaluated for their potential to inhibit HIV-1 reverse transcriptase.[9]

  • Receptor Modulation: THIQ analogs have been developed as ligands for various receptors, including kappa opioid receptors and 5-HT1A serotonin receptors.[10][11]

Given this diverse range of activities, the first step in evaluating "this compound" would be to determine its primary biological target and, consequently, its potential therapeutic application.

Hypothetical Therapeutic Area: Oncology

For the purpose of this guide, let's hypothesize that "this compound" has been identified as a potential anticancer agent, a common application for the THIQ scaffold.[3][4][5] The subsequent evaluation would involve a series of preclinical experiments to characterize its efficacy and compare it to the standard of care for a specific cancer type.

The initial phase of testing would involve a panel of cancer cell lines to determine the compound's cytotoxic or cytostatic effects.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Cancer cell lines relevant to the hypothesized target (e.g., colon, breast, lung cancer lines) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of "this compound" and a standard-of-care chemotherapeutic agent (e.g., Paclitaxel for breast cancer, Oxaliplatin for colon cancer).

  • Incubation: Cells are incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundMCF-7Hypothetical Value
Paclitaxel (Standard of Care)MCF-7Known Value
This compoundHCT116Hypothetical Value
Oxaliplatin (Standard of Care)HCT116Known Value

Understanding how the compound works is crucial. This involves a series of experiments to elucidate its molecular target and signaling pathway.

Experimental Workflow: Target Identification and Pathway Analysis

G cluster_0 In Vitro Efficacy cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy Cell_Viability Cell Viability Assays (MTT, etc.) Target_Binding Target Binding Assays (e.g., Kinase Panel Screen) Cell_Viability->Target_Binding Identifies potential targets Pathway_Analysis Pathway Analysis (Western Blot, qPCR) Target_Binding->Pathway_Analysis Confirms target engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Pathway_Analysis->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Informs in vivo study design Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment

Caption: Workflow for evaluating a novel anticancer compound.

Promising in vitro results would be followed by in vivo studies using animal models.

Experimental Protocol: Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into groups: vehicle control, "this compound" at various doses, and a standard-of-care drug.

  • Drug Administration: The compounds are administered according to a predetermined schedule (e.g., daily, weekly).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a certain size, and tumors are excised for further analysis.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle ControlHypothetical Value0%
This compound (Low Dose)Hypothetical ValueCalculated Value
This compound (High Dose)Hypothetical ValueCalculated Value
Standard of CareHypothetical ValueCalculated Value

Comparative Analysis and Future Directions

The ultimate goal is to determine if "this compound" offers a significant advantage over the current standard of care. This could be in the form of:

  • Superior Efficacy: Greater tumor growth inhibition.

  • Improved Safety Profile: Lower toxicity and fewer side effects.

  • Novel Mechanism of Action: Efficacy in drug-resistant tumors.

  • Synergistic Effects: Enhanced efficacy when used in combination with existing therapies.

Signaling Pathway Diagram: A Hypothetical Mechanism

If, for instance, the compound was found to be a PRMT5 inhibitor, its mechanism could be visualized as follows:

G THIQ_Acetamide This compound PRMT5 PRMT5 THIQ_Acetamide->PRMT5 Inhibits Methylation Histone & Protein Methylation PRMT5->Methylation Catalyzes Gene_Expression Altered Gene Expression Methylation->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Drives Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Sources

Validating the Mechanism of Action of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: A Comparative Guide to PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, has emerged as a cornerstone for treating tumors with deficiencies in DNA repair pathways.[1] The chemical scaffold of 1,2,3,4-tetrahydroisoquinoline is a recurring motif in the design of novel PARP inhibitors.[2][3][4] This guide provides a comprehensive framework for validating the hypothesized mechanism of action of a novel compound, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, as a PARP1 inhibitor. Through a series of comparative experimental workflows, we will objectively assess its performance against the well-established PARP1 inhibitor, Olaparib.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents. The methodologies described herein are designed to provide a robust and self-validating system for characterizing the biochemical and cellular activity of putative PARP inhibitors.

The Central Role of PARP1 in DNA Damage Response

PARP1 is a critical nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs).[5][6] Upon detecting DNA damage, PARP1 binds to the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation.[7] This PARylation event serves as a scaffold to recruit a cascade of DNA repair proteins, thereby facilitating the repair of the damaged DNA.[6] In the context of cancer, particularly in tumors with mutations in the BRCA1 or BRCA2 genes which are deficient in homologous recombination (HR), the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1] These unresolved DSBs are lethal to the cancer cells, a concept known as synthetic lethality.[1]

PARP1_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Chains No_PAR Inhibition of PARylation PARP1->No_PAR Trapping PARP1 Trapping on DNA PARP1->Trapping NAD->PAR synthesizes Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates THIQ_Compound This compound THIQ_Compound->PARP1 inhibits DSBs Accumulation of Double-Strand Breaks (DSBs) No_PAR->DSBs leads to Trapping->DSBs leads to Cell_Death Synthetic Lethality in HR-Deficient Cells DSBs->Cell_Death results in

Caption: Hypothesized PARP1 signaling pathway and the mechanism of its inhibition.

Experimental Validation Workflow: A Multi-faceted Approach

To rigorously validate the mechanism of action of "this compound," a three-tiered experimental approach is proposed. This workflow is designed to first confirm direct engagement with the target, then to quantify the functional enzymatic inhibition, and finally to assess the downstream cellular consequences.

Experimental_Workflow cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 Cellular Phenotype Tier1 Tier 1: Target Engagement (Biochemical) FP_Assay Fluorescence Polarization (FP) Competitive Binding Assay Tier1->FP_Assay Enzymatic_Assay PARP1 Enzymatic Assay (NAD+ Consumption or PAR formation) Tier1->Enzymatic_Assay Tier2 Tier 2: Functional Inhibition (Cellular) PAR_IF Immunofluorescence of PAR in DNA-damaged cells Tier2->PAR_IF PARP_Trapping PARP1-DNA Trapping Assay Tier2->PARP_Trapping Tier3 Tier 3: Phenotypic Consequences (Cellular) Viability_Assay Cell Viability Assay in BRCA-mutant vs. wild-type cells Tier3->Viability_Assay DSB_Formation γ-H2AX Staining for Double-Strand Breaks Tier3->DSB_Formation

Caption: Multi-tiered experimental workflow for validating PARP1 inhibitors.

Tier 1: Biochemical Validation of Target Engagement and Inhibition

The initial step is to ascertain direct binding to PARP1 and to quantify the inhibition of its enzymatic activity in a purified system.

Protocol 1: PARP1 Competitive Binding Assay (Fluorescence Polarization)

This assay determines if the test compound binds to the same site on PARP1 as a known inhibitor, such as Olaparib.[8]

Methodology:

  • Reagents: Purified PARP1 enzyme, a fluorescently labeled probe containing a PARP1 inhibitor (e.g., Olaparib-fluorescein), and assay buffer.

  • Procedure:

    • Incubate a constant concentration of PARP1 enzyme and the fluorescent probe.

    • Add serial dilutions of "this compound" or Olaparib (as a positive control).

    • Measure fluorescence polarization (FP). High FP indicates the probe is bound to the large PARP1 enzyme, while low FP indicates displacement of the probe by the test compound.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.

Protocol 2: PARP1 Enzymatic Activity Assay

This assay directly measures the inhibition of PARP1's catalytic activity. This can be achieved by quantifying the consumption of its substrate, NAD+, or the formation of its product, PAR.[9][10][11]

Methodology (PAR Formation ELISA):

  • Reagents: Purified PARP1, activated DNA, biotinylated-NAD+, histone-coated microplate, streptavidin-HRP, and a chemiluminescent substrate.

  • Procedure:

    • In a histone-coated plate, add PARP1, activated DNA, and serial dilutions of the test compound.

    • Initiate the reaction by adding biotinylated-NAD+.

    • After incubation, wash the plate and add streptavidin-HRP to detect the biotinylated PAR chains formed on the histones.

    • Add the chemiluminescent substrate and measure the signal.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of PARP1 enzymatic activity.

Comparative Data (Hypothetical):

CompoundPARP1 Binding IC₅₀ (nM)PARP1 Enzymatic IC₅₀ (nM)
This compound15.28.9
Olaparib (Reference)5.14.4

Tier 2: Cellular Validation of Functional Inhibition

Moving into a cellular context, we aim to confirm that the compound can penetrate cells and inhibit PARP1 activity at its site of action.

Protocol 3: Immunofluorescence Staining of PAR

This method visualizes the inhibition of PAR formation in cells following DNA damage.[12]

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., HeLa or A549).

  • Procedure:

    • Treat cells with serial dilutions of the test compound or Olaparib for 1-2 hours.

    • Induce DNA damage using a DNA alkylating agent (e.g., methyl methanesulfonate - MMS) or hydrogen peroxide (H₂O₂).

    • Fix, permeabilize, and stain the cells with an anti-PAR antibody and a fluorescently labeled secondary antibody.

    • Visualize and quantify the fluorescence intensity using a high-content imager or fluorescence microscope.

  • Data Analysis: A dose-dependent decrease in the PAR-specific fluorescent signal indicates cellular PARP1 inhibition.

Protocol 4: PARP1-DNA Trapping Assay

A key mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP1 on DNA, forming cytotoxic complexes.[13][14]

Methodology:

  • Reagents: Cellular fractionation kits, antibodies against PARP1 and a chromatin marker (e.g., Histone H3).

  • Procedure:

    • Treat cells with the test compound or Olaparib.

    • Perform cellular fractionation to separate the chromatin-bound proteins from the soluble nuclear fraction.

    • Analyze the amount of PARP1 in the chromatin fraction by Western blotting.

  • Data Analysis: An increase in the amount of chromatin-bound PARP1 in a dose-dependent manner indicates PARP trapping.

Comparative Data (Hypothetical):

CompoundCellular PAR Inhibition EC₅₀ (nM)Relative PARP Trapping Potency
This compound45.8+++
Olaparib (Reference)20.5++++

Tier 3: Assessment of Cellular Phenotypic Consequences

The final tier of validation connects the molecular mechanism of action to a measurable cellular outcome, specifically the synthetic lethality in DNA repair-deficient cells.

Protocol 5: Cell Viability Assay in BRCA-mutant vs. Wild-type Cells

This assay is the hallmark of synthetic lethality for PARP inhibitors.

Methodology:

  • Cell Lines: Use a pair of isogenic cell lines, one with a functional BRCA pathway (e.g., U2OS) and one with a BRCA1/2 mutation (e.g., MDA-MB-436).

  • Procedure:

    • Seed cells in 96-well plates and treat with a range of concentrations of the test compound or Olaparib.

    • Incubate for 72-96 hours.

    • Assess cell viability using a standard assay (e.g., CellTiter-Glo® or resazurin).

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the BRCA-mutant cell line compared to the wild-type line is indicative of synthetic lethality.

Protocol 6: γ-H2AX Staining for Double-Strand Breaks

Inhibition of PARP1 in HR-deficient cells is expected to lead to an accumulation of DSBs. The phosphorylation of histone H2AX (γ-H2AX) is an early marker of DSBs.

Methodology:

  • Cell Culture: Use BRCA-mutant cells.

  • Procedure:

    • Treat cells with the test compound or Olaparib for 24-48 hours.

    • Fix, permeabilize, and stain the cells with an antibody against γ-H2AX.

    • Quantify the number and intensity of γ-H2AX foci per nucleus using immunofluorescence microscopy.

  • Data Analysis: A dose-dependent increase in γ-H2AX foci confirms the downstream consequence of PARP1 inhibition in these cells.

Comparative Data (Hypothetical):

CompoundGI₅₀ in BRCA-proficient cells (µM)GI₅₀ in BRCA-deficient cells (µM)Selectivity Index (Proficient/Deficient)γ-H2AX Foci Induction
This compound12.50.815.6+++
Olaparib (Reference)10.20.520.4++++

Conclusion

The described multi-tiered approach provides a robust framework for validating the mechanism of action of "this compound" as a PARP1 inhibitor. By systematically progressing from biochemical target engagement to cellular functional inhibition and finally to the desired phenotypic outcome of synthetic lethality, researchers can build a comprehensive and compelling data package. The comparative analysis against a well-characterized inhibitor like Olaparib provides essential context for evaluating the potency and potential of this novel compound. The hypothetical data presented suggests that "this compound" acts as a potent PARP1 inhibitor, warranting further preclinical development.

References

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Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug discovery, the journey from a promising hit compound to a clinical candidate is contingent on a thorough understanding of its biological interactions. A molecule's selectivity is paramount, as off-target activities can lead to toxicity or diminished efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of "2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide." We will explore a tiered, data-driven approach, detailing the rationale behind experimental choices and providing actionable protocols. This document is intended for researchers, scientists, and drug development professionals to establish a robust selectivity profile, a critical component of any successful therapeutic program.

Introduction: The Significance of Selectivity

The compound this compound features a tetrahydroisoquinoline (THIQ) core. The THIQ scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets.[1][2] THIQ-based compounds have been investigated for numerous therapeutic applications, including as anticancer agents, monoamine reuptake inhibitors, and anti-HIV agents.[3][4][5] This inherent versatility underscores the critical need for rigorous selectivity profiling. An incomplete understanding of a compound's interactions can jeopardize a development program.[6]

Cross-reactivity profiling serves two primary goals:

  • De-risking for Safety: Identifying potential off-target interactions, particularly with proteins linked to adverse events (e.g., hERG, CYPs, various kinases), is crucial for predicting and mitigating potential toxicities.[7]

  • Mechanism of Action (MoA) Elucidation: Distinguishing on-target from off-target effects is fundamental to understanding a compound's true MoA. A "clean" compound with high selectivity provides clearer, more interpretable data in downstream efficacy and pharmacology studies.

This guide outlines a logical, tiered workflow designed to efficiently and comprehensively build a selectivity profile for this compound.

A Tiered Strategy for Cross-Reactivity Profiling

A tiered approach is the most resource-efficient strategy for profiling. It begins with a broad, high-throughput screen to cast a wide net, followed by more focused, lower-throughput assays to confirm and quantify the initial findings.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: In-Depth Characterization cluster_3 Outcome T1 Compound Synthesis (>95% Purity) T1_Screen Broad Off-Target Panel (e.g., Eurofins SafetyScreen44™) Single High Concentration (10 µM) T1->T1_Screen Submit for Screening T2 Dose-Response Assays (IC50 / Ki Determination) For 'Hits' >50% Inhibition T1_Screen->T2 Analyze 'Hits' T2_Func Orthogonal Functional Assays (e.g., Cell-based Reporter) T2->T2_Func Validate with Orthogonal Method T3 Selectivity Index Calculation (Off-Target IC50 / On-Target IC50) T2_Func->T3 Quantify Selectivity T3_Cell Cellular Thermal Shift Assay (CETSA) Target Engagement in Live Cells T3->T3_Cell Confirm in Cellular Context Outcome Comprehensive Selectivity Profile (Go / No-Go Decision) T3_Cell->Outcome Final Profile

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single, high concentration (typically 10 µM) against a large, diverse panel of targets. The rationale is to identify any potential interaction with statistical significance. Commercial services like the Eurofins SafetyScreen or the DiscoverX KINOMEscan are industry standards for this purpose.

Experimental Choice: A broad panel covering different protein families (GPCRs, kinases, ion channels, transporters, etc.) is essential. Given the THIQ scaffold's promiscuity, a comprehensive screen is more informative than a focused one. A single concentration of 10 µM is sufficient to flag significant interactions without being overly sensitive to minor, likely irrelevant ones.

Interpreting the Data: A common threshold for a "hit" is >50% inhibition or displacement in a binding assay. Hits below this threshold are generally considered low-priority unless a specific liability is known for that target.

Target ClassRepresentative Targets in PanelExample Result (% Inhibition @ 10 µM)Interpretation
GPCRs Dopamine D2, Serotonin 5-HT2A, Adrenergic α1A85% (D2), 15% (5-HT2A), 5% (α1A)Hit: D2 receptor interaction warrants follow-up.
Kinases ABL1, SRC, LCK, EGFR62% (ABL1), 55% (SRC), <10% othersHits: ABL1 and SRC kinase interactions identified.
Ion Channels hERG, Nav1.5, Cav1.225% (hERG), <10% othersLow Priority: hERG activity is low but should be monitored.
Transporters SERT, DAT, NET78% (DAT), 45% (SERT), 30% (NET)Hit: Significant interaction with Dopamine Transporter.

Table 1: Hypothetical Tier 1 screening data for this compound.

Tier 2: Hit Confirmation and Potency Determination

Any significant hits from Tier 1 must be validated. This involves generating a full dose-response curve to determine the potency (IC50 for inhibition or Ki for binding affinity) of the interaction.[8] This step is crucial to differentiate potent off-target binders from weak, likely insignificant ones.

Experimental Choice: The same assay format used in Tier 1 (e.g., radioligand binding) is typically used to generate an 8- to 10-point concentration curve. This provides a direct comparison to the primary screen. Additionally, an orthogonal assay—one that measures a different biological endpoint—should be employed. For a GPCR, a cell-based functional assay measuring downstream signaling (e.g., cAMP or calcium flux) can confirm if the binding event translates to a functional consequence (agonist or antagonist activity).

Off-Target HitBinding Assay (Ki, nM)Functional Assay (IC50, nM)Implication
Dopamine D2150220 (Antagonist)Confirmed off-target activity.
ABL1 Kinase450600 (Inhibition)Confirmed off-target activity.
SRC Kinase680950 (Inhibition)Confirmed off-target activity.
DAT85110 (Uptake Inhibition)Confirmed, potent off-target activity.

Table 2: Hypothetical Tier 2 dose-response data.

Detailed Experimental Protocols

To ensure scientific integrity, protocols must be robust and well-validated. Below are representative, step-by-step methodologies for key assays mentioned.

Protocol: Radioligand Binding Assay (GPCR Target)

This protocol is adapted for determining the binding affinity (Ki) at a GPCR like the Dopamine D2 receptor.[9][10]

  • Membrane Preparation: Homogenize cells or tissue expressing the D2 receptor in a cold lysis buffer. Centrifuge to pellet membranes, then wash and resuspend in an assay binding buffer.[9] Determine protein concentration via a BCA assay.

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound, this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[9]

  • Filtration: Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter plate (presoaked in polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[8]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[9]

  • Data Analysis: Calculate Ki values from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol: In Vitro Kinase Inhibition Assay (Kinase Target)

This protocol describes a typical method for measuring inhibition of a kinase like ABL1.[11][12]

  • Reagents: Prepare a kinase buffer, a solution of recombinant ABL1 enzyme, a suitable peptide substrate, and γ-³²P-ATP.

  • Reaction Mixture: In a reaction tube, combine the kinase, substrate, and varying concentrations of this compound in the kinase buffer.

  • Initiation: Start the kinase reaction by adding γ-³²P-ATP. Incubate at 30°C for a defined period (e.g., 20-30 minutes).[13]

  • Termination: Stop the reaction by adding SDS loading dye and boiling the samples.[14]

  • Separation: Separate the reaction products using SDS-PAGE. The phosphorylated substrate will be radiolabeled.

  • Detection: Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled substrate bands.

  • Quantification: Quantify the band intensity to determine the extent of substrate phosphorylation at each inhibitor concentration. Plot the data to calculate the IC50 value.

Data Interpretation and Comparative Analysis

The ultimate goal is to generate a Selectivity Index , which quantifies the therapeutic window. It is calculated by dividing the off-target potency by the on-target potency.

Selectivity Index = IC50 (Off-target) / IC50 (On-target)

A higher selectivity index is desirable, with a value >100-fold often considered a benchmark for a selective compound, though this can be target-dependent.

Assuming the primary, on-target activity of this compound is at a hypothetical "Target X" with an IC50 of 5 nM:

Off-TargetOff-Target IC50 (nM)On-Target IC50 (nM)Selectivity Index (Fold)Risk Assessment
DAT110522xHigh Risk. Potent activity at the dopamine transporter. May have CNS side effects.
Dopamine D2220544xModerate Risk. Could contribute to CNS side effects.
ABL1 Kinase6005120xLow Risk. Acceptable selectivity window.
SRC Kinase9505190xLow Risk. Acceptable selectivity window.

Table 3: Selectivity Index Calculation and Risk Stratification.

This analysis clearly shows that the most significant liabilities for this compound are its interactions with the dopamine transporter (DAT) and the D2 receptor. This information is critical for the project team to decide whether to terminate the compound, attempt to chemically modify it to improve selectivity, or proceed with caution while specifically monitoring for related side effects in preclinical safety studies.[15]

G cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway (Dopaminergic) Compound 2-(...)-acetamide TargetX Target X Compound->TargetX Inhibits (5 nM) DAT Dopamine Transporter (DAT) Compound->DAT Inhibits (110 nM) D2R Dopamine D2 Receptor (D2R) Compound->D2R Antagonizes (220 nM) EffectX Desired Therapeutic Effect TargetX->EffectX SideEffect Potential CNS Side Effects DAT->SideEffect D2R->SideEffect

Caption: On-target vs. off-target activity pathways.

Conclusion

The cross-reactivity profiling of this compound, or any therapeutic candidate, is a cornerstone of modern drug discovery. By employing a systematic, tiered approach—from broad screening to quantitative potency determination—researchers can build a comprehensive selectivity profile. This profile is not merely a collection of data points but a critical tool for decision-making, enabling teams to rationally assess risk, interpret pharmacological data, and ultimately design safer, more effective medicines. The insights gained from this process are indispensable for navigating the complex path to clinical success.

References

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The Shifting Landscape of Drug Discovery: A Comparative Guide to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3][4] This guide provides an in-depth comparative analysis of a specific class of THIQ derivatives: 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamides. We will delve into their structure-activity relationships (SAR), compare their performance against established alternatives, and provide detailed experimental protocols to support further research and development in this promising area.

The versatility of the THIQ nucleus allows for a wide range of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[2][4] Our focus lies on understanding how subtle molecular modifications to the 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide core can significantly impact its biological activity, paving the way for the rational design of more potent and selective therapeutic agents.

Unraveling the Structure-Activity Relationship: From HIV-1 Inhibition to Broader Applications

Initial investigations into the biological profile of 2-(1,2,3,4-Tetrahydroisoquinolin-yl)acetamide derivatives have identified them as inhibitors of HIV-1 reverse transcriptase (RT).[5] A key study explored a series of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamides, revealing that substitutions on the N-phenylacetamide moiety play a crucial role in their inhibitory activity.[5]

dot

Core This compound Core N_Phenyl N-Phenylacetamide Moiety Core->N_Phenyl Substitution Site THIQ_Ring Tetrahydroisoquinoline Ring Core->THIQ_Ring Substitution Site Activity Biological Activity (e.g., HIV-1 RT Inhibition) N_Phenyl->Activity Influences Potency THIQ_Ring->Activity Influences Potency & Selectivity

Caption: General SAR exploration points on the this compound scaffold.

While the initial focus has been on HIV-1 RT, the broader THIQ class of compounds has shown significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[2][6] This opens up an exciting avenue for investigating the potential of this compound derivatives as anticancer agents. The core hypothesis is that modifications on the tetrahydroisoquinoline ring, particularly at the 5-position, could modulate potency and selectivity towards different biological targets.

A study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of M. tb ATP synthase demonstrated that the 5-position can tolerate a range of substituents, with larger groups being well-accommodated.[7] This suggests that the 5-acetamide linker in our core structure provides a strategic point for introducing diverse chemical functionalities to probe interactions with various enzyme active sites.

Comparative Analysis: Benchmarking Against the Gold Standards

To provide a clear perspective on the potential of these novel derivatives, it is essential to compare their performance against established drugs targeting HIV-1 RT and PARP.

Against HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 2-(1,2,3,4-Tetrahydroisoquinolin-yl)acetamide derivatives fall into the category of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These allosteric inhibitors bind to a hydrophobic pocket in the HIV-1 RT enzyme, inducing a conformational change that disrupts its catalytic activity.[5]

Compound/Drug Chemical Class Reported Activity (HIV-1 RT) Key Features
Efavirenz BenzoxazinonePotent inhibitor (nM range)Once-daily dosing, CNS side effects[8]
Nevirapine Dipyrido-diazepinePotent inhibitor (nM range)Rapid resistance development[3]
Rilpivirine DiarylpyrimidineHigh potency, improved resistance profileRequires acidic environment for absorption
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-chlorophenyl)acetamide (3k) Tetrahydroisoquinoline-acetamideModerate inhibitor (25% inhibition at 40 µM)Novel scaffold, potential for optimization[5]
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-ethoxyphenyl)acetamide (3m) Tetrahydroisoquinoline-acetamideModerate inhibitor (25% inhibition at 40 µM)Demonstrates tolerance for substituted phenyl rings[5]

The moderate initial activity of the tetrahydroisoquinoline-acetamide derivatives highlights the need for further optimization.[5] The existing data suggests that exploring a wider range of substitutions on both the N-phenyl ring and the tetrahydroisoquinoline core is a promising strategy to enhance potency.

Against Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Given the prevalence of PARP inhibition among isoquinoline-based compounds, a comparative look at approved PARP inhibitors is warranted. These drugs have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[9][10]

Drug Core Scaffold IC50 (PARP-1) Key Features
Olaparib Phthalazinone~5 nMFirst-in-class PARP inhibitor[10]
Rucaparib Indole carboxamide~7 nMApproved for ovarian and prostate cancer[10]
Niraparib Indazole carboxamide~4-5 nMMaintenance therapy for ovarian cancer[10]
Talazoparib Fluoro-dihydroisoquinolinone~1 nMMost potent PARP trapper[10]

While direct PARP inhibition data for this compound is not yet available, the structural similarities to known PARP inhibitors, such as the dihydroisoquinolinone core of Talazoparib, suggest that this is a fertile area for investigation. The acetamide linker at the 5-position offers a unique vector for exploring the PARP active site.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research, we provide detailed, step-by-step methodologies for key in vitro assays to evaluate the activity of novel this compound derivatives.

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is adapted from established methods for evaluating NNRTI activity.[5]

Objective: To determine the in vitro inhibitory activity of test compounds against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (commercially available)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and KCl)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microtiter plate, add the assay buffer, poly(rA)-oligo(dT) template-primer, and the test compound dilutions.

  • Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-drug control and determine the IC50 value.

dot

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test compounds C Add compounds and HIV-1 RT to plate A->C B Prepare reaction mix (buffer, template-primer) B->C D Incubate at 37°C C->D E Stop reaction with TCA D->E F Harvest DNA onto filters E->F G Wash and dry filters F->G H Measure radioactivity G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Protocol 2: PARP-1 Inhibition Assay

This protocol outlines a common method for assessing PARP-1 inhibitory activity.

Objective: To determine the in vitro inhibitory activity of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme (commercially available)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD⁺ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD⁺

  • Histones (H1 or a mixture)

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT)

Procedure:

  • Coat a streptavidin plate with histones.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a separate plate, add the assay buffer, activated DNA, NAD⁺, biotinylated NAD⁺, and the test compound dilutions.

  • Initiate the reaction by adding PARP-1 enzyme to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Transfer the reaction mixture to the histone-coated plate and incubate to allow the biotinylated poly(ADP-ribose) chains to bind to the histones.

  • Wash the plate to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the TMB substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

dot

cluster_prep Preparation cluster_reaction PARP Reaction cluster_detection Detection A Coat plate with histones E Transfer to histone plate and incubate A->E B Prepare serial dilutions of test compounds C Add reagents, compounds, and PARP-1 B->C D Incubate at room temperature C->D D->E F Wash and add antibody-HRP E->F G Wash and add TMB substrate F->G H Measure absorbance G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for the PARP-1 Inhibition Assay.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The initial findings of HIV-1 RT inhibition, coupled with the strong potential for PARP inhibition based on the broader class of THIQ derivatives, underscore the need for continued exploration.

Future research should focus on a systematic SAR study, particularly exploring the impact of substituents at various positions of the tetrahydroisoquinoline ring. This will be crucial for enhancing potency and modulating selectivity towards different biological targets. The experimental protocols provided in this guide offer a robust framework for such investigations. By combining rational drug design with rigorous biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be unlocked, contributing to the development of next-generation therapies for a range of diseases.

References

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse transcriptase. Der Pharmacia Lettre. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

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In Vivo Efficacy Validation of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PRMT5 in Mantle Cell Lymphoma

The landscape of oncology drug development is increasingly focused on precision medicine, targeting key enzymatic drivers of tumorigenesis. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a high-value therapeutic target.[1][2] Overexpressed in a multitude of malignancies, including mantle cell lymphoma (MCL), its activity is strongly correlated with poor prognosis.[3][4] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification is a critical regulatory event in numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][4][5] In MCL, PRMT5 supports tumorigenesis by modulating the activity of key cell cycle regulators (e.g., E2F1), components of pro-survival pathways (e.g., p53, AKT), and RNA splicing machinery.[6][7][8]

This guide introduces a novel investigational compound, 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide (hereafter designated as Compound X ), a potent and selective small molecule inhibitor of PRMT5. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known to yield compounds with diverse biological activities. While the specific in vivo efficacy of Compound X is under investigation, its structural alerts suggest a strong potential for PRMT5 inhibition.

This document provides a comprehensive framework for validating the in vivo efficacy of Compound X, presenting a head-to-head comparison with the clinical-stage PRMT5 inhibitor, GSK3326595 (pemrametostat) . We will detail the scientific rationale behind the experimental design, provide step-by-step protocols for a robust preclinical study in an MCL xenograft model, and outline the key pharmacodynamic and efficacy endpoints for a thorough comparative analysis.

Comparative Pharmacology: Compound X vs. GSK3326595

A successful preclinical candidate must demonstrate a clear advantage or a differentiated profile compared to existing standards of care or clinical-stage molecules. GSK3326595 is a potent, selective, and reversible inhibitor of PRMT5 that has shown significant anti-tumor activity in preclinical models of MCL and is currently in clinical development.[9][10][11] It acts as a peptide-substrate-competitive inhibitor.[10] The primary objective is to position Compound X by comparing its key attributes against this established benchmark.

ParameterCompound X (Hypothetical Profile)GSK3326595 (Pemrametostat)Scientific Rationale & References
Target Protein Arginine Methyltransferase 5 (PRMT5)Protein Arginine Methyltransferase 5 (PRMT5)PRMT5 is a validated therapeutic target in mantle cell lymphoma.[6][8]
Mechanism of Action Substrate-competitive inhibitorPeptide-substrate-competitive, SAM-uncompetitive inhibitorUnderstanding the precise binding mode is crucial for structure-activity relationship studies and predicting potential resistance mechanisms.[10]
Biochemical Potency (IC50) ~5 nM6.2 nMHigh biochemical potency is a prerequisite for a successful therapeutic, indicating strong target binding.[12]
Cellular Potency (GI50, Z-138 cells) ~10 nM4 nMDemonstrates the ability of the compound to penetrate cells and inhibit the target in a biological context.[12]
Selectivity High selectivity over other methyltransferasesHigh selectivity over other methyltransferasesMinimizes off-target effects and potential toxicities.
Oral Bioavailability (Mouse) > 30%Orally bioavailableEssential for convenient patient dosing in a clinical setting.[13]

In Vivo Efficacy Study Design: A Head-to-Head Comparison in an MCL Xenograft Model

The cornerstone of preclinical validation is a well-designed in vivo study that can robustly assess anti-tumor efficacy and target engagement. We propose a subcutaneous xenograft model using the human mantle cell lymphoma cell line Z-138, which has wild-type p53 and is sensitive to PRMT5 inhibition.[14] Immunodeficient mice (e.g., NOD-scid gamma, NSG) are the hosts of choice to ensure successful tumor engraftment.[15]

Experimental Workflow Diagram

G cluster_0 Phase 1: Tumor Implantation & Growth cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Day 0: Subcutaneous implantation of Z-138 cells into NSG mice B Day 7-10: Tumor volume reaches 150-200 mm³ A->B Tumor Growth C Day 10: Randomize mice into treatment groups (n=8-10/group) D Initiate daily oral dosing: - Vehicle - Compound X (Dose 1, 2) - GSK3326595 (50, 100 mg/kg BID) C->D E Monitor tumor volume and body weight 2-3 times/week D->E 21-28 days F End of Study: Sacrifice mice E->F G Collect tumors for pharmacodynamic analysis (Western Blot) F->G H Collect plasma for pharmacodynamic (LC-MS/MS) and pharmacokinetic analysis F->H

Caption: Workflow for the in vivo efficacy and pharmacodynamic study.

Step-by-Step Experimental Protocol

1. Animal Model and Tumor Implantation:

  • Animals: Female NSG (NOD-scid gamma) mice, 6-8 weeks old.

  • Cell Line: Z-138 (human mantle cell lymphoma).

  • Procedure:

    • Culture Z-138 cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[16]

2. Randomization and Treatment:

  • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% HPMC + 0.1% Tween 80 in water).

    • Group 2: Compound X (Dose 1, e.g., 50 mg/kg, BID).

    • Group 3: Compound X (Dose 2, e.g., 100 mg/kg, BID).

    • Group 4: GSK3326595 (50 mg/kg, BID).[14]

    • Group 5: GSK3326595 (100 mg/kg, BID).[14]

  • Dosing: Administer treatments orally (p.o.) twice daily (BID) for 21-28 consecutive days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.

3. Endpoint Sample Collection:

  • At the end of the treatment period (or when tumors reach a predetermined endpoint), euthanize the mice.

  • Collect terminal blood samples via cardiac puncture into K2-EDTA tubes for plasma separation.

  • Excise tumors, measure their final weight, and divide them for different analyses:

    • One portion to be snap-frozen in liquid nitrogen for Western blot analysis.

    • Another portion to be fixed in formalin for immunohistochemistry (optional).

Data Analysis and Interpretation

Efficacy Endpoints

The primary measure of efficacy is Tumor Growth Inhibition (TGI).

Efficacy MetricCalculationInterpretation
Tumor Growth Inhibition (%TGI) 100 * (1 - [ΔT/ΔC]) where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.A higher %TGI indicates greater anti-tumor activity. Statistical significance (e.g., p < 0.05) compared to the vehicle is essential.
Tumor Regression A sustained decrease in tumor volume from baseline.The most robust indicator of potent anti-cancer activity.
Body Weight Change Percentage change from baseline.A significant loss of body weight (>15-20%) can indicate compound toxicity.

Expected Outcome: Compound X is expected to show dose-dependent tumor growth inhibition. The goal is to demonstrate comparable or superior efficacy to GSK3326595 at equivalent doses. For example, at 100 mg/kg BID, GSK3326595 has been shown to induce over 100% TGI (i.e., tumor regression) in the Z-138 model.[14]

Pharmacodynamic (PD) Biomarker Analysis

PD biomarkers are crucial for confirming that the observed anti-tumor effect is due to the intended mechanism of action—inhibition of PRMT5.

PRMT5 Signaling Pathway in MCL

PRMT5_Pathway cluster_substrates PRMT5 Substrates cluster_effects Downstream Effects PRMT5 PRMT5 Histones Histones (H3R8, H4R3) PRMT5->Histones methylates SmD3 SmD3 (Splicing Factor) PRMT5->SmD3 methylates E2F1 E2F1 PRMT5->E2F1 methylates p53 p53 PRMT5->p53 methylates CompoundX Compound X CompoundX->PRMT5 inhibits GSK GSK3326595 GSK->PRMT5 inhibits Transcription Transcriptional Repression (Tumor Suppressors) Histones->Transcription Splicing Altered mRNA Splicing (e.g., MDM4) SmD3->Splicing CellCycle Cell Cycle Progression (pRB/E2F Pathway) E2F1->CellCycle Apoptosis Inhibition of Apoptosis p53->Apoptosis regulates TumorGrowth Tumor Growth & Survival Splicing->TumorGrowth Transcription->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth inhibits

Caption: Simplified PRMT5 signaling pathway in mantle cell lymphoma.

1. Target Engagement in Tumor Tissue (Western Blot)

  • Biomarker: Symmetric dimethylation of the spliceosomal protein SmD3 (SDMA-SmD3). This is a direct substrate of PRMT5, and its methylation status is a reliable indicator of intracellular PRMT5 activity.

  • Protocol:

    • Tissue Lysis: Homogenize snap-frozen tumor tissue (~50-100 mg) in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

    • SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with a primary antibody specific for symmetrically dimethylated SmD3 (anti-SDMA-SmD3).

      • Incubate with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

      • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

  • Expected Outcome: A dose-dependent decrease in the SDMA-SmD3 signal in tumors from mice treated with Compound X and GSK3326595, relative to the vehicle control.

2. Systemic Target Engagement (LC-MS/MS)

  • Biomarker: Plasma levels of free symmetric dimethylarginine (SDMA). This serves as a systemic, minimally invasive surrogate for PRMT5 activity.[10]

  • Protocol:

    • Sample Preparation: Precipitate proteins from plasma samples (e.g., 50 µL) using methanol containing a heavy-isotope-labeled internal standard (e.g., d7-SDMA).[2][17]

    • Chromatography: Separate the analytes using hydrophilic interaction liquid chromatography (HILIC).[5]

    • Mass Spectrometry: Quantify SDMA using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Expected Outcome: A significant reduction in plasma SDMA levels in treated groups compared to the vehicle. The degree of SDMA reduction should correlate with the observed anti-tumor efficacy.[14]

Conclusion: Establishing a Path Forward

This guide outlines a rigorous, scientifically grounded strategy for the preclinical in vivo validation of this compound (Compound X) as a novel PRMT5 inhibitor. By conducting a direct comparison against a clinical-stage competitor, GSK3326595, in a relevant mantle cell lymphoma xenograft model, we can generate a robust data package. The integration of efficacy endpoints with direct and surrogate pharmacodynamic biomarkers will provide clear evidence of target engagement and a strong rationale for further development. A successful outcome from this study—demonstrating potent, on-target anti-tumor activity, ideally with a differentiated or superior profile to the competitor—would establish Compound X as a promising candidate for clinical translation in oncology.

References

  • Sloan, S. L., et al. (2023). PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. Blood, 142(10), 887–902. [Link]

  • Sloan, S. L., et al. (2023). PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. Blood Journal. [Link]

  • Sloan, S. L., et al. (2023). PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. PubMed, National Institutes of Health. [Link]

  • Sloan, S. L., et al. (2023). PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. Blood Journal. [Link]

  • Martin, S., et al. (2020). Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma. PubMed, National Institutes of Health. [Link]

  • Chan-Penebre, E., et al. (2020). PRMT5 inhibition leads to tumour growth attenuation in lymphoma xenograft models. ResearchGate. [Link]

  • Tsikas, D., et al. (2011). A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges. PubMed, National Institutes of Health. [Link]

  • Sloan, S. L., et al. (2023). PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. ResearchGate. [Link]

  • Wang, S., et al. (2011). A simple and fast liquid chromatography–tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges. ResearchGate. [Link]

  • Agilent Technologies. (2019). Analytical Development of a Four-Stream Multiplexed LC/MS Method for the Simultaneous Determination of SDMA and ADMA. LabRulez LCMS. [Link]

  • Agilent Technologies. (2019). Analytical Development of a Four-Stream Multiplexed LC/MS Method for the Simultaneous Determination of SDMA and ADMA. Agilent Technologies. [Link]

  • Bedard, P., et al. (2018). METEOR-1: A phase I study of GSK3326595, a first-in-class protein arginine methyltransferase 5 (PRMT5) inhibitor, in advanced solid tumors. Semantic Scholar. [Link]

  • Sapphire North America. GSK3326595. [Link]

  • Wu, C., et al. (2021). Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma. PubMed Central, National Institutes of Health. [Link]

  • Garcia-Manero, G., et al. (2024). Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms. PubMed Central, National Institutes of Health. [Link]

  • Garcia-Manero, G., et al. (2024). A Phase I/II Study to Investigate the Safety and Clinical Activity of the Protein Arginine Methyltransferase 5 Inhibitor GSK3326595 in Subjects with Myelodysplastic Syndrome and Acute Myeloid Leukemia. ResearchGate. [Link]

  • Tang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. PubMed Central, National Institutes of Health. [Link]

  • Gunda, V., et al. (2014). Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP. PLoS ONE, National Institutes of Health. [Link]

  • Kopper, O., et al. (2019). Organotypic culture assays for murine and human primary and metastatic-site tumors. Nature Protocols, National Institutes of Health. [Link]

  • Dijkstra, K. K., et al. (2021). Protocol for ex vivo culture of patient-derived tumor fragments. STAR Protocols, PubMed Central, National Institutes of Health. [Link]

  • Li, J., et al. (2015). Expression of WTH3 in breast cancer tissue and the effects on the biological behavior of breast cancer cells. Experimental and Therapeutic Medicine, PubMed Central, National Institutes of Health. [Link]

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A Comparative Guide to the Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two plausible synthetic routes for the preparation of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, a valuable scaffold in medicinal chemistry. The methodologies are critically evaluated based on chemical principles, potential yields, and the practicality of execution in a research and development setting. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for the synthesis of this and structurally related compounds.

Introduction to this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The specific substitution pattern of this compound presents a unique synthetic challenge, requiring careful strategic planning to achieve efficient and scalable production. This guide will explore two distinct retrosynthetic approaches: a classical linear synthesis commencing with a Pictet-Spengler reaction on a pre-functionalized aromatic ring, and a convergent approach involving the late-stage modification of a pre-formed isoquinoline scaffold.

Method 1: Linear Synthesis via Pictet-Spengler Reaction of a Nitro Precursor

This approach builds the tetrahydroisoquinoline ring system from an acyclic precursor already bearing a functional group that can be readily converted to the desired acetamide moiety. A nitro group is an ideal candidate for this role due to its versatile reactivity.

Synthetic Strategy

The overall strategy involves three key transformations:

  • Pictet-Spengler Cyclization: Formation of the 5-nitro-1,2,3,4-tetrahydroisoquinoline core from 2-(3-nitrophenyl)ethan-1-amine and a formaldehyde equivalent.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • Acetylation: Acylation of the resulting 5-amino-1,2,3,4-tetrahydroisoquinoline to yield the final product.

Method_1_Workflow Start 2-(3-Nitrophenyl)ethan-1-amine Intermediate1 5-Nitro-1,2,3,4-tetrahydroisoquinoline Start->Intermediate1 Pictet-Spengler Reaction (Formaldehyde, Acid) Intermediate2 1,2,3,4-Tetrahydroisoquinolin-5-amine Intermediate1->Intermediate2 Nitro Reduction (e.g., H2, Pd/C) Product This compound Intermediate2->Product Acetylation (e.g., Acetic Anhydride)

Caption: Workflow for the linear synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis.[1][2] However, the presence of a strongly electron-withdrawing nitro group on the aromatic ring deactivates it towards electrophilic substitution, making the cyclization step challenging under standard conditions which favor electron-rich arenes.[3][4] Therefore, superacidic conditions are often necessary to drive the reaction to completion.

  • Reagents: 2-(3-nitrophenyl)ethan-1-amine, 1,3,5-trioxane (as a formaldehyde source), trifluoromethanesulfonic acid (triflic acid).

  • Procedure: To a solution of 2-(3-nitrophenyl)ethan-1-amine in a suitable inert solvent (e.g., dichloromethane), 1,3,5-trioxane is added. The mixture is cooled in an ice bath, and triflic acid is added dropwise. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed (monitoring by TLC or LC-MS). The reaction is quenched by carefully pouring it into a cooled saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.

Step 2: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-amine

The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[5]

  • Reagents: 5-Nitro-1,2,3,4-tetrahydroisoquinoline, Palladium on carbon (10% Pd/C), Hydrogen gas, Methanol.

  • Procedure: 5-Nitro-1,2,3,4-tetrahydroisoquinoline is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress is monitored by the cessation of hydrogen uptake or by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is the acylation of the primary amine. This is a straightforward and high-yielding reaction, commonly achieved using acetic anhydride or acetyl chloride.[6][7]

  • Reagents: 1,2,3,4-Tetrahydroisoquinolin-5-amine, Acetic anhydride, Pyridine (as a base and solvent).

  • Procedure: 1,2,3,4-Tetrahydroisoquinolin-5-amine is dissolved in pyridine, and the solution is cooled in an ice bath. Acetic anhydride is added dropwise, and the reaction mixture is stirred at room temperature until the starting amine is fully consumed. The reaction is then quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude product can be purified by recrystallization or column chromatography.

Method 2: Convergent Synthesis via Functionalization of Isoquinoline

This alternative approach begins with the commercially available 5-methylisoquinoline and introduces the acetamide side chain through a series of functional group interconversions, followed by the reduction of the heterocyclic ring.

Synthetic Strategy

This convergent route can be broken down into the following key stages:

  • Side-Chain Oxidation: Oxidation of the methyl group of 5-methylisoquinoline to a carboxylic acid.

  • Chain Homologation and Amidation: Conversion of the carboxylic acid to the acetamide. This is a multi-step process.

  • Ring Reduction: Catalytic hydrogenation of the substituted isoquinoline to the final tetrahydroisoquinoline product.

Method_2_Workflow Start 5-Methylisoquinoline Intermediate1 Isoquinoline-5-carboxylic acid Start->Intermediate1 Oxidation (e.g., KMnO4) Intermediate2 2-(Isoquinolin-5-yl)acetamide Intermediate1->Intermediate2 Homologation & Amidation (multi-step) Product This compound Intermediate2->Product Ring Reduction (e.g., H2, PtO2)

Caption: Workflow for the convergent synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Isoquinoline-5-carboxylic acid

The oxidation of a methyl group on an aromatic ring is a common transformation. For heteroaromatic compounds like isoquinoline, a strong oxidizing agent such as potassium permanganate is often effective.[8]

  • Reagents: 5-Methylisoquinoline, Potassium permanganate (KMnO₄), Water, Sulfuric acid.

  • Procedure: 5-Methylisoquinoline is suspended in water, and the mixture is heated. A solution of potassium permanganate is added portion-wise, maintaining the reaction temperature. The reaction is monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is filtered off. The filtrate is then acidified with sulfuric acid to precipitate the carboxylic acid, which is collected by filtration and can be recrystallized for purification.

Step 2: Synthesis of 2-(Isoquinolin-5-yl)acetamide

This transformation requires a one-carbon homologation of the carboxylic acid followed by conversion to the primary amide. A common method for this is the Arndt-Eistert synthesis, or alternatively, a sequence involving reduction to an alcohol, conversion to a halide, cyanation, and subsequent hydrolysis of the nitrile. A more direct, albeit multi-step, laboratory-scale procedure is as follows:

  • Sub-step 2a: Reduction to (Isoquinolin-5-yl)methanol: Isoquinoline-5-carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

  • Sub-step 2b: Conversion to 5-(Chloromethyl)isoquinoline: The alcohol is converted to the chloride using a chlorinating agent like thionyl chloride (SOCl₂).

  • Sub-step 2c: Cyanation to 2-(Isoquinolin-5-yl)acetonitrile: The chloride is then displaced with a cyanide source, such as sodium cyanide (NaCN) in a polar aprotic solvent like DMSO.

  • Sub-step 2d: Hydrolysis to 2-(Isoquinolin-5-yl)acetamide: The nitrile is then partially hydrolyzed to the primary amide. This can be achieved under controlled acidic or basic conditions, for example, using concentrated sulfuric acid at a controlled temperature.

Step 3: Synthesis of this compound

The final step is the reduction of the isoquinoline ring system. Catalytic hydrogenation is a suitable method, though the conditions must be carefully chosen to avoid reduction of the amide functionality. Platinum-based catalysts are often effective for the hydrogenation of the isoquinoline ring.[9]

  • Reagents: 2-(Isoquinolin-5-yl)acetamide, Platinum(IV) oxide (PtO₂, Adams' catalyst), Acetic acid (as solvent), Hydrogen gas.

  • Procedure: 2-(Isoquinolin-5-yl)acetamide is dissolved in acetic acid, and a catalytic amount of PtO₂ is added. The mixture is then hydrogenated under pressure (e.g., in a Parr apparatus) until hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is removed under vacuum. The residue is taken up in water, basified, and the product is extracted with an organic solvent. Purification can be achieved by chromatography or recrystallization.

Comparative Analysis

FeatureMethod 1: Linear Synthesis (Pictet-Spengler)Method 2: Convergent Synthesis (from 5-Methylisoquinoline)
Number of Steps 35-6 (including sub-steps for homologation)
Starting Materials 2-(3-Nitrophenyl)ethan-1-amine (may require synthesis)5-Methylisoquinoline (commercially available)
Key Challenges Deactivated ring for Pictet-Spengler reaction, potentially low yield in the first step.Multi-step homologation of the carboxylic acid, potential for side reactions and purification challenges in each step.
Scalability Potentially more scalable if the Pictet-Spengler reaction can be optimized. Fewer steps overall.The multi-step nature of the side-chain elaboration may pose challenges for large-scale synthesis.
Reagent Safety & Cost Use of superacids (triflic acid) requires special handling. Palladium catalyst can be expensive.Use of strong oxidizing (KMnO₄) and reducing (LiAlH₄) agents, as well as toxic cyanide salts, requires careful handling.
Overall Yield Highly dependent on the success of the challenging first step. The subsequent steps are typically high-yielding.The overall yield will be the product of the yields of multiple steps, which may result in a lower overall yield.
Purification Fewer purification steps may be required.Multiple intermediate purifications are necessary, which can be time-consuming and lead to material loss.

Conclusion and Recommendations

Both synthetic routes present viable, albeit challenging, pathways to this compound.

Method 1 (Linear Synthesis) is more atom-economical in principle, with fewer overall steps. The primary hurdle is the Pictet-Spengler reaction on a deactivated aromatic ring. Success in optimizing this initial step would render this the more efficient and scalable route. It is recommended for research groups with experience in handling strong acids and optimizing challenging cyclization reactions.

Method 2 (Convergent Synthesis) begins with a more readily available starting material and utilizes more conventional and predictable reactions for each step. However, the greater number of steps, particularly the multi-step homologation of the carboxylic acid, is a significant drawback in terms of overall yield, time, and resources. This route may be more suitable for the initial synthesis of small quantities for biological evaluation, as each step is based on well-established transformations.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability and cost of the starting materials. For large-scale production, significant process development would be required for either method, with a focus on optimizing the key challenging steps.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Unactivated Imines of β-Phenethylamines. The Journal of Organic Chemistry, 64(2), 611–617.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
  • chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 1455-1487.
  • ResearchGate. (n.d.). acylation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide 4 with... Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. In Science of Synthesis.
  • MDPI. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Molecules, 26(7), 1883.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. Retrieved from [Link]

  • OSTI.gov. (n.d.). Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-hydroxy-8-methylquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Autooxidation and rearrangement reactions of isoquinolinone derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • ACS Publications. (2022, October 25). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry.
  • National Institutes of Health. (2022, October 25). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OP ISOQUINOLINE AND 3-METHYLISOQTJINOLINE A THESIS Presented to the Faculty of the Division of Gradu. Retrieved from [Link]

  • University of London. (2020, September 17). A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. Retrieved from [Link]

  • YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II). Retrieved from [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE REACTIVITY OF ISOQUINOLINE AND RELATED COMPOUNDS. 111. ADDITION REACTION OF ACETIC ANHYDRIDE WITH ISOQUINOLINE AN. Retrieved from [Link]

  • ResearchGate. (2022, October 25). (PDF) Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines | Request PDF. Retrieved from [Link]

  • Scilit. (n.d.). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Retrieved from [Link]

  • MDPI. (n.d.). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Retrieved from [Link]

  • ResearchGate. (2021, March 7). (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide and Other THIQ Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative overview of the biological activity of a specific derivative, 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide, in the context of other THIQ analogs. While direct comparative studies on this specific molecule are limited, by examining the structure-activity relationships (SAR) of related compounds, we can infer its potential and highlight key structural motifs that govern efficacy in various therapeutic areas. This guide will delve into the anticancer and neuroprotective activities of THIQ derivatives, presenting available experimental data and the methodologies used to obtain them.

The Versatile THIQ Scaffold: A Foundation for Diverse Biological Activities

The THIQ nucleus, a fusion of a benzene ring and a piperidine ring, provides a rigid three-dimensional framework that can be strategically decorated with various functional groups to modulate its pharmacological profile. This versatility has led to the development of THIQ derivatives with a broad spectrum of activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The substitution pattern on both the aromatic and the saturated rings plays a crucial role in determining the biological target and potency of these compounds.

Anticancer Activity of THIQ Derivatives: A Focus on C5-Substitution

Structure-Activity Relationship Insights

Research on substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines has shown that the substitution pattern significantly influences their cytotoxic properties. For instance, C-6 substituted 2-phenylquinolines displayed notable activity against prostate (PC3) and cervical (HeLa) cancer cell lines. In another study, THIQ derivatives bearing a chloro group at the 4-position of a phenyl ring exhibited significant inhibition of KRas, a key oncogene, in various colon cancer cell lines.[6] This highlights the importance of substitution on the aromatic moieties of the THIQ scaffold.

A patent for N-substituted tetrahydroisoquinoline benzamides and benzene sulfonamides as anti-cancer agents revealed that these compounds exhibit anti-proliferative activity against breast cancer cells, with IC50 values 6- to 10-fold lower than Tamoxifen.[7] This suggests that the nature of the substituent on the nitrogen atom of the piperidine ring is a critical determinant of anticancer efficacy.

Comparative Anticancer Activity of Selected THIQ Derivatives

To illustrate the range of anticancer potential within the THIQ class, the following table summarizes the activity of various derivatives against different cancer cell lines. It is important to note that these results are from different studies and direct comparison should be made with caution.

Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
Substituted 2-phenylquinolinesPC3 (Prostate)31.37 - 34.34 µM
Substituted 2-phenylquinolinesHeLa (Cervical)8.3 µM
4-chloro-phenyl substituted THIQColon Cancer Cell Lines0.9 - 10.7 µM[6]
N-substituted THIQ benzamidesBreast Cancer Cells6-10 fold < Tamoxifen[7]
Dichlorobenzyl-substituted THIQsDU-145 (Prostate)90 nM[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The evaluation of the anticancer activity of THIQ derivatives is commonly performed using in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Workflow for a Typical MTT Assay:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow cell attachment start->incubation1 Step 1 treatment Treat cells with varying concentrations of THIQ derivatives incubation1->treatment Step 2 incubation2 Incubate for 48-72h treatment->incubation2 Step 3 add_mtt Add MTT solution to each well incubation2->add_mtt Step 4 incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 Step 5 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize Step 6 measure Measure absorbance at 570 nm using a microplate reader solubilize->measure Step 7 analyze Calculate cell viability and determine IC50 values measure->analyze Step 8 Neuroprotection_Assay_Workflow cluster_workflow Glutamate-Induced Excitotoxicity Assay Workflow start Seed neuronal cells (e.g., HT-22) in a 96-well plate incubation1 Incubate for 24h start->incubation1 Step 1 pretreatment Pre-treat cells with THIQ derivatives for 1-2h incubation1->pretreatment Step 2 add_glutamate Induce excitotoxicity by adding glutamate pretreatment->add_glutamate Step 3 incubation2 Incubate for 24h add_glutamate->incubation2 Step 4 assess_viability Assess cell viability using MTT or other assays incubation2->assess_viability Step 5 analyze Determine the neuroprotective effect of the compounds assess_viability->analyze Step 6

Caption: Workflow for assessing neuroprotection against glutamate-induced excitotoxicity.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold remains a highly promising framework for the development of novel therapeutics. While direct experimental data for this compound is scarce in the public domain, the analysis of structurally related compounds provides a strong rationale for its potential biological activity. The presence of the acetamide group at the C5 position could influence its properties in several ways, including its hydrogen bonding capacity, polarity, and metabolic stability, all of which can impact its interaction with biological targets.

Future research should focus on the synthesis and systematic biological evaluation of a series of C5-substituted THIQ derivatives, including this compound. Such studies, employing standardized in vitro and in vivo assays, would provide the much-needed direct comparative data to elucidate the precise role of the C5-acetamide moiety and to identify lead compounds with enhanced potency and selectivity for anticancer and neuroprotective applications. The detailed experimental protocols provided in this guide offer a starting point for such investigations.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH. Available from: [Link]

  • N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents. Google Patents.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

  • Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. ACS Omega. Available from: [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. Available from: [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. Available from: [Link]

  • Schematic of structure–activity relationship of 5-oxo-HHQ s as antioxidant agents. ResearchGate. Available from: [Link]

  • Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. PMC. Available from: [Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. Available from: [Link]

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. PubMed. Available from: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]

  • Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. MDPI. Available from: [Link]

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  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available from: [Link]

  • Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. PubMed Central. Available from: [Link]

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Safety Operating Guide

Navigating the Uncharted: A Rigorous Protocol for the Safe Disposal of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis of novel chemical entities is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safe management and disposal of new compounds for which comprehensive safety data may not yet exist. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, a compound whose specific hazards are not fully characterized. Our approach is grounded in a conservative assessment of its structural components—tetrahydroisoquinoline and acetamide—to ensure the highest standards of laboratory safety and environmental stewardship.

The Precautionary Principle in Chemical Waste Management

In the absence of a dedicated Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle. This means we assume the compound may possess the hazardous characteristics of its constituent parts. The tetrahydroisoquinoline moiety is associated with potential toxicity if swallowed or in contact with skin, and it can be corrosive to skin and eyes.[1][2] The acetamide functional group carries a suspicion of carcinogenicity.[3][4][5] Therefore, all waste containing this compound, whether in solid form, in solution, or as residue in containers, must be treated as hazardous waste.

Core Disposal Strategy: Containment, Labeling, and Professional Removal

Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[3] The cornerstone of safe disposal is the engagement of a licensed professional chemical waste disposal service.[6] These services are equipped to handle and process unknown or novel compounds in compliance with all federal, state, and local regulations.[7][8]

Hazard Assessment Summary
ComponentKnown HazardsPrimary Concerns for Disposal
1,2,3,4-Tetrahydroisoquinoline Toxic if swallowed, Fatal in contact with skin, Causes severe skin burns and eye damage.[1][2]Acute toxicity, corrosivity, environmental harm.
Acetamide Suspected of causing cancer.[3][4][5]Carcinogenicity, potential for absorption through skin.
This compound UncharacterizedAssumed to possess the hazards of both components. Must be handled as a toxic, corrosive, and potentially carcinogenic substance.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step reinforces the safety and integrity of the overall waste management process.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Given the dermal toxicity of tetrahydroisoquinoline, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

  • Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a respirator may be necessary.

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste in a dedicated, sealable, and clearly labeled hazardous waste container. This includes any contaminated consumables such as weigh boats, filter paper, and gloves.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste as they will contain residue.[3] Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol), and collect the rinsate as hazardous liquid waste. The rinsed container should then be placed in the solid hazardous waste stream.

3. Labeling: Proper labeling is critical for the safety of all personnel and for compliance. The hazardous waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accumulation start date

  • The primary hazards: "Toxic," "Corrosive," "Suspected Carcinogen"

  • A list of the container's contents (including solvents, if any)

4. Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, incompatible materials (strong acids, bases, and oxidizing agents), and sources of ignition.[3]

5. Scheduling Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6] Provide them with a copy of the waste profile, including the chemical name and known hazards of its components.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation (Solid, Liquid, or Contaminated Material) assess_hazards Assess Hazards (Assume hazards of components: Toxic, Corrosive, Suspected Carcinogen) start->assess_hazards ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain Place in Designated Hazardous Waste Container segregate->contain label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) contain->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team.

  • Cleanup:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

By adhering to this comprehensive and cautious protocol, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • Echemi. 1,2,3,4-Tetrahydroisoquinoline SDS, 91-21-4 Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET - Acetamide.
  • C/D/N Isotopes Inc. Acetamide-2,2,2-d3 - Safety Data Sheet.
  • Fisher Scientific. 1 - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal.
  • Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs.
  • New England BioLabs. (2023, December 19). Safety Data Sheet for Acetamide Solution (100X) (B9018) CAE.
  • Sigma-Aldrich. (2025, August 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Thalluri, K., Nadimpally, K. C., Paul, A., & Mandal, B. (2012). Waste reduction in amide synthesis by a continuous method based on recycling of the reaction mixture. RSC Advances. DOI:10.1039/C2RA20643A.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • ResearchGate. (2025, August 6). Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture.
  • National Center for Biotechnology Information. Prescribed drugs containing nitrogen heterocycles: an overview.
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  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide
Reactant of Route 2
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

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